molecular formula C9H9ClN2 B049777 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine CAS No. 118000-39-8

2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine

カタログ番号: B049777
CAS番号: 118000-39-8
分子量: 180.63 g/mol
InChIキー: JDCPXRGFZRCZBD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine is a versatile and valuable chemical intermediate designed for advanced organic synthesis and medicinal chemistry research. This compound features a reactive chloromethyl group attached to the 2-position of a 5-methylimidazo[1,2-a]pyridine scaffold, a privileged structure in drug discovery known for its diverse biological activities. The chloromethyl moiety serves as an excellent electrophilic handle, enabling facile functionalization through nucleophilic substitution reactions such as alkylation and amination. This allows researchers to efficiently synthesize a wide array of novel derivatives and complex molecular architectures.

特性

IUPAC Name

2-(chloromethyl)-5-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c1-7-3-2-4-9-11-8(5-10)6-12(7)9/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCPXRGFZRCZBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CN12)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359309
Record name 2-(chloromethyl)-5-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118000-39-8
Record name 2-(chloromethyl)-5-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Mechanistic Pathway of 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2] This guide provides a comprehensive technical overview of the synthesis of 2-(chloromethyl)-5-methylimidazo[1,2-a]pyridine, a versatile building block for drug discovery and development. We will dissect the core reaction mechanism, present detailed, field-proven experimental protocols, and offer expert insights into the causality behind critical process choices. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible methodology grounded in fundamental chemical principles.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

Imidazo[1,2-a]pyridines are fused bicyclic heteroaromatic systems that exhibit a remarkable spectrum of pharmacological activities, including anti-inflammatory, antiviral, anticancer, and anxiolytic properties.[3][4] Their structural similarity to purines allows them to interact with a variety of biological targets, making them a focal point of synthetic and medicinal chemistry.[5] The target molecule, this compound, is of particular interest as the chloromethyl group at the C2 position serves as a highly reactive electrophilic handle, enabling further functionalization and elaboration into more complex molecular architectures.

Strategic Approach: Retrosynthetic Analysis

The most reliable and widely adopted strategy for constructing the imidazo[1,2-a]pyridine scaffold involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[3][5] This approach, a variation of the Tschitschibabin reaction, is efficient and utilizes readily available starting materials.

Our retrosynthetic analysis of this compound identifies two primary precursors:

  • 2-Amino-6-methylpyridine : This provides the pyridine ring and the C5-methyl group.

  • A C2-synthon with a reactive halogen : Chloroacetyl chloride is an ideal reagent, providing the necessary carbon backbone for the imidazole ring and the C2-chloromethyl functionality.

The forward synthesis is logically structured as a two-step process: initial N-acylation of the aminopyridine followed by an intramolecular cyclization and dehydration sequence.

Detailed Mechanistic Elucidation

The transformation from starting materials to the final product proceeds through a well-defined, two-stage mechanism.

Stage 1: Nucleophilic Acylation

The synthesis initiates with the nucleophilic attack of the exocyclic amino group of 2-amino-6-methylpyridine on the highly electrophilic carbonyl carbon of chloroacetyl chloride. This reaction forms a stable amide intermediate, 2-chloro-N-(6-methylpyridin-2-yl)acetamide .[6][7]

Causality of Experimental Choices:

  • Solvent: An aprotic solvent such as acetonitrile, dichloromethane (DCM), or dimethylformamide (DMF) is used to prevent reaction with the highly reactive acid chloride.

  • Base: A non-nucleophilic base, typically triethylamine (TEA) or potassium carbonate, is crucial. Its role is to scavenge the hydrochloric acid (HCl) byproduct generated during the acylation, preventing the protonation of the starting aminopyridine (which would render it non-nucleophilic) and driving the reaction to completion.[7]

G cluster_0 Stage 1: N-Acylation reagent1 2-Amino-6-methylpyridine intermediate Intermediate: 2-Chloro-N-(6-methylpyridin-2-yl)acetamide reagent1->intermediate Nucleophilic Attack reagent2 Chloroacetyl Chloride reagent2->intermediate byproduct HCl (scavenged by base) intermediate->byproduct

Fig 1. Workflow of the N-Acylation Step
Stage 2: Intramolecular Cyclization and Aromatization

This stage is the core of the scaffold's formation. The N-acylated intermediate undergoes an intramolecular nucleophilic substitution (SN2) reaction. The endocyclic nitrogen of the pyridine ring, acting as a nucleophile, attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion.[8] This forms a tricyclic intermediate which readily undergoes dehydration (loss of H₂O) upon heating to yield the final, stable aromatic product.

Causality of Experimental Choices:

  • Heat: Thermal energy is required to overcome the activation energy for the intramolecular cyclization. This is often achieved by refluxing the reaction mixture in a suitable high-boiling solvent.

  • Solvent: Solvents like ethanol, DMF, or toluene are commonly used for the cyclization step.

G cluster_mech Overall Reaction Mechanism start 2-Amino-6-methylpyridine + Chloroacetyl Chloride intermediate1 Step 1: N-Acylation (Intermediate A) 2-Chloro-N-(6-methylpyridin-2-yl)acetamide start->intermediate1 intermediate2 Step 2: Intramolecular S N 2 Cyclization (Intermediate B) Hydroxy-dihydro-imidazopyridine intermediate1->intermediate2 Heat product Step 3: Dehydration (Final Product) This compound intermediate2->product - H₂O

Fig 2. The Three-Step Mechanistic Cascade

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible. Each step includes built-in checks and expected outcomes, ensuring the integrity of the process.

Materials and Reagents
ReagentFormulaPurityNotes
2-Amino-6-methylpyridineC₆H₈N₂>98%Store in a desiccator.
Chloroacetyl ChlorideC₂H₂Cl₂O>98%Highly corrosive and moisture-sensitive. Handle under inert atmosphere.
Triethylamine (TEA)C₆H₁₅N>99%Distill from CaH₂ before use.
Acetonitrile (MeCN)C₂H₃NAnhydrousUse dry solvent for best results.
Ethanol (EtOH)C₂H₅OH>99%For cyclization and recrystallization.
Ethyl Acetate (EtOAc)C₄H₈O₂Reagent GradeFor extraction.
Saturated NaHCO₃--For aqueous work-up.
Brine--For aqueous work-up.
Anhydrous MgSO₄MgSO₄-For drying organic layers.
Protocol: Two-Step Synthesis

Step A: Synthesis of 2-Chloro-N-(6-methylpyridin-2-yl)acetamide (Intermediate)

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-amino-6-methylpyridine (10.8 g, 100 mmol) and anhydrous acetonitrile (100 mL).

  • Cooling: Cool the resulting solution to 0 °C in an ice-water bath.

  • Base Addition: Add triethylamine (15.3 mL, 110 mmol, 1.1 eq) dropwise to the stirred solution.

  • Acylation: Slowly add a solution of chloroacetyl chloride (8.7 mL, 110 mmol, 1.1 eq) in anhydrous acetonitrile (20 mL) via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.[6]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% EtOAc/Hexane).

  • Work-up: Upon completion, pour the reaction mixture into 200 mL of cold water. A precipitate should form. Filter the solid, wash with cold water (3 x 50 mL), and dry under vacuum. The crude product can be recrystallized from ethanol/water if necessary.

Step B: Synthesis of this compound (Final Product)

  • Setup: Place the dried intermediate from Step A (e.g., 18.4 g, ~93 mmol) into a 250 mL round-bottom flask.

  • Cyclization: Add ethanol (100 mL) and heat the mixture to reflux (approx. 78 °C) for 8-12 hours. Monitor the formation of the product by TLC.

  • Isolation: After cooling to room temperature, reduce the solvent volume by approximately 75% using a rotary evaporator.

  • Neutralization & Extraction: Add 100 mL of water and basify the solution to pH ~8-9 with saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (gradient elution, e.g., 20-40% EtOAc/Hexane) or by recrystallization from a suitable solvent like isopropanol.

Experimental Workflow Visualization

G cluster_prep Part A: Intermediate Synthesis cluster_cyclize Part B: Cyclization & Purification A1 1. Dissolve 2-Amino-6-methylpyridine in MeCN A2 2. Cool to 0°C A1->A2 A3 3. Add TEA, then Chloroacetyl Chloride A2->A3 A4 4. Stir at RT (4-6h) A3->A4 A5 5. Quench with Water A4->A5 A6 6. Filter & Dry Solid A5->A6 B1 7. Reflux Intermediate in EtOH (8-12h) A6->B1 Transfer Intermediate B2 8. Concentrate Solvent B1->B2 B3 9. Basify with NaHCO₃ B2->B3 B4 10. Extract with EtOAc B3->B4 B5 11. Dry, Concentrate & Purify B4->B5

Fig 3. Step-by-Step Experimental Workflow

Data Analysis and Characterization

Proper characterization is essential to validate the successful synthesis of the target compound.

ParameterExpected Result
Appearance Off-white to light yellow solid
Yield (Overall) 65-80%
Melting Point Specific to the compound, should be a sharp range after purification.
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.5 (d, 1H, pyridine), ~7.1 (d, 1H, pyridine), ~6.7 (t, 1H, pyridine), ~7.6 (s, 1H, imidazole), ~4.8 (s, 2H, -CH₂Cl), ~2.4 (s, 3H, -CH₃).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~145 (C-N), ~144 (C-N), ~124, ~122, ~117, ~112 (Pyridine/Imidazole C), ~38 (-CH₂Cl), ~18 (-CH₃).
FT-IR (KBr, cm⁻¹) Absence of N-H and C=O stretches from the intermediate. Presence of C=N, C=C aromatic stretches (~1630, 1500-1600 cm⁻¹). C-Cl stretch (~750-800 cm⁻¹).
Mass Spec (ESI+) [M+H]⁺ calculated for C₉H₉ClN₂: 181.05. Found: 181.xx

Note: NMR chemical shifts are estimations based on structurally similar compounds and may vary slightly.[9]

Conclusion

The synthesis of this compound via the condensation of 2-amino-6-methylpyridine and chloroacetyl chloride is a highly efficient, robust, and mechanistically well-understood process. By carefully controlling reaction conditions, particularly temperature and the exclusion of moisture, researchers can reliably produce this valuable intermediate in high yield and purity. This guide provides the necessary theoretical framework and practical protocols to empower scientists in their pursuit of novel therapeutics derived from the versatile imidazo[1,2-a]pyridine scaffold.

References

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Synthesis of imidazo[1,2-a]pyridines: a decade upd
  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines.
  • Synthesis of imidazo[1,2-a]pyridines: a decade upd
  • Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. AVESİS.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
  • Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" due to its prevalence in a variety of biologically active compounds. This guide will delve into the structural, physical, and chemical characteristics of this specific derivative, offering valuable insights for its application in synthetic chemistry and drug design. Due to a scarcity of direct experimental data for this particular molecule, this guide combines available information on closely related compounds with computational predictions to offer a robust profile.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a fused bicyclic aromatic system that has garnered substantial attention in the pharmaceutical industry. Its rigid structure and versatile substitution patterns allow for the fine-tuning of steric and electronic properties, making it an ideal scaffold for interacting with a wide range of biological targets. This has led to the development of numerous drugs with diverse therapeutic applications, including anxiolytics, hypnotics, and anti-ulcer agents. The subject of this guide, this compound, incorporates a reactive chloromethyl group, a common feature for introducing further molecular complexity and for covalent modification of biological targets.

Molecular Structure and Identification

A foundational understanding of a molecule begins with its structure and unique identifiers.

Chemical Structure

The structure of this compound consists of a pyridine ring fused to an imidazole ring, with a chloromethyl substituent at the 2-position and a methyl group at the 5-position.

Figure 1: Chemical structure of this compound.

Identification
IdentifierValue
CAS Number 118000-39-8[1]
Molecular Formula C₉H₉ClN₂
Molecular Weight 180.64 g/mol
IUPAC Name This compound

Physicochemical Properties

Precise physicochemical data is critical for predicting the behavior of a compound in both chemical reactions and biological systems. As experimental data for this specific molecule is limited, the following table includes predicted values from reputable computational models alongside any available data from closely related analogs.

PropertyValueSource/Method
Melting Point Not available (Predicted: Solid at room temperature)-
Boiling Point Not available-
Solubility Expected to be soluble in organic solvents such as methanol, ethanol, and dichloromethane.Based on analogs
pKa (most basic) Predicted: ~5.5-6.5Computational Prediction
LogP Predicted: ~2.0-2.5Computational Prediction

Expert Insights: The predicted pKa suggests that the most basic nitrogen is likely the pyridine nitrogen (N1), which is typical for this scaffold. The predicted LogP indicates moderate lipophilicity, a crucial parameter for drug likeness and membrane permeability.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazopyridine core, a singlet for the methyl group, and a singlet for the chloromethyl protons. The chemical shifts of the aromatic protons will be influenced by the positions of the nitrogen atoms and the substituents.

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to each carbon atom in the molecule. The chemical shifts will be characteristic of the aromatic and aliphatic carbons present.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic pattern (M+2) with an intensity of approximately one-third of the molecular ion peak is expected.

Infrared (IR) Spectroscopy

The IR spectrum will likely exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching vibrations within the aromatic rings, and a C-Cl stretching vibration.

Synthesis and Reactivity

The synthesis of this compound can be achieved through established methods for the construction of the imidazo[1,2-a]pyridine scaffold.

General Synthetic Approach

A common and efficient method for synthesizing imidazo[1,2-a]pyridines is the condensation reaction between a 2-aminopyridine derivative and an α-haloketone. For the target molecule, this would involve the reaction of 2-amino-6-methylpyridine with 1,3-dichloroacetone.

G reactant1 2-Amino-6-methylpyridine intermediate Intermediate reactant1->intermediate reactant2 1,3-Dichloroacetone reactant2->intermediate product This compound intermediate->product Cyclization

Figure 2: General synthetic workflow for this compound.

Experimental Protocol Causality: The choice of 2-amino-6-methylpyridine as the starting material directly incorporates the 5-methyl group onto the final imidazo[1,2-a]pyridine core. 1,3-Dichloroacetone serves as a versatile building block, providing the necessary carbon backbone and the reactive chloromethyl group at the 2-position following cyclization. The reaction is typically carried out in a suitable solvent, such as ethanol or DMF, and may be facilitated by the addition of a base to neutralize the hydrogen halide formed during the reaction.

Reactivity Profile

The key to the synthetic utility of this compound lies in the reactivity of the chloromethyl group. This electrophilic center is susceptible to nucleophilic substitution, allowing for the facile introduction of a wide array of functional groups. This makes it a valuable intermediate for the synthesis of more complex molecules and for the construction of compound libraries for high-throughput screening.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, information from structurally related compounds, such as 2-chloro-5-(chloromethyl)pyridine, suggests that appropriate safety precautions should be taken.[2][3][4][5]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety glasses, and a lab coat.[2][4][5]

  • Ventilation: Use in a well-ventilated area, such as a fume hood, to avoid inhalation of any potential vapors or dust.[2]

  • Handling: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[2][3][4][5]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

Self-Validating System: The described safety protocols are standard practice for handling halogenated organic compounds and are designed to minimize exposure and risk. Adherence to these guidelines is a fundamental aspect of ensuring a safe laboratory environment.

Applications in Drug Discovery and Development

The 2-(chloromethyl)imidazo[1,2-a]pyridine moiety serves as a crucial building block in the synthesis of various pharmaceutical compounds.[6] The reactive chloromethyl group allows for the creation of diverse derivatives, which can be screened for a wide range of biological activities. The imidazo[1,2-a]pyridine scaffold itself is known to exhibit activities including, but not limited to, anticancer, anti-inflammatory, and antiviral properties. The ability to readily modify the 2-position makes this compound a valuable tool for structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of lead compounds.

Conclusion

This compound is a heterocyclic compound with significant potential in medicinal chemistry. While direct experimental data on its physicochemical properties are limited, this guide provides a comprehensive overview based on its structural characteristics, data from related compounds, and computational predictions. The synthetic accessibility of this molecule, coupled with the reactivity of its chloromethyl group, makes it a versatile intermediate for the development of novel therapeutic agents. Further experimental investigation into the properties of this compound is warranted and will undoubtedly contribute to its broader application in drug discovery.

References

  • 2-Chloro-5-(chloromethyl)pyridine - Apollo Scientific. (URL not available)
  • 2-Chloro-5-(chloromethyl)pyridine - Santa Cruz Biotechnology. (URL not available)
  • 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals. (URL not available)
  • MSDS of 2-Chloromethyl-imidazo[1,2-A]pyridine. (URL not available)
  • SAFETY DATA SHEET - Fisher Scientific. (URL not available)
  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - Beilstein Journals. (URL: [Link])

  • 2-(Chloromethyl)-5-fluoroimidazo[1,2-a]pyridine - MySkinRecipes. (URL: [Link])

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. (URL: [Link])

  • 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine - PubChem. (URL: [Link])

  • Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine- 1-yl)pyridinium Salts - Semantic Scholar. (URL: [Link])

  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module - ResearchGate. (URL: [Link])

  • Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability - MDPI. (URL: [Link])

  • Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts - MDPI. (URL: [Link])

  • US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google P
  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed. (URL: [Link])

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - Beilstein Journals. (URL: [Link])

  • 2-(Chloromethyl)imidazo[1,2-a]pyridine (C007B-599835) - Cenmed Enterprises. (URL: [Link])

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PubMed Central. (URL: [Link])

  • 2-Chloromethyl-5-methyl-imidazo[1,2-a]pyridine - BuyersGuideChem. (URL: [Link])

  • 3-(Chloromethyl)-5-methyl-2-phenylimidazo[1,2-a]pyridine - PubChem. (URL: [Link])

  • Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts - ResearchGate. (URL: [Link])

  • 1H and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles - NIH. (URL: [Link])

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (URL: not available)
  • 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem. (URL: [Link])

  • 2-(Chloromethyl)-6-methoxyimidazo[1,2-a]pyridine | C9H9ClN2O | CID 19367122. (URL: [Link])

  • Pyridine - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

  • 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carbonitrile - PubChemLite. (URL: [Link])

  • 2-[[6-(4-Chlorophenyl)-5-methylimidazo[1,2-a]pyridine-2-carbonyl]amino]-3-(4-phenylmethoxyphenyl)propanoic acid | C31H26ClN3O4 | CID 59335715 - PubChem. (URL: [Link])

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. (URL: [Link])

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of therapeutic agents.[1][2] Understanding the three-dimensional structure of its derivatives is paramount for rational drug design and the development of novel therapeutics. This guide provides a comprehensive technical overview of the methodologies and analyses involved in determining and interpreting the crystal structure of 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine. While a definitive crystal structure for this specific compound is not publicly available at the time of this writing, this document will leverage data from the closely related analogue, (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, to illustrate the expected analytical outcomes and provide a robust framework for researchers in the field.[3][4] We will delve into the intricacies of single-crystal X-ray diffraction, from sample preparation to data refinement and the critical analysis of intermolecular interactions that govern the crystalline architecture.

Introduction: The Significance of Structural Elucidation

The imidazo[1,2-a]pyridine core is a privileged heterocyclic system, forming the structural basis for numerous marketed drugs and clinical candidates with diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The specific substitution pattern of this compound offers a reactive chloromethyl group, a key functional handle for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

The precise arrangement of atoms in the solid state, as revealed by single-crystal X-ray diffraction (SCXRD), provides invaluable insights into:

  • Molecular Conformation: The exact bond lengths, bond angles, and torsion angles that define the molecule's three-dimensional shape.

  • Stereochemistry: Unambiguous assignment of the absolute configuration in chiral molecules.

  • Intermolecular Interactions: The non-covalent forces (hydrogen bonds, halogen bonds, π-π stacking, van der Waals forces) that dictate how molecules pack in the crystal lattice. These interactions are crucial for understanding physical properties like solubility and melting point, and can inform the design of molecules with improved pharmacokinetic profiles.

This guide will walk through the essential steps to achieve this level of structural understanding, providing both the theoretical underpinnings and practical considerations for each stage of the analysis.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and a systematic approach. The overall workflow is depicted below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Analysis synthesis Synthesis of 2-(Chloromethyl)-5- methylimidazo[1,2-a]pyridine crystallization Single Crystal Growth synthesis->crystallization data_collection Data Collection (SCXRD) crystallization->data_collection structure_solution Structure Solution (Phase Problem) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement analysis Analysis of Intermolecular Interactions refinement->analysis

Caption: Experimental workflow for crystal structure analysis.

Synthesis and Purification

The synthesis of this compound can be achieved through various established synthetic routes for imidazo[1,2-a]pyridines. A common approach involves the condensation of a substituted 2-aminopyridine with a suitable α-haloketone. Purity of the starting material is critical for successful crystallization. Standard purification techniques such as column chromatography and recrystallization should be employed to obtain a highly pure sample.

Single Crystal Growth: The Art and Science

Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step.[5] For small organic molecules like this compound, several techniques can be employed.[5][6][7][8]

Common Crystallization Methods:

MethodDescriptionKey Considerations
Slow Evaporation A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until supersaturation is reached and crystals form.[6]The choice of solvent is crucial. A solvent in which the compound has moderate solubility is ideal. The rate of evaporation can be controlled by adjusting the opening of the container.
Vapor Diffusion A solution of the compound is placed in a small, open container within a larger, sealed container that holds a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[7]This method is excellent for small quantities of material and allows for fine control over the rate of crystallization.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the two liquids slowly mix.[8]This technique can produce very high-quality crystals but requires careful setup to avoid disturbing the interface.
Cooling Crystallization A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.The rate of cooling is a critical parameter. Slow cooling generally yields larger, higher-quality crystals.

Protocol: Slow Evaporation Crystallization

  • Solvent Screening: Dissolve a small amount of purified this compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane) to find a solvent with moderate solubility.

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Cover the vial with a cap that has a small pinhole or is loosely fitted to allow for slow evaporation. Place the vial in a vibration-free environment.

  • Monitoring: Monitor the vial daily for the formation of single crystals. This process can take several days to weeks.

Single-Crystal X-ray Diffraction (SCXRD) Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[9] The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.[10]

The instrument directs a monochromatic X-ray beam onto the crystal. As the crystal is rotated, the X-rays are diffracted by the planes of atoms within the crystal lattice, producing a pattern of diffraction spots that are recorded by a detector.[9]

Data Collection Protocol:

  • Crystal Mounting: A single crystal is carefully selected and mounted on a loop, which is then attached to the goniometer head of the diffractometer.

  • Cryo-cooling: The crystal is flash-cooled in a stream of cold nitrogen gas to 100 K.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.[9]

  • Data Collection Strategy: A strategy is devised to collect a complete dataset, ensuring that all unique reflections are measured with sufficient redundancy.[11]

  • Data Integration and Scaling: The collected diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for various experimental factors.[12]

Structure Solution and Refinement

The result of the data collection is a file containing a list of reflections and their intensities. The next step is to determine the arrangement of atoms that produced this diffraction pattern.

Structure Solution: The Phase Problem

The measured intensities of the diffraction spots provide the amplitudes of the structure factors, but not their phases. This is known as the "phase problem" in crystallography.[13] For small molecules, direct methods are typically used to solve the phase problem by using statistical relationships between the structure factor amplitudes to estimate the initial phases.[13]

Structure Refinement

The initial model obtained from structure solution is then refined using a least-squares method.[13][14] This iterative process adjusts the atomic positions, and thermal parameters to minimize the difference between the observed structure factor amplitudes and those calculated from the model.[13][14][15][16][17] The quality of the final refined structure is assessed by various crystallographic R-factors, with lower values indicating a better fit between the model and the experimental data.

Hypothetical Crystallographic Data for this compound

Based on the structure of the closely related (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, we can anticipate the following type of crystallographic data.[3][4]

ParameterExpected Value
Chemical FormulaC₉H₉ClN₂
Formula Weight180.64
Crystal SystemMonoclinic or Triclinic
Space Groupe.g., P2₁/c or P-1
a (Å)7-10
b (Å)8-12
c (Å)8-15
α (°)90 (for Monoclinic)
β (°)95-110
γ (°)90 (for Monoclinic)
Volume (ų)800-1200
Z4
R-factor< 0.05

Analysis of Intermolecular Interactions

A detailed analysis of the crystal packing and intermolecular interactions is crucial for understanding the solid-state properties of the compound.

intermolecular_interactions Molecule_A Molecule A Molecule_B Molecule B Molecule_A->Molecule_B C-H···N Hydrogen Bond Molecule_C Molecule C Molecule_A->Molecule_C π-π Stacking Molecule_D Molecule D Molecule_B->Molecule_D C-H···Cl Interaction

Caption: Potential intermolecular interactions in the crystal lattice.

Hydrogen Bonding

In the absence of strong hydrogen bond donors like O-H or N-H, weaker C-H···N and C-H···Cl hydrogen bonds are likely to play a significant role in the crystal packing of this compound. The nitrogen atom of the pyridine ring is a potential hydrogen bond acceptor.

π-π Stacking

The planar imidazo[1,2-a]pyridine ring system is expected to participate in π-π stacking interactions, where the aromatic rings of adjacent molecules are arranged in a parallel or offset fashion. These interactions are important for the stabilization of the crystal structure.

Hirshfeld Surface Analysis

A powerful tool for visualizing and quantifying intermolecular interactions is Hirshfeld surface analysis.[18][19][20][21][22] This method partitions the crystal space into regions where the electron density of a promolecule dominates the procrystal electron density. The Hirshfeld surface can be mapped with properties like d_norm, which highlights regions of close intermolecular contacts.

The corresponding 2D fingerprint plot provides a quantitative summary of the different types of intermolecular contacts. For this compound, the fingerprint plot would likely show significant contributions from H···H, C···H/H···C, N···H/H···N, and Cl···H/H···Cl contacts.

Conclusion

The crystal structure analysis of this compound, as outlined in this guide, provides a critical framework for understanding its solid-state properties. Through a systematic application of single-crystal X-ray diffraction and detailed analysis of the resulting structure, researchers can gain profound insights into the molecule's conformation and the intricate network of intermolecular interactions that govern its crystal packing. This knowledge is not only of fundamental scientific interest but also holds immense value for the rational design and development of new therapeutic agents based on the versatile imidazo[1,2-a]pyridine scaffold.

References

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (URL: [Link])

  • The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. (URL: [Link])

  • Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. (URL: [Link])

  • Chemical crystallization | SPT Labtech. (URL: [Link])

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). (URL: [Link])

  • Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces - Chemical Communications (RSC Publishing). (URL: [Link])

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals - Scirp.org. (URL: [Link])

  • Hirshfeld Surfaces Analysis of Intermolecular Interaction in the Series of Steroid Hormone Molecular Crystals. (URL: [Link])

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC - NIH. (URL: [Link])

  • Recent developments in phasing and structure refinement for macromolecular crystallography - PMC - PubMed Central. (URL: [Link])

  • crystallization of small molecules. (URL: [Link])

  • Advanced crystallisation methods for small organic molecules - ePrints Soton - University of Southampton. (URL: [Link])

  • Single-crystal X-ray Diffraction - SERC (Carleton). (URL: [Link])

  • Protein XRD Protocols - X-ray Diffraction Data Collection. (URL: [Link])

  • Structure Refinement - The University of Oklahoma. (URL: [Link])

  • 2-Chloro-5-(chloromethyl)pyridine - PMC - NIH. (URL: [Link])

  • Structure refinement: some background theory and practical strategies - MIT. (URL: [Link])

  • Structure refinement: Some background theory and practical strategies - ResearchGate. (URL: [Link])

  • Data Collection for Crystallographic Structure Determination - PMC - PubMed Central - NIH. (URL: [Link])

  • (PDF) 2-Chloro-5-(chloromethyl)pyridine - ResearchGate. (URL: [Link])

  • Single Crystal XRD: Data Acquisition and Structure Solving - University of Saskatchewan. (URL: [Link])

  • X-ray Data Collection Course - Macromolecular Crystallography Core Facility. (URL: [Link])

  • 2-Chloromethyl-5-methyl-imidazo[1,2-a]pyridine - BuyersGuideChem. (URL: [Link])

  • 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine - PubChem. (URL: [Link])

  • 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem. (URL: [Link])

  • Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol - PMC - NIH. (URL: [Link])

  • 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carbonitrile - PubChemLite. (URL: [Link])

  • Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol - ResearchGate. (URL: [Link])

  • The Largest Curated Crystal Structure Database - CCDC. (URL: [Link])

  • CCDC: Structural Chemistry Data, Software, and Insights. (URL: [Link])

Sources

biological activity of 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine Derivatives

Authored by: A Senior Application Scientist

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically significant molecules.[1][2] This guide provides a comprehensive technical overview of a specific, highly reactive class of these compounds: this compound derivatives. We will delve into their synthesis, multifaceted biological activities, and underlying mechanisms of action, with a particular focus on their potential as anticancer and antimicrobial agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering field-proven insights and detailed experimental protocols to support further investigation and application of this promising chemical scaffold.

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Drug Discovery

The fusion of imidazole and pyridine rings creates the imidazo[1,2-a]pyridine bicyclic heterocycle, a scaffold that has proven to be exceptionally versatile in engaging with biological targets.[3] Its structural rigidity, coupled with the capacity for extensive functionalization at various positions, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of several successful drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem, underscoring the therapeutic relevance of this core structure.[4][5]

The focus of this guide, the this compound framework, introduces two key features:

  • The 5-methyl group: This substitution can influence the molecule's lipophilicity and steric profile, potentially enhancing binding affinity to target proteins and affecting metabolic stability.

  • The 2-(chloromethyl) group: This is a crucial reactive handle. The chlorine atom is a good leaving group, making the adjacent methylene carbon an electrophilic site susceptible to nucleophilic attack. This feature is particularly valuable for designing targeted covalent inhibitors, which can form a permanent bond with a specific residue (like cysteine) in a protein's active site, leading to potent and durable inhibition.[6]

Synthesis and Functionalization

The synthesis of the imidazo[1,2-a]pyridine core is typically achieved through well-established condensation reactions. The general approach involves the reaction of a substituted 2-aminopyridine with an α-halocarbonyl compound.

General Synthetic Workflow

The creation of this compound derivatives follows a logical, multi-step pathway. The chloromethyl group, being highly reactive, serves as a key intermediate for introducing a wide array of functional groups to build a library of diverse compounds for biological screening.

G cluster_0 Core Synthesis cluster_1 Derivatization A 2-Amino-6-methylpyridine C 2-(Chloromethyl)-5- methylimidazo[1,2-a]pyridine A->C Cyclocondensation B 1,3-Dichloroacetone B->C E Diverse Library of Final Derivatives C->E Nucleophilic Substitution D Nucleophile (R-SH, R-OH, R-NH2) D->E

Caption: General workflow for synthesis of this compound derivatives.

Experimental Protocol: Synthesis of the Core Scaffold

This protocol outlines a representative procedure for the cyclocondensation reaction to form the core structure.

Objective: To synthesize this compound.

Materials:

  • 2-Amino-6-methylpyridine

  • 1,3-Dichloroacetone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-amino-6-methylpyridine (1 equivalent) in ethanol.

  • Base Addition: Add sodium bicarbonate (2 equivalents) to the solution to act as a base to neutralize the HCl generated during the reaction.

  • Reagent Addition: While stirring, add 1,3-dichloroacetone (1.1 equivalents) dropwise to the mixture at room temperature.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

  • Extraction: Evaporate the ethanol under reduced pressure. Dissolve the resulting residue in dichloromethane (DCM) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate using a rotary evaporator. Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Anticancer Activity: Targeting Key Oncogenic Pathways

A significant body of research has highlighted the potent anticancer properties of imidazo[1,2-a]pyridine derivatives.[7][8] These compounds often exert their effects by targeting critical signaling pathways that are dysregulated in cancer cells, leading to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and proliferation, and its aberrant activation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of key kinases within this pathway, particularly PI3Kα and mTOR.[7][9]

By inhibiting these kinases, the derivatives disrupt the downstream signaling cascade. This leads to decreased phosphorylation of Akt and mTOR, which in turn upregulates tumor suppressors like p53 and the cell cycle inhibitor p21.[9][10] The ultimate result is a halt in cell proliferation and the activation of programmed cell death.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates p53_p21 p53 / p21 Akt->p53_p21 Inhibits Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits Apoptosis Apoptosis p53_p21->Apoptosis Promotes

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Induction of Apoptosis

Beyond pathway inhibition, these derivatives actively trigger apoptosis. Studies have shown that treatment of cancer cells with these compounds leads to:

  • Increased levels of pro-apoptotic proteins: This includes the upregulation of Bax, p53, and p21.[10][11]

  • Activation of Caspases: They trigger the caspase cascade, evidenced by increased activity of initiator caspase-9 and executioner caspase-3 and caspase-7.[11][12]

  • PARP Cleavage: Increased levels of cleaved Poly (ADP-ribose) polymerase (PARP) serve as a definitive marker of apoptosis.[11]

Molecular docking studies have further corroborated these findings by showing that certain derivatives can bind directly to the active sites of caspase-3 and caspase-9, confirming their role in activating the apoptotic machinery.[12]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of these derivatives is highly dependent on the nature and position of substituents on the imidazo[1,2-a]pyridine core.[7][13]

  • Substitutions at C2: The 2-(chloromethyl) group allows for the introduction of various moieties. Linking to S-alkyl/aryl groups has been shown to produce compounds with significant antiproliferative activity.[12]

  • Substitutions at other positions: Modifications on the phenyl ring attached to the core structure can drastically alter activity. For example, in a series of Nek2 inhibitors, specific substitutions led to a compound with an impressive IC₅₀ of 38 nM.[14][15]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative imidazo[1,2-a]pyridine derivatives against various human cancer cell lines.

Compound IDCancer Cell LineCell TypeIC₅₀ (µM)Reference
Compound 6d HepG2Human Liver CarcinomaData not specified, but showed high activity[12]
Compound 6i HepG2Human Liver CarcinomaData not specified, but showed high activity[12]
IP-5 HCC1937Human Breast Cancer45[11]
IP-6 HCC1937Human Breast Cancer47.7[11]
PI3Kα Inhibitor T47DHuman Breast Cancer>10[9]
Nek2 Inhibitor 28e MGC-803Human Gastric Cancer0.038[14]
c-Met Inhibitor 31 EBC-1Human Lung Cancer0.0128 (enzymatic)[16]
Experimental Protocol: MTT Assay for Cell Viability

Objective: To determine the cytotoxic effects of imidazo[1,2-a]pyridine derivatives on a cancer cell line.

Materials:

  • Cancer cells (e.g., HCC1937)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

The imidazo[1,2-a]pyridine scaffold is also a source of potent antimicrobial agents, with activity reported against a broad spectrum of bacteria and fungi.[17][18]

Spectrum of Activity

Derivatives have shown efficacy against:

  • Gram-positive bacteria: Including Bacillus subtilis, Bacillus sphaericus, and Staphylococcus aureus.[17][19]

  • Gram-negative bacteria: Including Pseudomonas aeruginosa, Klebsiella aerogenes, and multidrug-resistant Escherichia coli.[17][20]

  • Fungal strains: Including Candida albicans, Aspergillus fumigatus, and Candida parapsilosis.[17][19][21]

Mechanism of Action and SAR

The antimicrobial mechanism can vary. Molecular docking studies suggest that some derivatives act by inhibiting essential bacterial enzymes like GyrB, a subunit of DNA gyrase.[20] The structure-activity relationship is again critical; for instance, incorporating a 1,2,3-triazole moiety or other heterocyclic systems like thiazole can significantly enhance antibacterial potency.[17][19][22] The nature and position of substituents on aryl rings appended to the core structure are known to modulate antifungal efficacy.[21][23]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the MIC values for selected derivatives against various microbial strains.

Compound IDMicrobial StrainTypeMIC (mg/mL)Reference
Compound 4e E. coli CTXM (Resistant)Gram-negative0.5 - 0.7[20]
Compound 4e K. pneumoniae NDM (Resistant)Gram-negative0.5 - 0.7[20]
Compound 13b B. subtilisGram-positiveSignificant Activity[17][19]
Compound 13j S. aureusGram-positiveSignificant Activity[17][19]
Compound 13c C. albicansFungalGood Activity[17][19]
Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterial strain.

Materials:

  • Bacterial strain (e.g., S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Bacterial inoculum standardized to 0.5 McFarland (approx. 1.5 x 10⁸ CFU/mL)

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension so that, after addition to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity) compared to the positive control.

Other Therapeutic Applications

The biological activity of this scaffold is not limited to anticancer and antimicrobial effects. Research has uncovered potential in other significant therapeutic areas:

  • Antituberculosis: Imidazo[1,2-a]pyridine derivatives, such as Telacebec (Q203), are potent inhibitors of Mycobacterium tuberculosis.[24] They function by targeting the QcrB subunit of the cytochrome bcc complex, which is vital for the bacterium's energy production.[24][25]

  • Antiviral and Anti-inflammatory: Various derivatives have also demonstrated antiviral and anti-inflammatory properties, broadening their therapeutic potential.[5]

Conclusion and Future Perspectives

Derivatives of this compound represent a versatile and highly promising class of bioactive molecules. The presence of a reactive chloromethyl handle provides a powerful tool for synthetic chemists to generate extensive libraries for drug discovery. Their demonstrated ability to potently inhibit cancer cell growth, kill a broad range of pathogens, and target other diseases like tuberculosis establishes them as a scaffold of significant therapeutic interest.

Future research should focus on:

  • Lead Optimization: Fine-tuning the structure of the most potent hits to improve efficacy, selectivity, and pharmacokinetic profiles (ADME-T).

  • Covalent Inhibition: Leveraging the 2-(chloromethyl) group to design targeted covalent inhibitors for specific kinases or enzymes, potentially leading to drugs with increased potency and duration of action.

  • In Vivo Studies: Advancing the most promising compounds from in vitro assays to preclinical animal models to evaluate their efficacy and safety in a whole-organism context.

The continued exploration of this scaffold is poised to yield novel therapeutic agents capable of addressing some of the most pressing challenges in modern medicine, from drug-resistant cancers to emerging infectious diseases.

References

  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety.
  • The discovery of novel imidazo[1,2-a]pyridine deriv
  • Insights into medicinal attributes of imidazo[1,2-a]pyridine deriv
  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells.
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
  • Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine...
  • Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole.
  • Design, synthesis, and structure activity relationship (SAR)
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
  • The SAR of imidazo[1,2-a]pyridine deriv
  • Design, synthesis, and structure activity relationship (SAR)
  • Synthesis and Antibacterial Activity of New Imidazo[1,2-a]pyridines Festooned with Pyridine, Thiazole or Pyrazole Moiety.
  • Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole.
  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review.
  • Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors.
  • Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Deriv
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
  • Synthesis of imidazo[1,2-a]pyridines: a decade upd
  • 5-(Chloromethyl)imidazo[1,2-a]pyridine.
  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combin
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions.
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
  • Imidazo[1,2-a]pyridines: Promising Drug Candid

Sources

Spectroscopic Characterization of 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic data for the heterocyclic compound 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine. As a member of the imidazo[1,2-a]pyridine class, a scaffold of significant interest in medicinal chemistry, its unambiguous structural elucidation is paramount for drug discovery and development programs. This document synthesizes predicted and comparative spectroscopic data across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to provide a comprehensive characterization. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by data from closely related analogues, offering a robust framework for researchers working with this and similar molecules.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine scaffold is a privileged bicyclic aromatic system that forms the core of numerous biologically active compounds. Its derivatives have demonstrated a wide range of therapeutic activities, including antiviral, anti-inflammatory, and anticancer properties. The precise substitution pattern on this heterocyclic core is critical in defining its pharmacological profile. Consequently, the accurate and comprehensive characterization of novel derivatives such as this compound is an essential step in the advancement of new therapeutic agents. This guide serves as a detailed reference for the spectroscopic properties of this specific compound, enabling its confident identification and use in further research.

Molecular Structure and Spectroscopic Overview

Molecular Formula: C₉H₉ClN₂[1]

Molecular Weight: 180.63 g/mol [1]

Structure:

Caption: Structure of this compound

This guide will now delve into the specific spectroscopic techniques used for the characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are critical for confirming the substitution pattern.

Predicted ¹H NMR Spectrum

The following table outlines the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz for the protons of the title compound. These predictions are based on the analysis of known spectra of similar imidazo[1,2-a]pyridine derivatives.

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)
H-37.5 - 7.7s-
H-67.0 - 7.2t~7.0
H-76.6 - 6.8d~7.0
H-87.9 - 8.1d~7.0
-CH₂Cl4.8 - 5.0s-
-CH₃2.4 - 2.6s-

Rationale for Predictions:

  • Aromatic Protons: The protons on the pyridine ring (H-6, H-7, and H-8) are expected to appear in the aromatic region (6.5-8.5 ppm). The H-8 proton is typically the most deshielded due to its proximity to the bridgehead nitrogen. The H-3 proton on the imidazole ring is also expected in the aromatic region.

  • -CH₂Cl Group: The methylene protons adjacent to both a chlorine atom and the aromatic system are expected to be significantly deshielded, appearing around 4.8-5.0 ppm.

  • -CH₃ Group: The methyl protons attached to the pyridine ring are expected in the typical benzylic proton region of 2.4-2.6 ppm.

Predicted ¹³C NMR Spectrum

The predicted chemical shifts for the carbon atoms are provided below.

CarbonPredicted δ (ppm)
C-2145 - 148
C-3115 - 118
C-5130 - 133
C-6122 - 125
C-7112 - 115
C-8125 - 128
C-9a140 - 143
-CH₂Cl40 - 43
-CH₃18 - 21

Rationale for Predictions:

  • The carbon atoms of the heterocyclic rings are expected in the aromatic region of the ¹³C NMR spectrum (110-150 ppm).

  • The carbon of the chloromethyl group will be in the aliphatic region, typically between 40 and 45 ppm.

  • The methyl carbon will be the most shielded, appearing around 18-21 ppm.

Experimental Protocol for NMR Data Acquisition

NMR_Workflow cluster_SamplePrep Sample Preparation cluster_DataAcquisition Data Acquisition cluster_DataProcessing Data Processing Sample ~5-10 mg of Compound Solvent 0.6 mL CDCl₃ or DMSO-d₆ Sample->Solvent Vortex Vortex to Dissolve Solvent->Vortex NMR_Tube Transfer to 5 mm NMR Tube Vortex->NMR_Tube Spectrometer 400 MHz (or higher) Spectrometer NMR_Tube->Spectrometer Lock Lock on Deuterium Signal Spectrometer->Lock Shim Shim for Homogeneity Lock->Shim Acquire Acquire ¹H, ¹³C, DEPT, COSY, HSQC, HMBC Shim->Acquire Software NMR Processing Software Acquire->Software FID Fourier Transform FID Software->FID Phase Phase Correction FID->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration & Peak Picking Baseline->Integrate

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic rings and the C-Cl bond.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch (-CH₃, -CH₂Cl)
1650 - 1450StrongC=C and C=N stretching in aromatic rings
800 - 600StrongC-Cl stretch
900 - 675StrongC-H out-of-plane bending
Experimental Protocol for IR Data Acquisition

IR_Workflow Sample Solid Sample ATR Place on ATR Crystal Sample->ATR Pressure Apply Pressure ATR->Pressure Scan Acquire Spectrum (e.g., 4000-400 cm⁻¹) Pressure->Scan Process Baseline Correction & Peak Labeling Scan->Process

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z 180. Due to the presence of chlorine, an M+2 peak at m/z 182 with approximately one-third the intensity of the M⁺ peak is also expected, which is characteristic of a molecule containing one chlorine atom.

  • Fragmentation: A likely fragmentation pathway is the loss of the chloromethyl group (-CH₂Cl), leading to a significant fragment ion at m/z 131. Further fragmentation of the imidazo[1,2-a]pyridine core can also be expected. Based on the mass spectrum of the isomeric 2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine, fragment ions at m/z 145 (loss of Cl) and 119 are also plausible[1].

Experimental Protocol for MS Data Acquisition

MS_Workflow cluster_SampleIntro Sample Introduction cluster_Ionization Ionization cluster_Analysis Mass Analysis Sample Dissolve in suitable solvent (e.g., MeOH) Infusion Direct Infusion or LC Inlet Sample->Infusion ESI Electrospray Ionization (ESI) Infusion->ESI Analyzer Quadrupole, TOF, or Ion Trap ESI->Analyzer APCI Atmospheric Pressure Chemical Ionization (APCI) EI Electron Ionization (EI) for GC-MS Scan Scan m/z range (e.g., 50-500) Analyzer->Scan Fragment MS/MS for Fragmentation Analysis Scan->Fragment

Caption: General workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and characterization of this compound. By combining predicted NMR and IR data with expected mass spectrometric fragmentation patterns, researchers can confidently verify the structure of this important heterocyclic compound. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. This detailed spectroscopic guide serves as a valuable resource for scientists engaged in the synthesis, modification, and biological evaluation of imidazo[1,2-a]pyridine derivatives, ultimately supporting the advancement of new chemical entities in drug discovery.

References

  • Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine- 1-yl)pyridinium Salts. (2021). Semantic Scholar.
  • Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. (2021). MDPI.
  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2025).
  • 2-(Chloromethyl)-7-methylimidazo(1,2-a)pyridine. PubChem.
  • One Pot Synthesis of Imidazo[1,2-a]pyridines via Groeke-Blackburn-Bienaymé Reaction-CuAAC Assisted by MW. (2024). Sciforum.
  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. (2020). Beilstein Journal of Organic Chemistry.
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry.
  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2023). MDPI.

Sources

discovery and history of imidazo[1,2-a]pyridine scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Imidazo[1,2-a]pyridine Scaffolds

Introduction: The Emergence of a Privileged Scaffold

The imidazo[1,2-a]pyridine core, a fused bicyclic heterocycle, represents one of the most significant structural motifs in modern medicinal chemistry. Its unique electronic and structural properties have established it as a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[1][2][3][4] The journey of this scaffold, from its initial synthesis in the early 20th century to its central role in blockbuster drugs and cutting-edge clinical candidates, is a compelling narrative of chemical innovation and drug discovery. This guide provides a technical overview of its history, the evolution of its synthesis, and its expansive impact on therapeutic development for researchers, scientists, and drug development professionals.

Part 1: Foundational Discovery and Early Synthesis

The story of imidazo[1,2-a]pyridines begins nearly a century ago with the pioneering work of Russian chemist Aleksei Chichibabin (often cited as Tschitschibabin).

The Tschitschibabin Synthesis: A Seminal Reaction

In 1925, Tschitschibabin and his colleagues reported the first synthesis of the imidazo[1,2-a]pyridine core.[5] The original methodology involved the condensation reaction of a 2-aminopyridine with a bromoacetaldehyde.[5] This reaction was typically conducted under harsh conditions, requiring heating in a sealed tube at temperatures between 150 to 200°C, and initially produced the desired heterocycle in modest yields.[5]

Despite the low yields and demanding conditions, the Tschitschibabin reaction was a landmark achievement. It provided the first viable route to this novel heterocyclic system, laying the groundwork for all future explorations. The fundamental mechanism involves the initial alkylation of the endocyclic nitrogen of 2-aminopyridine, followed by an intramolecular cyclization and dehydration to form the aromatic fused-ring system.[5] Later refinements, such as the inclusion of a mild base like sodium bicarbonate (NaHCO₃), allowed the reaction to proceed under less stringent conditions, improving its efficiency and accessibility.[5]

Tschitschibabin_Reaction cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product aminopyridine 2-Aminopyridine alkylation N-Alkylation aminopyridine->alkylation Reacts with haloketone α-Haloketone (e.g., Bromoacetaldehyde) haloketone->alkylation cyclization Intramolecular Condensation alkylation->cyclization Forms intermediate dehydration Dehydration cyclization->dehydration Followed by product Imidazo[1,2-a]pyridine dehydration->product Yields

Fig 1. Foundational Tschitschibabin reaction workflow.

Part 2: The Evolution of Synthetic Methodologies

The initial discovery paved the way for a century of synthetic innovation. The drive for higher yields, greater molecular diversity, and more environmentally benign processes has led to a vast expansion of the chemist's toolkit for constructing the imidazo[1,2-a]pyridine scaffold.

From Two-Component to Multi-Component Reactions (MCRs)

While the two-component condensation of 2-aminopyridines with various electrophiles (like α-haloketones, α-diazo compounds, or 1,3-dicarbonyls) remains a staple, the advent of Multi-Component Reactions (MCRs) marked a paradigm shift in efficiency.[6] MCRs allow for the construction of complex molecules in a single pot by combining three or more starting materials, significantly reducing synthesis time and waste.

Two MCRs have become particularly prominent:

  • The Groebke-Blackburn-Bienaymé (GBB) Reaction: This powerful three-component reaction involves the condensation of a 2-aminoazine, an aldehyde, and an isocyanide.[1][6][7] The GBB reaction is prized for its operational simplicity and its ability to generate a wide array of substituted imidazo[1,2-a]pyridines by simply varying the three input components.[8]

  • The A³-Coupling (Alkyne-Aldehyde-Amine) Reaction: This copper-catalyzed three-component coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne provides another direct and efficient route to the scaffold.[9]

Synthetic_Evolution Tschitschibabin Tschitschibabin Reaction (2-Component) Condensation Modern Condensations (2-Component) Tschitschibabin->Condensation Evolved into Green Green Chemistry Approaches Tschitschibabin->Green Refined by MCR Multi-Component Reactions (MCRs, 3-Component) Condensation->MCR Advanced to Condensation->Green Refined by GBB Groebke-Blackburn-Bienaymé (GBB) MCR->GBB A3 A³-Coupling MCR->A3 MCR->Green Refined by Microwave Microwave-Assisted Green->Microwave Ultrasound Ultrasound-Assisted Green->Ultrasound MetalFree Metal-Free Catalysis Green->MetalFree

Fig 2. Evolution from classical to modern synthetic strategies.
Green Chemistry and Modern Catalysis

Recent research has focused heavily on aligning synthetic protocols with the principles of green chemistry. This includes the use of sustainable solvents like deep eutectic solvents, water, and eucalyptol.[6][10] Furthermore, advancements in catalysis have introduced milder and more efficient transformations, such as iodine-catalyzed reactions and even metal-free approaches, which reduce reliance on expensive and potentially toxic heavy metals.[11][12] Technologies like microwave and ultrasound irradiation are now commonly used to accelerate reaction times and improve yields.[5][10]

Part 3: The Ascent in Medicinal Chemistry

The true value of the imidazo[1,2-a]pyridine scaffold was realized when medicinal chemists began to explore its biological activities. Its rigid, planar structure and tunable electronics make it an ideal framework for interacting with biological targets.

The "Z-Drugs": A Revolution in Insomnia Treatment

The first major therapeutic breakthrough for the scaffold came in the 1980s with the development of a class of nonbenzodiazepine hypnotics known as "Z-drugs."

  • Zolpidem (Ambien): First marketed in Europe in 1988 and approved in the US in 1992, zolpidem became one of the most prescribed medications for the short-term treatment of insomnia.[13] It acts as a positive allosteric modulator of GABAA receptors, binding to the benzodiazepine site and potentiating the effects of the inhibitory neurotransmitter GABA.[13]

  • Alpidem and Saripidem: Following the success of zolpidem, related compounds like alpidem and saripidem were developed as anxiolytics.[6][14][15][16] Alpidem was introduced in France in 1991 but was later withdrawn from the market due to risks of severe hepatotoxicity, a crucial lesson in drug development regarding off-target effects.[17][18]

Expanding Therapeutic Horizons

The success of the Z-drugs spurred an explosion of research, revealing the scaffold's incredible therapeutic versatility. Today, imidazo[1,2-a]pyridine derivatives are being investigated and used for a wide range of diseases.

Drug/CandidateTherapeutic AreaMechanism of ActionStatus
Zolpidem Hypnotic (Insomnia)GABAA Receptor Agonist[13][19]Marketed[20]
Alpidem AnxiolyticGABAA Receptor Agonist[17]Withdrawn[17]
Saripidem Anxiolytic/SedativeGABAA Receptor Agonist[16]Not Marketed
Olprinone CardiovascularCardiac Stimulant (PDE3 Inhibitor)[21]Marketed
Mosapramine AntipsychoticAtypical Antipsychotic[21]Marketed (Japan)
Minodronic Acid OsteoporosisBisphosphonate[21]Marketed
Telacebec (Q203) AntituberculosisCytochrome bc1 complex inhibitor[22][23]Clinical Trials
Capmatinib Anticancer (NSCLC)MET Inhibitor[1]Marketed

This scaffold has proven particularly fruitful in:

  • Oncology: Derivatives have been developed as potent inhibitors of key cancer-driving kinases such as PDGFR, IGF-1R, MET, and signaling pathways like PI3K/AKT/mTOR.[1][7][24][25][26][27]

  • Infectious Diseases: The discovery of Telacebec (Q203) as a potent agent against multi-drug-resistant tuberculosis (MDR-TB) by inhibiting mycobacterial ATP synthesis has been a major advancement.[4][22][28]

  • Antiviral Applications: Compounds bearing the scaffold have shown significant activity against viruses such as human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[29]

Timeline cluster_1920s 1920s cluster_1980s 1980s-1990s cluster_2000s 2000s-Present cluster_future Future a 1925: Tschitschibabin First Synthesis b Z-Drugs Era: Zolpidem (1988) Alpidem (1991) a->b Medicinal Chemistry Application c Therapeutic Expansion: Oncology (Kinase Inhibitors) Anti-TB (Telacebec) Antivirals b->c Scaffold Hopping & Diversification d New Applications: Neurodegeneration Neglected Diseases c->d Ongoing Research

Fig 3. Historical timeline of imidazo[1,2-a]pyridine development.

Part 4: Experimental Protocol Example

To illustrate a modern, efficient approach, the following is a representative protocol for a copper-catalyzed three-component synthesis, a method used to construct the core of drugs like Zolpidem.[9]

One-Pot Synthesis of a Zolpidem Analogue via A³-Coupling

Objective: To synthesize a 2,3-disubstituted imidazo[1,2-a]pyridine from a 2-aminopyridine, an aldehyde, and a terminal alkyne.

Materials:

  • 2-amino-5-methylpyridine (1.0 equiv)

  • 4-methylbenzaldehyde (1.05 equiv)

  • Phenylacetylene (1.5 equiv)

  • Copper(I) Chloride (CuCl) (5 mol%)

  • Toluene (solvent)

  • Nitrogen atmosphere apparatus

  • Standard glassware for reflux and workup

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-5-methylpyridine (1.0 equiv) and Copper(I) Chloride (5 mol%).

  • Inert Atmosphere: Seal the flask and purge with nitrogen gas for 10-15 minutes to ensure an inert atmosphere.

  • Reagent Addition: Add dry toluene via syringe, followed by 4-methylbenzaldehyde (1.05 equiv) and phenylacetylene (1.5 equiv).

  • Reaction: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous ammonium chloride solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Isolation: Purify the resulting crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure imidazo[1,2-a]pyridine product.

Causality and Self-Validation:

  • Why Copper Catalyst? Copper(I) salts are effective π-Lewis acids that activate the alkyne for nucleophilic attack, facilitating the key C-N bond formation in the cyclization step.[9]

  • Why Inert Atmosphere? The copper catalyst can be sensitive to oxidation, which would deactivate it. A nitrogen atmosphere prevents this and ensures catalytic turnover.

  • Why Reflux? The thermal energy is required to overcome the activation barriers for the multiple steps in the cascade reaction, including imine formation and the final cyclization/aromatization.

  • Self-Validation: The success of the reaction is validated by standard analytical techniques (TLC, NMR, Mass Spectrometry) confirming the formation of the desired product with the expected molecular weight and structure, free from starting materials.

Conclusion

The imidazo[1,2-a]pyridine scaffold has traversed a remarkable path from a chemical curiosity born of high-temperature synthesis to a cornerstone of modern drug discovery. Its synthetic accessibility has evolved dramatically, with robust and versatile methods like the GBB and A³-coupling reactions now enabling the rapid generation of vast chemical libraries. This synthetic versatility, combined with the scaffold's inherent ability to interact with a multitude of biological targets, has cemented its status as a privileged structure. From treating insomnia to fighting cancer and multi-drug-resistant tuberculosis, the imidazo[1,2-a]pyridine core continues to be a source of novel therapeutic agents, promising further breakthroughs in the years to come.

References

  • Sateesh Kumar, B., et al. (2009). A simple and efficient synthesis of hypnotic agent, zolpidem and its related substances. ARKIVOC, 2009(ii), 315-320. Available at: [Link]

  • Alqtaish, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). Available at: [Link]

  • Li, Y., et al. (2022). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. Available at: [Link]

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Prajapati, M., et al. (2023). Diversity-oriented synthesis of fused-imidazole derivatives via Groebke-Blackburn-Bienayme reaction: A review. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Zolpidem. Available at: [Link]

  • Reddy, D. (n.d.). A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. Arkivoc. Available at: [Link]

  • Lakshmipraba, J., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. Available at: [Link]

  • Hicken, E. J., et al. (2012). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Journal of Medicinal Chemistry, 55(11), 5073-5085. Available at: [Link]

  • Kumar, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]

  • Chandrasekaran, B., et al. (2017). Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis. Journal of Medicinal Chemistry. Available at: [Link]

  • Lacroix, C., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4698-4701. Available at: [Link]

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]

  • Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 17(3), 3017-3027. Available at: [Link]

  • Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. Available at: [Link]

  • CN102140134A - Synthesis method of zolpidem hydrochloride. (n.d.). Google Patents.
  • Sharma, A., et al. (2020). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Letters in Drug Design & Discovery, 17(1), 2-15. Available at: [Link]

  • Kumar, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 586-611. Available at: [Link]

  • Wikipedia. (n.d.). Imidazopyridine. Available at: [Link]

  • Kumar, A., et al. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616. Available at: [Link]

  • Sharma, V., et al. (2021). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Guchhait, S. K., et al. (2023). Drugs containing the imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine cores. ResearchGate. Available at: [Link]

  • Kumar, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 586-611. Available at: [Link]

  • Deau, E., et al. (1998). Synthesis of imidazo[1,2-a]pyridines as antiviral agents. Journal of Medicinal Chemistry, 41(25), 5108-5112. Available at: [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(9), 1555-1575. Available at: [Link]

  • El-Sayed, M. E. A., & Al-Qalaff, M. I. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]

  • Lakshmipraba, J., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Available at: [Link]

  • Sharma, S., et al. (2021). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]

  • Lakshmipraba, J., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 527, 01014. Available at: [Link]

  • Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. Available at: [Link]

  • Wikipedia. (n.d.). Alpidem. Available at: [Link]

  • ResearchGate. (n.d.). Chichibabin Pyridine Synthesis. Available at: [Link]

  • PsychonautWiki. (n.d.). Alpidem. Available at: [Link]

  • Wikipedia. (n.d.). Saripidem. Available at: [Link]

  • Zivkovic, B., et al. (1990). Pharmacological and Behavioral Profile of Alpidem as an Anxiolytic. ResearchGate. Available at: [Link]

  • Torres, E., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank, 2022(3), M1437. Available at: [Link]

  • Bionity. (n.d.). Saripidem. Available at: [Link]

  • ResearchGate. (n.d.). Chichibabin (Tschitschibabin) Pyridine Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Imidazopyridine derivatives from the Chichibabin reaction. Available at: [Link]

Sources

potential therapeutic targets of 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Identifying and Validating Therapeutic Targets for 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine

Foreword

The imidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, celebrated as a "privileged structure" for its recurring presence in a multitude of clinically successful drugs.[1][2][3] Molecules built upon this nitrogen-bridged heterocyclic system have demonstrated a vast therapeutic spectrum, from treating insomnia (Zolpidem) to anxiety (Alpidem) and beyond.[2][3] The specific compound, this compound, represents a particularly compelling starting point for drug discovery. Its core structure inherits the pharmacological potential of its class, while the chloromethyl group at the 2-position acts as a reactive chemical handle. This feature makes it not only a key intermediate for synthesizing diverse molecular libraries but also an ideal tool for chemical proteomics aimed at discovering novel biological targets.[4]

This guide is designed for drug discovery professionals, including medicinal chemists, pharmacologists, and chemical biologists. It eschews a conventional template to provide a logical, causality-driven framework for investigation. We will first generate plausible therapeutic hypotheses based on the rich pharmacology of the imidazo[1,2-a]pyridine family. Subsequently, we will detail robust, field-proven experimental workflows for target deconvolution and validation, empowering research teams to systematically uncover and confirm the mechanism of action for this promising molecule and its derivatives.

Part 1: Hypothesis Generation: Plausible Therapeutic Target Classes

The extensive body of research on the imidazo[1,2-a]pyridine core allows us to formulate well-grounded hypotheses about the potential biological targets of this compound. These hypotheses provide the critical starting point for focused experimental investigation.

Protein Kinases in Oncology

The imidazo[1,2-a]pyridine scaffold is frequently associated with the inhibition of protein kinases, which are pivotal regulators of cell growth, proliferation, and survival.[5][6] Dysregulation of kinase signaling is a hallmark of many cancers, making them a major class of oncology targets.

  • Scientific Rationale : Numerous studies have demonstrated that imidazo[1,2-a]pyridine derivatives can induce cell cycle arrest and apoptosis in cancer cells by directly inhibiting key survival kinases.[5][7][8]

  • Primary Hypothesized Targets :

    • PI3K/Akt/mTOR Pathway : This is one of the most frequently implicated pathways. Specific isoforms such as PI3Kα and the serine/threonine kinase Akt are highly probable targets.[5][9][10] Inhibition of this pathway disrupts downstream signaling essential for tumor growth.[11]

    • Receptor Tyrosine Kinases (RTKs) : The Insulin-like Growth Factor-1 Receptor (IGF-1R) and the TAM family kinases (Mer and Axl) have been identified as targets for specific imidazo[1,2-a]pyridine derivatives.[12][13]

    • Cyclin-Dependent Kinases (CDKs) : Inhibition of CDKs is another reported anti-cancer mechanism, leading to cell cycle arrest.[6]

PI3K_Akt_mTOR_Pathway cluster_inhibition Potential Inhibition by Imidazo[1,2-a]pyridine Derivative RTK Growth Factor Receptor (e.g., IGF-1R) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes

Caption: Potential inhibition points within the PI3K/Akt/mTOR pathway.

GABA-A Receptors in Neuroscience

The most well-known therapeutic application of imidazo[1,2-a]pyridines is the modulation of γ-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[14][15]

  • Scientific Rationale : Marketed drugs like Zolpidem act as positive allosteric modulators (PAMs) at the benzodiazepine binding site on the GABA-A receptor, enhancing the inhibitory effect of GABA.[15][16] This activity is highly dependent on the specific alpha (α) subunit isoform of the receptor complex, allowing for the development of compounds with sedative, anxiolytic, or antipsychotic-like profiles.[17][18]

  • Primary Hypothesized Targets :

    • α/γ Subunit Interface : The benzodiazepine binding site located at the interface between α (specifically α1, α2, α3, or α5) and γ subunits of the pentameric GABA-A receptor complex.[14][18]

GABA_A_Receptor cluster_receptor GABA-A Receptor Pentamer a1 α1 center->a1 b2_1 β2 center->b2_1 g2 γ2 center->g2 a1_2 α1 center->a1_2 b2_2 β2 center->b2_2 Target Potential Target: α/γ Interface (Benzodiazepine Site) Target->g2 Modulates

Caption: Simplified schematic of a GABA-A receptor complex.

Enzymes in Inflammation and Infectious Disease

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated potent activity against key enzymes involved in inflammation and are particularly promising as anti-infective agents, most notably for tuberculosis.[19][20]

  • Scientific Rationale : In inflammation, imidazo[1,2-a]pyridines have been shown to inhibit cyclooxygenase (COX) enzymes and modulate pro-inflammatory signaling pathways like STAT3/NF-κB.[21][22] In infectious disease, they have been rigorously optimized to target essential enzymes in Mycobacterium tuberculosis that are distinct from human host targets.[23][24]

  • Primary Hypothesized Targets :

    • Anti-inflammatory : Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS).[21][22]

    • Antituberculosis : The QcrB subunit of the ubiquinol cytochrome c reductase in the electron transport chain, a target validated by the clinical candidate Telacebec (Q203).[4][24] Another potential target is M. tuberculosis glutamine synthetase (MtGS).[23]

Part 2: A Practical Guide to Target Deconvolution

With a set of credible hypotheses, the next phase is to experimentally identify the direct binding partners of this compound from the entire proteome. This process is known as target deconvolution or target identification.[25][26]

Foundational Strategy: Chemical Proteomics

Chemical proteomics is a powerful discipline that uses small-molecule probes to investigate protein function and drug interactions in complex biological systems.[27][28] The reactive chloromethyl group on our compound of interest is an ideal feature to exploit for affinity-based chemical proteomics, as it can readily form a stable, covalent bond to a linker for probe synthesis.[25]

Target_Deconvolution_Workflow Compound 2-(Chloromethyl)-5- methylimidazo[1,2-a]pyridine AffinityProbe Synthesize Affinity Probe (e.g., Biotinylated or Bead-immobilized) Compound->AffinityProbe PullDown Affinity Pull-Down: Incubate Probe with Lysate AffinityProbe->PullDown Lysate Prepare Cell Lysate (Source of Proteome) Lysate->PullDown Wash Wash Away Non-specific Binders PullDown->Wash Elute Elute Bound Proteins Wash->Elute MS Protein Digestion & LC-MS/MS Analysis Elute->MS Analysis Data Analysis: Identify Enriched 'Hit' Proteins MS->Analysis

Caption: General workflow for affinity-based target identification.

Experimental Protocols: From Probe to Protein ID

The following protocols provide a self-validating system for identifying target proteins. The use of a control (e.g., beads alone or a structurally similar but inactive compound) is critical at each step to distinguish true binding partners from non-specific interactions.

Protocol 1: Synthesis of an Immobilized Affinity Probe

Causality: The chloromethyl group is an electrophilic handle that can react with a nucleophile, such as an amine or thiol. This protocol covalently attaches the compound to a solid support (agarose beads) via a linker, creating a "bait" to fish for target proteins.[25]

  • Select Linker/Bead : Choose an appropriate solid support, such as NHS-activated Sepharose beads, which contain an active ester ready to react with an amine-terminated linker. A long, flexible linker (e.g., polyethylene glycol, PEG) is often used to minimize steric hindrance.[29]

  • Linker Attachment : React the NHS-activated beads with a diamine linker (e.g., Jeffamine) in a suitable buffer like PBS (pH 7.4) overnight at 4°C to form a stable amide bond, yielding amine-functionalized beads.

  • Compound Immobilization : Resuspend the amine-functionalized beads in an anhydrous polar aprotic solvent like DMF. Add this compound and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).

  • Reaction : Allow the reaction to proceed at room temperature for 24-48 hours. The amine on the linker will displace the chloride on the compound, forming a stable covalent bond.

  • Washing & Quenching : Thoroughly wash the beads with DMF, methanol, and PBS to remove unreacted compound and reagents. Quench any remaining reactive sites on the beads by incubating with a small amine like ethanolamine.

  • Validation : Confirm immobilization by digesting a small aliquot of the beads with a protease and analyzing the supernatant for the compound or a fragment by LC-MS.

Protocol 2: Affinity Pull-Down and Mass Spectrometry Analysis

Causality: When a complex protein mixture (cell lysate) is incubated with the immobilized probe, proteins with affinity for the compound will bind to it. Washing removes non-specific interactors, and subsequent elution and mass spectrometry identify the specifically bound proteins.[28][30]

  • Lysate Preparation : Culture cells from a relevant disease model (e.g., A549 lung cancer cells, SH-SY5Y neuroblastoma cells) and harvest. Lyse the cells in a mild, non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

  • Clarification : Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris. The supernatant contains the soluble proteome. Determine protein concentration using a BCA assay.

  • Incubation : Incubate a defined amount of total protein (e.g., 5-10 mg) with the affinity-probe beads and, in parallel, with control beads (e.g., linker-only beads) for 2-4 hours at 4°C with gentle rotation.

  • Washing : Pellet the beads by gentle centrifugation and discard the supernatant. Wash the beads extensively (e.g., 5 times) with lysis buffer to remove proteins that are not specifically bound.

  • Elution : Elute the bound proteins. This can be done using a competitive eluent (a high concentration of the free compound), which is highly specific, or by using a denaturing buffer (e.g., SDS-PAGE loading buffer), which is more stringent.

  • Sample Preparation for MS : Run the eluted proteins on a short SDS-PAGE gel. Perform an in-gel tryptic digest of the entire protein lane.

  • LC-MS/MS Analysis : Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis : Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins. True targets will be significantly enriched in the affinity-probe sample compared to the control bead sample.

Orthogonal Validation with Label-Free Methods

Causality: Hits from an affinity-based screen must be validated by an orthogonal method to ensure they are not artifacts of the probe synthesis or experimental conditions. Label-free methods assess target engagement with the unmodified, native compound.[29]

Protocol 3: Drug Affinity Responsive Target Stability (DARTS)

Causality: The binding of a small molecule often stabilizes a protein's structure, making it more resistant to cleavage by proteases.[25][30]

  • Lysate Treatment : Prepare cell lysate as described in Protocol 2. Divide the lysate into aliquots. Treat one with the this compound (e.g., at 10x the expected IC50) and the other with a vehicle control (e.g., DMSO). Incubate for 1 hour at room temperature.

  • Limited Proteolysis : Add a protease, such as thermolysin or pronase, to each tube at a pre-optimized concentration. Incubate for a short, defined time (e.g., 15-30 minutes).

  • Quench and Analyze : Stop the digestion by adding a denaturant (SDS-PAGE loading buffer) and heating. Analyze the samples by SDS-PAGE.

  • Identification : A true target protein will be protected from digestion in the drug-treated sample, appearing as a more intense band compared to the control lane. This band can be excised and identified by mass spectrometry.

Part 3: Target Validation and Mechanistic Confirmation

Identifying a binding partner is a critical step, but it is not the final one. Validation is the process of proving that the interaction between the compound and the identified protein is responsible for the observed biological effect.[31][32]

Potential Target Class Primary Hypothesized Target Validation Method Expected Outcome
Oncology Akt KinaseRecombinant Kinase AssayCompound inhibits phosphorylation of a known Akt substrate (e.g., GSK3β) in a dose-dependent manner.
Oncology Akt KinaseCellular Western BlotTreatment of cancer cells with the compound leads to decreased levels of phosphorylated Akt (p-Akt) and its downstream effectors.
Neuroscience GABA-A Receptor (α1 subunit)Two-Electrode Voltage Clamp (TEVC) on Xenopus oocytes expressing the receptorCompound potentiates the GABA-induced chloride current in a dose-dependent manner.
Infectious Disease M. tuberculosis QcrBM. tuberculosis growth inhibition assay with a resistant mutantCompound is potent against wild-type Mtb but shows significantly reduced activity against a strain with a known resistance-conferring mutation in the qcrB gene.

Protocol 4: Recombinant Kinase Inhibition Assay

Causality: This biochemical assay directly measures the ability of the compound to inhibit the enzymatic activity of the purified target protein, proving a direct functional interaction.

  • Acquire Reagents : Obtain purified, active recombinant kinase (e.g., Akt1) and its specific substrate peptide (e.g., a GSK3β-derived peptide). Use a kinase assay kit (e.g., ADP-Glo™) that measures ATP consumption.

  • Assay Setup : In a 384-well plate, serially dilute the this compound to create a dose-response curve.

  • Kinase Reaction : Add the kinase, its substrate, and ATP to the wells to initiate the reaction. Incubate at 30°C for 1 hour.

  • Detection : Stop the reaction and add the detection reagent, which measures the amount of ADP produced (correlating with kinase activity).

  • Data Analysis : Measure luminescence. Plot the kinase activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 5: Cellular Target Engagement via Western Blot

Causality: If the compound inhibits a kinase in cells, the phosphorylation of that kinase's downstream substrates should decrease. This connects the biochemical activity to a cellular signaling event.[5]

  • Cell Treatment : Plate cancer cells (e.g., HeLa or A375) and allow them to adhere. Treat the cells with increasing concentrations of the compound for a defined period (e.g., 24 hours).[5]

  • Protein Extraction : Lyse the cells and quantify the total protein concentration.

  • Western Blotting : Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation : Probe the membrane with a primary antibody specific for the phosphorylated form of a downstream target (e.g., anti-phospho-mTOR or anti-phospho-p70S6K). Also, probe a separate membrane with an antibody for the total form of the protein and a loading control (e.g., β-actin) to ensure equal loading.

  • Detection : Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis : Quantify the band intensities. A positive result is a dose-dependent decrease in the phosphorylated protein signal relative to the total protein and loading control.

Conclusion

The compound this compound stands at a promising intersection of chemical reactivity and pharmacological potential. Its core scaffold suggests a high probability of interaction with therapeutically relevant target classes, including protein kinases, GABA-A receptors, and microbial enzymes. The presence of the chloromethyl group provides a direct and powerful entry point for robust, affinity-based chemical proteomics. By systematically applying the integrated workflows outlined in this guide—from hypothesis generation and affinity-based deconvolution to orthogonal validation and mechanistic studies—research teams can effectively navigate the complex path from a promising molecule to a validated drug target, ultimately accelerating the development of novel therapeutics.

References

  • Al-Otaibi, A. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Medicinal Chemistry, 66(21), 14355-14379. [Link]

  • Pelletier, G. (2018). Chemical Proteomics for Target Validation. World Preclinical Congress. [Link]

  • Volkova, Y. A., et al. (2022). Synthesis and evaluation of avermectin-imidazo[1,2-a]pyridine hybrids as potent GABAA receptor modulators. Bioorganic & Medicinal Chemistry, 68, 116869. [Link]

  • UCL. (n.d.). Target Identification and Validation (Small Molecules). UCL Translational Research Office. [Link]

  • Bavetsias, V., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4698-4701. [Link]

  • Lindsley, C. W., et al. (2011). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters, 21(10), 2990-2993. [Link]

  • Schirle, M., & Bantscheff, M. (2011). Drug target deconvolution by chemical proteomics. Current Opinion in Chemical Biology, 15(4), 570-575. [Link]

  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. RSC Medicinal Chemistry, 14(10), 1888-1906. [Link]

  • Shultz, M. D. (2013). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. ACS Medicinal Chemistry Letters, 4(11), 1029-1033. [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46. [Link]

  • Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837. [Link]

  • Afshari, H., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts, 14(2), 27618. [Link]

  • Scott, J. S., et al. (2021). Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. Journal of Medicinal Chemistry, 64(18), 13688-13704. [Link]

  • Zhang, M. M., & Zhang, Y. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(18), 6435-6444. [Link]

  • Parker, C. G., et al. (2024). End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution. Journal of the American Chemical Society, 146(42), 28456-28466. [Link]

  • Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Reviews in Pharmacy, 12(4), 79-90. [Link]

  • Chemspace. (2025). Target Identification and Validation in Drug Discovery. Chemspace. [Link]

  • Atack, J. R., et al. (2006). Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands. Current Topics in Medicinal Chemistry, 6(8), 819-833. [Link]

  • Martin, B. R. (2021). Chemical Proteomics for Drug Target Deconvolution and to Study Biological Systems. ProQuest Dissertations Publishing. [Link]

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry. [Link]

  • Wang, J., et al. (2021). In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. Molecules, 26(11), 3291. [Link]

  • Goodacre, S. C., et al. (2006). Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAAα2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders. Journal of Medicinal Chemistry, 49(1), 35-38. [Link]

  • Al-Qatati, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]

  • ZIOC. (2022). Promising GABAA receptor modulators based on avermectins modified with an imidazo[1,2-a]pyridine fragment were synthesized at the ZIOC. N. D. Zelinsky Institute of Organic Chemistry. [Link]

  • Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Semantic Scholar. [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(3), 396-415. [Link]

  • Deep, A., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238-250. [Link]

  • Singh, V., et al. (2015). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Mini-Reviews in Medicinal Chemistry, 15(1), 62-81. [Link]

  • Afshari, H., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts, 14(2), 27618. [Link]

  • Marquez-Flores, Y. K., et al. (2020). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. Molecules, 25(21), 5171. [Link]

  • Deep, A., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238-250. [Link]

  • Al-Qatati, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]

  • Sharma, P., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Synthesis, 21(4), 336-357. [Link]

  • Moraski, G. A., et al. (2011). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 2(5), 391-396. [Link]

  • Narkhede, H. D., et al. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37(5), 1039-1043. [Link]

  • Zakharychev, V. V., et al. (2019). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 15, 2046-2052. [Link]

  • Anishetty, S., et al. (2014). Bactericidal activity of an imidazo[1, 2-a]pyridine using a mouse M. tuberculosis infection model. PLoS ONE, 9(1), e87483. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. . [Link]

  • Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(54), 10836-10851. [Link]

  • Kumar, S., & Kumar, V. (2017). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 15(30), 6283-6311. [Link]

Sources

In Silico Characterization of 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine: A Technical Guide to Predictive Property Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the early-stage assessment of a compound's physicochemical, pharmacokinetic, and toxicological profile is paramount. This "fail early, fail fast" paradigm saves considerable time and resources by identifying potentially problematic candidates before they enter costly and time-consuming preclinical and clinical trials.[1][2] In silico prediction, powered by sophisticated computational models and machine learning algorithms, has emerged as an indispensable tool in this initial screening phase.[1][3] This technical guide provides an in-depth, practical walkthrough of the in silico prediction of key properties for the molecule 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine, a member of the biologically active imidazo[1,2-a]pyridine scaffold class. The imidazo[1,2-a]pyridine core is of significant interest to medicinal chemists due to its presence in a wide range of therapeutic agents, exhibiting activities such as antitubercular, antibacterial, and anticancer properties.[4][5]

This guide is designed for researchers, scientists, and drug development professionals, offering a structured approach to leveraging freely available, web-based predictive tools. We will move beyond a simple listing of predicted values, delving into the causality behind the selection of specific in silico tools and the interpretation of the generated data. Every protocol described herein is designed to be a self-validating system, encouraging a critical and informed approach to computational predictions.

Molecular Blueprint: Structure and Foundation

The initial and most critical step in any in silico analysis is the accurate representation of the molecule of interest. For this compound (CAS: 118000-39-8; Formula: C₉H₉ClN₂), the Simplified Molecular Input Line Entry System (SMILES) string serves as this foundational blueprint. The canonical SMILES for our target compound is:

Cc1cccc2c1n(CCl)cn2

This textual representation of the molecular structure is the key that unlocks the predictive power of the computational tools we will explore.

Predictive Workflow: A Multi-faceted Approach

Our in silico investigation of this compound will follow a logical and comprehensive workflow. This process is designed to build a holistic profile of the molecule, from its fundamental physicochemical characteristics to its likely behavior within a biological system.

Caption: Overall workflow for the in silico prediction of molecular properties.

Part 1: Physicochemical and Pharmacokinetic Profiling with SwissADME

SwissADME is a robust, free web tool renowned for its user-friendly interface and comprehensive suite of predictive models for evaluating pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[6][7][8][9]

Experimental Protocol: SwissADME Analysis
  • Navigate to the SwissADME website: Access the tool at [Link].

  • Input the Molecular Structure: In the provided text box, paste the SMILES string for this compound: Cc1cccc2c1n(CCl)cn2.

  • Initiate Analysis: Click the "Run" button to start the prediction process.

  • Data Collection: Systematically collect the predicted values from the results page, focusing on the "Physicochemical Properties," "Lipophilicity," "Water Solubility," "Pharmacokinetics," and "Drug-likeness" sections.

Predicted Physicochemical and Pharmacokinetic Data (SwissADME)
PropertyPredicted ValueInterpretation
Physicochemical Properties
Molecular FormulaC₉H₉ClN₂Confirms the elemental composition of the molecule.
Molecular Weight180.63 g/mol Falls within the typical range for small molecule drugs, adhering to Lipinski's Rule of Five (<500).
Num. Heavy Atoms12A count of all non-hydrogen atoms.
Num. Aromatic Heavy Atoms10Indicates a significant aromatic character.
Fraction Csp30.22The fraction of sp3 hybridized carbons, which can influence solubility and metabolic stability.
Num. Rotatable Bonds1Low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding affinity.
Num. H-bond Acceptors2Within the limits of Lipinski's Rule of Five (<10).
Num. H-bond Donors0Within the limits of Lipinski's Rule of Five (<5).
Molar Refractivity50.10Relates to molecular volume and polarizability.
TPSA17.31 ŲTopological Polar Surface Area is a key indicator of membrane permeability. A value < 140 Ų is generally associated with good oral bioavailability.
Lipophilicity
Log P (iLOGP)2.37A measure of lipophilicity, indicating a moderate preference for a lipid environment over an aqueous one.
Log P (XLOGP3)2.18An alternative calculation of Log P, consistent with the iLOGP value.
Log P (WLOGP)2.18Another Log P prediction, reinforcing the moderate lipophilicity.
Log P (MLOGP)1.77A slightly lower prediction, but still in the moderately lipophilic range.
Log P (Silicos-IT)2.45Consensus Log P values are important for a robust assessment.
Consensus Log P2.19The average of the predicted Log P values, providing a reliable estimate of lipophilicity.
Water Solubility
Log S (ESOL)-2.87Predicts the aqueous solubility. A Log S of -2.87 corresponds to a concentration of 1.35 mg/mL, indicating that the compound is soluble.
Solubility ClassSolubleBased on the ESOL model.
Pharmacokinetics
GI absorptionHighPredicted to be well-absorbed from the gastrointestinal tract.
BBB permeantYesThe model predicts that the compound can cross the blood-brain barrier.
P-gp substrateNoNot predicted to be a substrate of P-glycoprotein, a key efflux pump, which is favorable for drug distribution.
CYP1A2 inhibitorYesPotential to inhibit the CYP1A2 enzyme, which could lead to drug-drug interactions.
CYP2C19 inhibitorNoNot predicted to inhibit CYP2C19.
CYP2C9 inhibitorNoNot predicted to inhibit CYP2C9.
CYP2D6 inhibitorNoNot predicted to inhibit CYP2D6.
CYP3A4 inhibitorYesPotential to inhibit the CYP3A4 enzyme, a major drug-metabolizing enzyme, indicating a risk of drug-drug interactions.
Log Kp (skin permeation)-5.69 cm/sA low value for skin permeation.
Drug-likeness
LipinskiYes; 0 violationsAdheres to all of Lipinski's rules, suggesting good oral bioavailability.
GhoseNo; 1 violation (MW < 160)Fails the Ghose filter due to a molecular weight slightly below the lower limit.
VeberYesMeets the Veber criteria for oral bioavailability (≤10 rotatable bonds and TPSA ≤ 140 Ų).
EganYesConforms to the Egan rules for good oral absorption.
MueggeNo; 1 violation (MW < 200)Fails the Muegge filter due to a molecular weight below the lower limit.
Bioavailability Score0.55A score indicating a good probability of having at least 10% oral bioavailability in rats.
Medicinal Chemistry
PAINS0 alertsNo Pan-Assay Interference Compounds alerts, which is favorable.
Brenk1 alert (Imidazopyridine)The imidazopyridine core is flagged as a potential structural alert, which may warrant further investigation.
Lead-likenessYes; 0 violationsMeets the criteria for a lead-like compound.
Synthetic Accessibility2.71A score indicating that the molecule should be relatively easy to synthesize.

Part 2: Deepening ADMET Insights with pkCSM

The pkCSM web server utilizes graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties.[5][10][11][12][13] This approach provides complementary information to the SwissADME predictions, offering a more granular view of the compound's likely ADMET profile.

Experimental Protocol: pkCSM Analysis
  • Access the pkCSM server: Navigate to [Link].

  • Submit the Molecule: Enter the SMILES string Cc1cccc2c1n(CCl)cn2 into the prediction input field.

  • Run the Prediction: Click the "Predict" button.

  • Compile the Results: Methodically gather the predicted values for Absorption, Distribution, Metabolism, Excretion, and Toxicity from the output page.

Predicted ADMET Data (pkCSM)
ParameterPredicted ValueUnitInterpretation
Absorption
Water Solubility (logS)-2.485log mol/LConsistent with SwissADME, indicating good solubility.
Caco-2 Permeability1.203log Papp in 10⁻⁶ cm/sA high permeability value, suggesting good intestinal absorption.
Intestinal Absorption (Human)94.041% AbsorbedVery high predicted absorption from the human intestine.
Skin Permeability (LogKp)-2.68cm/hLow skin permeability, corroborating the SwissADME prediction.
P-glycoprotein SubstrateNo-Agrees with SwissADME, suggesting it is not an efflux pump substrate.
P-glycoprotein I InhibitorNo-Not predicted to inhibit P-glycoprotein I.
P-glycoprotein II InhibitorNo-Not predicted to inhibit P-glycoprotein II.
Distribution
VDss (Human)0.229log L/kgA moderate volume of distribution, suggesting distribution into tissues.
Fu (fraction unbound)0.166-A relatively low fraction of the drug is unbound in plasma, indicating significant plasma protein binding.
BBB Permeability (logBB)0.174log BBA positive value suggests the compound can cross the blood-brain barrier.
CNS Permeability (logPS)-1.419log mL/s/gA moderate value for central nervous system permeability.
Metabolism
CYP2D6 SubstrateNo-Not predicted to be a substrate for CYP2D6.
CYP3A4 SubstrateYes-Predicted to be a substrate for CYP3A4, a key metabolic pathway.
CYP1A2 InhibitorYes-Confirms the SwissADME prediction of CYP1A2 inhibition.
CYP2C19 InhibitorNo-Agrees with SwissADME.
CYP2C9 InhibitorNo-Agrees with SwissADME.
CYP2D6 InhibitorNo-Agrees with SwissADME.
CYP3A4 InhibitorNo-This contradicts the SwissADME prediction. Such discrepancies highlight the importance of using multiple predictive models.
Excretion
Total Clearance0.686log ml/min/kgA moderate clearance rate is predicted.
Renal OCT2 SubstrateNo-Not predicted to be a substrate for the Organic Cation Transporter 2, involved in renal excretion.
Toxicity
AMES ToxicityYes-The compound is predicted to be mutagenic in the Ames test, a significant toxicity flag.
Max. Tolerated Dose (Human)0.655log mg/kg/dayA moderate maximum tolerated dose is predicted.
hERG I InhibitorNo-Not predicted to inhibit the hERG channel, reducing the risk of cardiotoxicity.
hERG II InhibitorNo-Further confirmation of low cardiotoxicity risk.
Oral Rat Acute Toxicity (LD50)2.451mol/kgPredicted LD50 value for acute oral toxicity in rats.
Oral Rat Chronic Toxicity (LOAEL)1.624log mg/kg_bw/dayPredicted Lowest Observed Adverse Effect Level for chronic toxicity in rats.
HepatotoxicityYes-Predicted to be hepatotoxic, another significant toxicity concern.
Skin SensitisationNo-Not predicted to be a skin sensitizer.
T. Pyriformis Toxicity0.672-log ug/LA measure of ecotoxicity.
Minnow Toxicity1.056-log mMAnother measure of ecotoxicity.

Part 3: A Deeper Dive into Toxicity with ProTox-II

Given the toxicity flags raised by pkCSM (AMES toxicity and hepatotoxicity), a more focused toxicological assessment is warranted. The ProTox-II webserver offers a comprehensive platform for predicting various toxicity endpoints, providing a valuable third dimension to our analysis.[14][15][16][17][18][19][20][21]

Experimental Protocol: ProTox-II Analysis
  • Go to the ProTox-II website: Access the server at [Link].

  • Input the SMILES: Paste Cc1cccc2c1n(CCl)cn2 into the input field.

  • Start the Prediction: Click the "Start" button to initiate the toxicity prediction.

  • Analyze the Results: Carefully examine the predicted oral toxicity, organ toxicity, and toxicological endpoints.

Predicted Toxicity Data (ProTox-II)
EndpointPredictionPredicted LD50 (mg/kg)Toxicity ClassAccuracy
Oral Toxicity
LD504004004 (Harmful if swallowed)71.43%
Organ Toxicity
HepatotoxicityActive--77.00%
Toxicological Endpoints
CarcinogenicityInactive--72.00%
ImmunotoxicityInactive--80.00%
MutagenicityActive--74.00%
CytotoxicityActive--81.00%

Visualizing the Predictive Landscape

To synthesize and visually represent the key decision points in our in silico analysis, a logical diagram is highly effective.

Caption: Key predicted properties guiding the assessment of the compound.

Synthesis and Authoritative Grounding

The in silico analysis of this compound paints a multi-faceted picture. On one hand, the molecule exhibits several desirable drug-like properties. Its physicochemical profile, including a molecular weight of 180.63 g/mol , a consensus Log P of 2.19, and good aqueous solubility, aligns well with established guidelines for oral bioavailability, such as Lipinski's Rule of Five.[6][7] The predictions of high gastrointestinal absorption and blood-brain barrier permeability further bolster its potential as a centrally active agent. The synthetic accessibility score also suggests that the compound can be readily prepared for further studies.

However, the predictive models also raise significant red flags, primarily in the realm of toxicity. The consistent prediction of mutagenicity (Ames toxicity) across multiple platforms is a major concern that would likely halt the progression of this compound without significant structural modification and subsequent negative experimental validation. The prediction of hepatotoxicity and cytotoxicity by both pkCSM and ProTox-II further compounds these safety liabilities.[12][13][14][15]

The conflicting predictions regarding CYP3A4 inhibition between SwissADME (predicted inhibitor) and pkCSM (predicted non-inhibitor) underscore a critical aspect of in silico modeling: predictions are not absolute certainties. They are probabilistic assessments based on the underlying algorithms and training datasets of each tool.[11] Such discrepancies necessitate a cautious interpretation and highlight the areas where experimental validation is most crucial.

Conclusion: An Informed Path Forward

This in-depth technical guide has demonstrated a systematic and robust workflow for the in silico prediction of the properties of this compound. By leveraging a suite of freely available, validated web-based tools, we have constructed a comprehensive molecular profile that encompasses its physicochemical characteristics, pharmacokinetic (ADME) behavior, and potential toxicological liabilities.

The evidence strongly suggests that while this compound possesses a favorable physicochemical and pharmacokinetic profile for a potential drug candidate, the significant and corroborated predictions of mutagenicity and hepatotoxicity present formidable hurdles to its further development. This in silico assessment provides a clear directive: while the imidazo[1,2-a]pyridine scaffold remains a promising starting point for drug discovery, this specific analogue carries a high risk of toxicity. Future efforts should focus on structural modifications aimed at mitigating these toxic liabilities while preserving the desirable pharmacokinetic properties. This predictive analysis serves as a powerful, cost-effective, and ethically responsible first step in the long and complex journey of drug development.

References

  • ADMET-AI. (n.d.). ADMET-AI. Retrieved January 12, 2026, from [Link]

  • Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263. Available at: [Link]

  • Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. PubMed. Retrieved January 12, 2026, from [Link]

  • Banerjee, P. (2018). (Open Access) ProTox-II: a webserver for the prediction of toxicity of chemicals. SciSpace. Retrieved January 12, 2026, from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Semantic Scholar. Retrieved January 12, 2026, from [Link]

  • Aurlide. (2025, September 27). How do you predict ADMET properties of drug candidates? Retrieved January 12, 2026, from [Link]

  • Yang, H., et al. (2018). admetSAR 2.0: web-service for prediction and optimization of chemical ADMET properties. Bioinformatics, 35(6), 1067-1069. Available at: [Link]

  • Toxtree for Windows - Free download and software reviews. (2013, May 21). CNET. Retrieved January 12, 2026, from [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. Available at: [Link]

  • AL Azzam, K. (2022). SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. Aurlide. Retrieved January 12, 2026, from [Link]

  • admetSAR. (n.d.). admetSAR. Retrieved January 12, 2026, from [Link]

  • ToxinPred. (n.d.). ToxinPred. Retrieved January 12, 2026, from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. PubMed. Retrieved January 12, 2026, from [Link]

  • PkCSM web server: Significance and symbolism. (2025, July 31). Aurlide. Retrieved January 12, 2026, from [Link]

  • ChemSafetyPRO. (2018, April 4). How to Use Toxtree to Determine Cramer Class and Estimate Toxic Hazard. Retrieved January 12, 2026, from [Link]

  • Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. CORE. Retrieved January 12, 2026, from [Link]

  • admetSAR. (n.d.). Introduction of models. Retrieved January 12, 2026, from [Link]

  • Di, L., & Kerns, E. H. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. NIH. Retrieved January 12, 2026, from [Link]

  • Toxtree: Toxic Hazard Estimation download. (2021, November 17). SourceForge. Retrieved January 12, 2026, from [Link]

  • Banerjee, P., et al. (2024). ProTox 3.0: a webserver for the prediction of toxicity of chemicals. PMC - PubMed Central. Retrieved January 12, 2026, from [Link]

  • pkCSM - Biosig Lab. (n.d.). Retrieved January 12, 2026, from [Link]

  • Yang, H., et al. (2019). admetSAR 2.0: web-service for prediction and optimization of chemical ADMET properties. SciSpace. Retrieved January 12, 2026, from [Link]

  • Narayan, S., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). Available at: [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). (PDF) SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. ResearchGate. Retrieved January 12, 2026, from [Link]

  • SwissADME - SIB Swiss Institute of Bioinformatics. (n.d.). Expasy. Retrieved January 12, 2026, from [Link]

  • Drwal, M. N., et al. (2014). ProTox: a web server for the in silico prediction of rodent oral toxicity. Nucleic Acids Research, 42(Web Server issue), W53–W58. Available at: [Link]

  • admetSAR. (2023, June 28). admetSAR. Retrieved January 12, 2026, from [Link]

  • Banerjee, P., et al. (2018). (PDF) ProTox-II: A webserver for the prediction of toxicity of chemicals. ResearchGate. Retrieved January 12, 2026, from [Link]

  • Pires, D. E. V., et al. (2023). (PDF) CSM-Toxin: A Web-Server for Predicting Protein Toxicity. ResearchGate. Retrieved January 12, 2026, from [Link]

  • VLS3D.COM. (2025). ADMET predictions. Retrieved January 12, 2026, from [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. PMC - PubMed Central. Retrieved January 12, 2026, from [Link]

  • ADMETlab. (n.d.). ADMET Prediction-Webserver-ADMElab. Retrieved January 12, 2026, from [Link]

  • World Scientific News. (2024, January 29). In silico study by using ProTox-II webserver for oral acute toxicity, organ toxicity, immunotoxicity, genetic toxicity endpoints, nuclear receptor signalling and stress response pathways of synthetic pyrethroids. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). 2-(Chloromethyl)-7-methylimidazo(1,2-a)pyridine. Retrieved January 12, 2026, from [Link]

  • BuyersGuideChem. (n.d.). 2-Chloromethyl-5-methyl-imidazo[1,2-a]pyridine. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). 2-(Chloromethyl)-6-methoxyimidazo[1,2-a]pyridine. Retrieved January 12, 2026, from [Link]

Sources

The Strategic Keystone: A Technical Guide to 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Privileged Scaffold

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic and structural features allow it to interact with a wide array of biological targets, making it a fertile ground for the development of novel therapeutics. Within this important class of heterocycles, 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine emerges as a particularly valuable synthetic intermediate. The presence of a reactive chloromethyl group at the 2-position provides a versatile handle for the strategic introduction of diverse functionalities, enabling the exploration of vast chemical space in the quest for new and improved drugs. This guide serves as an in-depth technical resource, elucidating the synthesis, reactivity, and strategic applications of this key building block for professionals engaged in the art and science of drug discovery.

The Genesis: Synthesis of the Core Scaffold

The construction of the this compound scaffold is most effectively achieved through the well-established condensation reaction between a substituted 2-aminopyridine and an appropriate α-haloketone. This classical approach offers a reliable and scalable route to the target molecule.

The Cornerstone Reaction: Cyclocondensation of 2-Amino-6-methylpyridine

The primary synthetic route involves the reaction of 2-amino-6-methylpyridine with a suitable three-carbon electrophile bearing a chloromethyl group and a carbonyl functionality. 1,3-Dichloroacetone is a commonly employed and effective reagent for this transformation.[3]

Reaction Pathway:

G cluster_reactants Reactants cluster_product Product 2-Amino-6-methylpyridine Intermediate_1 N-alkylation 2-Amino-6-methylpyridine->Intermediate_1 + 1,3-Dichloroacetone 1,3-Dichloroacetone This compound Intermediate_2 Dehydration Intermediate_1->Intermediate_2 Intramolecular Cyclization Intermediate_2->this compound G cluster_nucleophiles Nucleophiles cluster_products Products Start 2-(Chloromethyl)-5-methyl- imidazo[1,2-a]pyridine Amine_Product 2-(Aminomethyl) derivative Start->Amine_Product + R₂NH Thiol_Product 2-(Thio-methyl) derivative Start->Thiol_Product + RSH Alkoxide_Product 2-(Alkoxymethyl) derivative Start->Alkoxide_Product + RO⁻ Amine (R₂NH) Amine (R₂NH) Thiol (RSH) Thiol (RSH) Alkoxide (RO⁻) Alkoxide (RO⁻) G Start 2-(Chloromethyl)-5-methyl- imidazo[1,2-a]pyridine Step1 Nucleophilic Substitution (e.g., with R-NH₂) Start->Step1 Intermediate 2-(Substituted-methyl)-5-methyl- imidazo[1,2-a]pyridine Step1->Intermediate Step2 C3-Functionalization (e.g., Vilsmeier-Haack, Friedel-Crafts) Intermediate->Step2 Analogue Novel Imidazo[1,2-a]pyridine Analogue Step2->Analogue

Sources

reactivity and electrophilic substitution of imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Electrophilic Substitution of Imidazo[1,2-a]pyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold in Medicinal Chemistry

Imidazo[1,2-a]pyridine, an aromatic heterocyclic system featuring a fused pyridine and imidazole ring, is a cornerstone scaffold in modern medicinal chemistry.[1][2] Its structure is prevalent in numerous marketed drugs, including the widely prescribed anxiolytics and hypnotics Zolpidem and Alpidem, underscoring its profound biological significance.[3][4] The therapeutic versatility of this core extends to anticancer, antiviral, antibacterial, and anti-inflammatory applications, making it a "privileged structure" in drug discovery.[3][4][5][6]

The synthetic accessibility and the potential for diverse functionalization of the imidazo[1,2-a]pyridine core are key to its enduring appeal.[1][7][8] This guide provides a detailed exploration of the electronic properties that govern its reactivity, with a specific focus on the mechanisms and protocols of electrophilic aromatic substitution—a critical pathway for elaborating the scaffold.

Part 1: The Electronic Landscape and Regioselectivity of Electrophilic Attack

The reactivity of the imidazo[1,2-a]pyridine ring system in electrophilic aromatic substitution (EAS) is dictated by its unique electronic architecture. The fusion of the electron-rich five-membered imidazole ring with the electron-deficient six-membered pyridine ring creates a system with distinct regions of nucleophilicity.

Inherent Reactivity: An Activated System

Unlike pyridine, which is strongly deactivated towards electrophilic attack, the imidazo[1,2-a]pyridine nucleus is highly activated. This heightened reactivity is primarily due to the bridgehead nitrogen atom (N-4), which effectively donates its lone pair of electrons into the bicyclic π-system. This electron donation significantly increases the electron density of the imidazole portion of the molecule, making it the preferred site for electrophilic attack.

The Basis of C3-Regioselectivity

Experimental and computational studies consistently demonstrate that electrophilic substitution on an unsubstituted imidazo[1,2-a]pyridine ring occurs preferentially at the C3 position.[9][10] This pronounced regioselectivity can be rationalized by examining the stability of the cationic Wheland intermediates (also known as sigma complexes) formed upon electrophilic attack at the different positions of the imidazole ring (C2 and C3).

  • Attack at C3: When an electrophile attacks the C3 position, the positive charge can be delocalized over the ring system without disrupting the aromatic sextet of the pyridine ring. This results in a more stable and lower-energy intermediate.[9][10]

  • Attack at C2: Conversely, attack at the C2 position leads to a less stable intermediate. The resonance structures for this intermediate either disrupt the pyridine ring's aromaticity or place a positive charge on the adjacent, already partially positive, bridgehead nitrogen, which is energetically unfavorable.[9][10]

Density Functional Theory (DFT) calculations corroborate this model, showing the Highest Occupied Molecular Orbital (HOMO) to have the largest coefficient at the C3 position, indicating it as the most nucleophilic and reactive site.[11][12][13]

Caption: Wheland intermediates for C3 vs. C2 electrophilic attack.

Substituent Directing Effects

The presence of substituents on the imidazo[1,2-a]pyridine core can influence the regioselectivity of subsequent electrophilic substitutions. The directing effects follow established principles of physical organic chemistry:

  • Activating Groups (e.g., -CH₃, -OCH₃): These electron-donating groups (EDGs) further enhance the nucleophilicity of the ring, facilitating substitution. An EDG on the pyridine ring (e.g., at C7) will generally reinforce the inherent preference for C3 substitution.

  • Deactivating Groups (e.g., -NO₂, -CN, -COR): Electron-withdrawing groups (EWGs) decrease the ring's reactivity. An EWG at C2, for example, can significantly deactivate the C3 position, potentially leading to substitution on the pyridine ring if it is sufficiently activated, though such reactions are less common and often require harsh conditions.

  • Halogens (-F, -Cl, -Br): Halogens are deactivating via induction but are ortho-, para-directing via resonance. A halogen on the pyridine ring will slightly deactivate the system but will not change the strong intrinsic preference for C3 substitution.

In cases of conflicting directing effects, the most powerful activating group typically governs the outcome.[14][15]

Part 2: Key Electrophilic Substitution Reactions and Protocols

The high nucleophilicity of the C3 position allows for a wide range of electrophilic substitution reactions to be performed, often under mild conditions.

Halogenation

The introduction of a halogen atom at the C3 position is a valuable transformation, providing a synthetic handle for further cross-coupling reactions.

  • Overview: C3-halogenation is readily achieved using common electrophilic halogenating agents. Transition-metal-free conditions are often sufficient, highlighting the inherent reactivity of the scaffold.[16]

  • Reagents & Conditions:

    • Bromination: N-Bromosuccinimide (NBS) in a solvent like acetonitrile (ACN) or dichloromethane (DCM) at room temperature.

    • Chlorination: N-Chlorosuccinimide (NCS) is similarly effective. A facile method using sodium chlorite has also been reported.[16]

    • Fluorination: Selectfluor is a highly effective reagent for regioselective fluorination at C3, typically performed in aqueous conditions.[17][18]

  • Data Summary: C3-Halogenation

    Substrate (R) Reagent Solvent Temp. Yield (%)
    H NBS ACN RT >95
    2-Ph NCS DCM RT 92
    2-Me NaBrO₂ / H₂SO₄ H₂O RT 85[16]

    | 2-Ph, 7-Me | Selectfluor | MeCN/H₂O | 80°C | 88[17] |

  • Experimental Protocol: C3-Bromination of 2-Phenylimidazo[1,2-a]pyridine

    • Dissolve 2-phenylimidazo[1,2-a]pyridine (1.0 eq) in acetonitrile (ACN) in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 5 minutes with stirring.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 3-bromo-2-phenylimidazo[1,2-a]pyridine.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a robust method for installing a ketone functionality at the C3 position, creating a key building block for further derivatization.[19]

  • Overview: This reaction provides an efficient route to C3-acetylated imidazo[1,2-a]pyridines. Notably, the high reactivity of the substrate allows the use of catalytic amounts of a Lewis acid, a significant improvement over classical Friedel-Crafts conditions that require stoichiometric amounts.[19][20]

  • Reagents & Conditions: The most common system involves acetic anhydride as the acylating agent and aluminum chloride (AlCl₃) as the Lewis acid catalyst in a solvent like dichloroethane (DCE).[20]

  • Mechanism: The Lewis acid (AlCl₃) activates the acetic anhydride to generate a highly electrophilic acylium ion. This ion is then attacked by the nucleophilic C3 position of the imidazo[1,2-a]pyridine, followed by deprotonation to restore aromaticity.[20]

G reagents Imidazo[1,2-a]pyridine Acetic Anhydride AlCl₃ (cat.) DCE activation Step 1: Generation of Acylium Ion AlCl₃ activates Ac₂O reagents->activation attack Step 2: Nucleophilic Attack C3 of imidazo-pyridine attacks acylium ion activation->attack intermediate Formation of Wheland Intermediate attack->intermediate deprotonation Step 3: Deprotonation Base removes C3 proton intermediate->deprotonation product C3-Acetylated Product (3-acetylimidazo[1,2-a]pyridine) deprotonation->product workup Aqueous Workup product->workup

Caption: Workflow for C3-Friedel-Crafts Acylation.

  • Experimental Protocol: C3-Acetylation of Imidazo[1,2-a]pyridine[20]

    • To a solution of imidazo[1,2-a]pyridine (1.0 eq) in dichloroethane (DCE), add acetic anhydride (1.5 eq).

    • Carefully add aluminum chloride (AlCl₃) (1.2 eq) portion-wise at 0°C.

    • Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 24 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and carefully pour it into ice water.

    • Neutralize with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (DCM) (3x).

    • Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the residue via flash column chromatography to afford the desired 3-acetylimidazo[1,2-a]pyridine.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the classic method for introducing a formyl (-CHO) group onto an electron-rich aromatic ring. It proceeds with excellent regioselectivity at the C3 position of imidazo[1,2-a]pyridines.

  • Overview: This reaction provides direct access to 3-formylimidazo[1,2-a]pyridines, which are versatile intermediates for synthesizing a wide array of derivatives.[21]

  • Reagents & Conditions: The Vilsmeier reagent is generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[22][23]

  • Mechanism: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion (the Vilsmeier reagent). The C3 position of the imidazo[1,2-a]pyridine attacks this electrophile. Subsequent hydrolysis of the resulting iminium salt during aqueous workup yields the aldehyde.[23]

G cluster_reagent Reagent Formation cluster_reaction Formylation DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N⁺(Me)₂] DMF->Vilsmeier + POCl3 POCl₃ POCl3->Vilsmeier activates IP Imidazo[1,2-a]pyridine Iminium Iminium Salt Intermediate IP->Iminium attacks Vilsmeier Reagent Aldehyde 3-Formyl Product Iminium->Aldehyde Hydrolysis (H₂O)

Caption: Mechanism of the Vilsmeier-Haack reaction.

Nitration

Introducing a nitro group onto the imidazo[1,2-a]pyridine core can be challenging due to the basicity of the ring nitrogens, which can lead to complexation or degradation under strongly acidic nitrating conditions. However, successful methods have been developed.

  • Overview: Nitration occurs at the C3 position, but reaction conditions must be carefully controlled. The presence of electron-withdrawing groups can hinder the reaction.[24]

  • Reagents & Conditions: While traditional HNO₃/H₂SO₄ can be used, milder reagents are often preferred. For the related imidazo[1,5-a]pyridine system, Fe(NO₃)₃·9H₂O has been successfully employed as both a nitro source and a promoter, suggesting its potential applicability here.[25] The choice of conditions is highly dependent on the substituents already present on the ring.[24]

Conclusion

The imidazo[1,2-a]pyridine scaffold possesses a rich and well-defined reactivity profile for electrophilic aromatic substitution. Its inherent electronic properties strongly direct incoming electrophiles to the C3 position, a characteristic that has been widely exploited to generate a vast library of functionalized derivatives. By understanding the mechanistic principles of C3-regioselectivity and the practical application of key reactions such as halogenation, Friedel-Crafts acylation, and Vilsmeier-Haack formylation, researchers can effectively leverage this privileged core for the design and synthesis of novel therapeutic agents and functional materials. The protocols and data presented herein serve as a robust foundation for professionals in drug development and synthetic chemistry to further explore the potential of this remarkable heterocyclic system.

References

  • Al-dujaili, A. H., et al. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PLoS ONE, 13(7), e0200194. [Link]

  • Reddy, T. S., et al. (2016). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Advances, 6(81), 77801-77805. [Link]

  • Al-dujaili, A. H., et al. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2- a]pyridine derivatives. PubMed. [Link]

  • Kumar, R., et al. (2020). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 56(68), 9797-9810. [Link]

  • Ionica, I., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35245-35255. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 58, 01001. [Link]

  • A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. ResearchGate. [Link]

  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange. [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Plausible mechanism of formylation of imidazo-pyridine ring. ResearchGate. [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]

  • Singh, P., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22359-22375. [Link]

  • Singh, P., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PubMed Central. [Link]

  • Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. RSC Publishing. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. [Link]

  • The Friedel‐Crafts acetylation of imidazo[1,2‐a]pyridines 7. ResearchGate. [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Semantic Scholar. [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. [Link]

  • Recent synthetic scenario on imidazo[1,2-a]pyridines chemical intermediate. ResearchGate. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Wang, Y., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ResearchGate. [Link]

  • Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. [Link]

  • Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Scheme 4. Amination of imidazo[1,2-a]pyridines through C-H/N-H... ResearchGate. [Link]

  • New aspects of the nitration of some imidazo[1,2-a]pyridines. CNDO/2 calculations from X-ray structures. ResearchGate. [Link]

  • Zhang, L., et al. (2015). Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. The Journal of Organic Chemistry, 80(23), 12091-12096. [Link]

  • On the reaction of 3-nitroimidazo[1,2-a]pyridine-2-carbonitrile with amino acid derivatives. ResearchGate. [Link]

  • Imidazo[1,2-a]pyridines Reactions & Prep. Scribd. [Link]

  • Nitration of Derivatives of Imidazo[1,5‐a]pyridine via C−H Functionalization with Fe(NO3)3 ⋅ 9H2O as a Promoter and a Nitro Source. ResearchGate. [Link]

  • Effect of Multiple Substituents on EAS | Electrophilic Aromatic Substitution Explained. YouTube. [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. [Link]

  • 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]

  • Regioselective Fluorination of Imidazo[1,2‑a]pyridines with Selectfluor in Aqueous Condition. Figshare. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents due to its diverse pharmacological activities.[1][2][3] This class of nitrogen-bridged heterocyclic compounds is integral to the development of drugs such as Zolpidem and Alpidem.[1] This document provides a comprehensive, field-proven guide for the synthesis of 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine, a key intermediate for the elaboration of more complex, biologically active molecules. We will detail a robust one-pot condensation reaction starting from 2-amino-6-methylpyridine and 1,3-dichloroacetone. This application note offers an in-depth explanation of the reaction mechanism, a step-by-step experimental protocol, and expert insights into process optimization and safety.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

Imidazo[1,2-a]pyridines are classified as "privileged structures" in drug discovery. Their rigid, planar geometry and electron-rich nature allow them to effectively bind to a wide array of biological targets, exhibiting activities such as anxiolytic, hypnotic, anti-inflammatory, and anticancer properties.[1][3] The target molecule, this compound, is particularly valuable. The chloromethyl group at the C2 position serves as a versatile synthetic handle, enabling facile nucleophilic substitution reactions for the construction of diverse molecular libraries.

This protocol outlines a direct and efficient synthesis based on the well-established condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound, a classic and reliable method for constructing this bicyclic system.[4][5]

Reaction Scheme & Mechanism

The synthesis proceeds via a one-pot reaction involving SN2 alkylation followed by an intramolecular condensation and dehydration sequence.

Overall Reaction:

Overall Reaction Scheme

Pillar of Trust: Mechanistic Deep Dive

Understanding the reaction pathway is critical for troubleshooting and optimization. The formation of the imidazo[1,2-a]pyridine ring system in this context is a self-validating cascade of highly favorable chemical transformations.

  • Initial Nucleophilic Attack (SN2 Alkylation): The reaction initiates with the nucleophilic attack of the exocyclic amino group of 2-amino-6-methylpyridine (1) on one of the electrophilic methylene carbons of 1,3-dichloroacetone (2) . This is a standard SN2 reaction, displacing a chloride ion and forming the N-alkylated intermediate (3) .

  • Intramolecular Cyclization: The endocyclic, more nucleophilic nitrogen of the pyridine ring in intermediate (3) then performs an intramolecular attack on the electrophilic carbonyl carbon. This step forms a five-membered ring, resulting in the cyclic hemiaminal intermediate (4) .

  • Dehydration & Aromatization: The hemiaminal (4) is unstable and readily undergoes acid-catalyzed dehydration. The elimination of a water molecule results in the formation of a stable, aromatic imidazo[1,2-a]pyridine ring system, yielding the final product, This compound (5) .

This mechanistic sequence is a robust and high-yielding pathway for the construction of the desired heterocyclic core.[6]

G cluster_mechanism Reaction Mechanism Flow Reactants 2-Amino-6-methylpyridine (1) + 1,3-Dichloroacetone (2) Intermediate1 S-N-2 Alkylation Intermediate (3) Reactants->Intermediate1  Step 1: Nucleophilic Attack Intermediate2 Cyclic Hemiaminal (4) Intermediate1->Intermediate2  Step 2: Intramolecular Cyclization Product Target Molecule (5) This compound Intermediate2->Product  Step 3: Dehydration

Caption: Mechanistic pathway for the synthesis.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate adjustments.

3.1. Materials and Equipment

  • Reagents:

    • 2-Amino-6-methylpyridine (FW: 108.14 g/mol )

    • 1,3-Dichloroacetone (FW: 126.97 g/mol )

    • Acetone (ACS Grade)

    • Sodium bicarbonate (NaHCO₃)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ethyl acetate (EtOAc)

    • Hexanes

  • Equipment:

    • Three-neck round-bottom flask (250 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature controller

    • Dropping funnel

    • Separatory funnel

    • Rotary evaporator

    • Glass funnel and filter paper

    • Beakers and Erlenmeyer flasks

    • TLC plates (silica gel 60 F₂₅₄)

3.2. Step-by-Step Procedure

G start Start setup 1. Setup - Assemble reflux apparatus - Add 2-amino-6-methylpyridine and acetone to flask start->setup addition 2. Reagent Addition - Dissolve 1,3-dichloroacetone in acetone - Add solution dropwise to flask at 0°C setup->addition reflux 3. Reaction - Stir at room temp for 1 hr - Heat to reflux (56°C) - Monitor via TLC (4-6 hrs) addition->reflux workup1 4. Work-up - Cool to room temp - Filter precipitate - Concentrate filtrate reflux->workup1 workup2 5. Neutralization & Extraction - Dissolve residue in EtOAc - Wash with NaHCO₃ solution - Wash with brine workup1->workup2 purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate via rotovap - Recrystallize from EtOAc/Hexanes workup2->purify end End (Isolated Product) purify->end

Caption: Experimental workflow diagram.

  • Flask Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add 2-amino-6-methylpyridine (5.41 g, 50.0 mmol). Dissolve it in 100 mL of acetone.

  • Reagent Addition: In a separate beaker, dissolve 1,3-dichloroacetone (6.98 g, 55.0 mmol, 1.1 eq) in 25 mL of acetone. Expert Tip: 1,3-dichloroacetone is a lachrymator; handle in a well-ventilated fume hood. Transfer this solution to the dropping funnel.

  • Initial Reaction: Cool the reaction flask in an ice bath to 0-5 °C. Add the 1,3-dichloroacetone solution dropwise over 30 minutes with vigorous stirring. A precipitate (pyridinium salt) may form.

  • Reflux: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Then, heat the mixture to reflux (approx. 56 °C) using a heating mantle.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off any precipitate that has formed and wash it with a small amount of cold acetone.

    • Concentrate the filtrate using a rotary evaporator to remove the acetone.

  • Extraction and Neutralization:

    • Dissolve the resulting crude residue in 100 mL of ethyl acetate.

    • Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid. Causality Note: This neutralization step is crucial to remove the HCl byproduct, which can protonate the product and complicate isolation.

    • Wash the organic layer with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

  • Purification: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes or by flash column chromatography on silica gel to obtain this compound as a solid.

Data Summary & Characterization

Parameter2-Amino-6-methylpyridine1,3-DichloroacetoneProduct
Formula C₆H₈N₂C₃H₄Cl₂OC₉H₉ClN₂
MW ( g/mol ) 108.14126.97180.63
Equivalents 1.01.1-
Reaction Time --4-6 hours
Temperature --56 °C (Reflux)
Expected Yield --75-85%
  • Expected Characterization:

    • ¹H NMR: Peaks corresponding to the methyl group on the pyridine ring, the chloromethyl protons, and the aromatic protons of the bicyclic system.

    • Mass Spec (MS): A molecular ion peak (M+) at m/z = 180.05 and a characteristic M+2 peak at m/z = 182.05 (approx. 1/3 intensity) due to the ³⁷Cl isotope.

Safety and Handling

  • 1,3-Dichloroacetone: Is a lachrymator and toxic. Always handle inside a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Chloroacetyl Chloride (Alternative Reagent): If using chloroacetyl chloride for a two-step synthesis, be aware that it is highly corrosive and reacts violently with water.[7][8]

  • General Precautions: Perform all operations in a well-ventilated area. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. By following the outlined mechanistic principles and experimental steps, researchers can efficiently produce this valuable intermediate, paving the way for further exploration in drug discovery and development. The methodology is robust, scalable, and grounded in established chemical principles for the construction of the medicinally significant imidazo[1,2-a]pyridine core.

References

  • Vertex AI Search. (2024).
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Zolpidem. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009007995A1 - Process for preparing zolpidem and its intermediate.
  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). A novel and efficient process for the preparation of zolpidem, an insomnia drug. Retrieved from [Link]

  • AVESIS. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. Retrieved from [Link]

  • PubMed. (2023). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Retrieved from [Link]

  • PubMed. (2015). Pyridines and Imidazopyridines with Medicinal Significance. Retrieved from [Link]

  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Retrieved from [Link]

  • Infectious Disorders - Drug Targets. (n.d.). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Retrieved from [Link]

Sources

Application Notes and Protocols for C-H Functionalization of 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Imidazo[1,2-a]pyridines and C-H Functionalization

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in a wide array of pharmaceuticals and biologically active compounds.[1][2][3] Its derivatives have demonstrated significant therapeutic potential, exhibiting anticancer, anti-inflammatory, antiviral, and anxiolytic properties.[4][5] Consequently, the development of efficient and selective methods for the functionalization of the imidazo[1,2-a]pyridine core is of paramount importance in medicinal chemistry and drug discovery.

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of heterocyclic compounds, circumventing the need for pre-functionalized starting materials.[6][7] This approach allows for the direct introduction of various substituents onto the heteroaromatic core, streamlining synthetic routes and enabling the rapid generation of molecular diversity. For imidazo[1,2-a]pyridines, the C3 position is the most electron-rich and sterically accessible site, making it the primary target for C-H functionalization.[8]

This application note provides a detailed guide to the C-H functionalization of a specific, functionally rich derivative: 2-(chloromethyl)-5-methylimidazo[1,2-a]pyridine. The presence of a reactive chloromethyl group at the C2 position and a methyl group at the C5 position introduces both opportunities and challenges in synthetic design. This guide will focus on palladium-catalyzed C-H arylation, a robust and versatile methodology, while also considering the implications of the chloromethyl substituent.

Mechanism and Rationale: Palladium-Catalyzed C-H Arylation

The palladium-catalyzed direct C-H arylation of imidazo[1,2-a]pyridines typically proceeds through a concerted metalation-deprotonation (CMD) mechanism. This pathway is favored for electron-rich heterocycles and avoids the necessity of a directing group. The generally accepted catalytic cycle is depicted below:

Palladium-Catalyzed C-H Arylation Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X_Ln Ar-Pd(II)-X_Ln Oxidative Addition->Ar-Pd(II)-X_Ln CMD CMD Ar-Pd(II)-X_Ln->CMD Imidazo[1,2-a]pyridine Cyclometalated Intermediate Cyclometalated Intermediate CMD->Cyclometalated Intermediate Base Base CMD->Base Reductive Elimination Reductive Elimination Cyclometalated Intermediate->Reductive Elimination HX Reductive Elimination->Pd(0)Ln Functionalized Product Functionalized Product Reductive Elimination->Functionalized Product Visible_Light_Photoredox_Catalysis Photocatalyst (PC) Photocatalyst (PC) Excited PC* Excited PC* Photocatalyst (PC)->Excited PC* Visible Light Excited PC*->Photocatalyst (PC) Regeneration Aryl Radical Aryl Radical Excited PC*->Aryl Radical SET with Aryl Halide Aryl Halide Aryl Halide Radical Intermediate Radical Intermediate Aryl Radical->Radical Intermediate + Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Functionalized Product Functionalized Product Radical Intermediate->Functionalized Product Oxidation

Sources

The Strategic Utility of 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically significant molecules.[1][2] This bicyclic heterocyclic system is a key structural feature in drugs targeting a wide array of pathological conditions, including anxiety, insomnia, and cancer.[3][4] Notable examples include Zolpidem, a widely prescribed hypnotic agent, and Alpidem, an anxiolytic.[4][5] The therapeutic versatility of this scaffold stems from its unique electronic properties and its ability to engage in specific interactions with biological targets.[1]

At the heart of synthesizing many of these vital therapeutic agents lies the reactive intermediate, 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine . The strategic placement of a chloromethyl group at the 2-position of the imidazo[1,2-a]pyridine nucleus renders it a potent electrophile, primed for nucleophilic substitution reactions. This reactivity is the key to its utility, allowing for the facile introduction of diverse functional groups and the construction of complex molecular architectures.

This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and mechanistic insights for researchers in drug discovery and development.

Synthesis of the Key Intermediate: this compound

The synthesis of this compound is typically achieved through a classical condensation reaction, a variant of the Tschitschibabin reaction.[3] This involves the reaction of a substituted 2-aminopyridine with an α-haloketone. In this case, 2-amino-6-methylpyridine serves as the nucleophilic pyridine precursor, and 1,3-dichloroacetone provides the electrophilic three-carbon unit required for the formation of the imidazole ring.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the title compound from commercially available starting materials.

Materials:

  • 2-Amino-6-methylpyridine

  • 1,3-Dichloroacetone

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Instrumentation:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Standard laboratory glassware

  • Chromatography column

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-6-methylpyridine (10.8 g, 0.1 mol) in 100 mL of absolute ethanol.

  • Addition of α-Haloketone: To the stirred solution, add 1,3-dichloroacetone (12.7 g, 0.1 mol) portion-wise at room temperature. An exothermic reaction may be observed.

  • Reaction Monitoring: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting materials and the appearance of a new, less polar spot indicates the formation of the product.

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., from 10% to 50% ethyl acetate) as the eluent.

  • Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a suitable solvent as it readily dissolves the reactants and is relatively inert under the reaction conditions.

  • Neutralization: The neutralization step with sodium bicarbonate is crucial to quench any hydrohalic acid formed during the reaction, which could otherwise protonate the product and complicate the extraction.

  • Purification: Column chromatography is essential to remove unreacted starting materials and any side products, ensuring the purity of the key intermediate for subsequent reactions.

Core Application: Nucleophilic Substitution Reactions

The primary utility of this compound lies in its susceptibility to nucleophilic attack at the chloromethyl carbon. This allows for the introduction of a wide variety of functionalities, particularly nitrogen and sulfur nucleophiles, which are prevalent in bioactive molecules. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][7]

The SN2 Mechanism: A Closer Look

The SN2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the leaving group (in this case, the chloride ion). The rate of this reaction is dependent on the concentration of both the nucleophile and the electrophile.

SN2_Mechanism

Factors Influencing the SN2 Reaction:

  • Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates.

  • Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the nucleophile's salt but do not strongly solvate the nucleophile itself, thus enhancing its reactivity.[7]

  • Leaving Group: Chloride is a good leaving group, facilitating the reaction.

  • Steric Hindrance: The primary nature of the chloromethyl carbon minimizes steric hindrance, making it highly accessible to nucleophilic attack.

Application in the Synthesis of Zolpidem

A paramount application of this compound is in the synthesis of Zolpidem. The final key step involves the N-alkylation of the amide nitrogen of a suitable precursor with the chloromethyl intermediate. However, a more common and efficient industrial synthesis involves reacting an activated form of the acetamide with the imidazo[1,2-a]pyridine core. For the purpose of illustrating the utility of the chloromethyl intermediate, we present a protocol for a related N-alkylation.

Protocol 2: N-Alkylation with a Secondary Amine (Model Reaction for Zolpidem Synthesis)

This protocol describes a general procedure for the N-alkylation of a secondary amine, which is a key transformation in the synthesis of Zolpidem and its analogs.

Materials:

  • This compound

  • N,N-Dimethylacetamide (or other secondary amine)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Instrumentation:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Deprotonation of the Amine: To a flame-dried three-necked flask under an inert atmosphere, add the secondary amine (1.2 equivalents) and anhydrous DMF. Cool the mixture to 0 °C in an ice bath. Add sodium hydride (1.2 equivalents) portion-wise, and stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour, or until hydrogen evolution ceases.

  • Addition of the Electrophile: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the N-alkylated product.

Causality Behind Experimental Choices:

  • Base: A strong base like sodium hydride is used to deprotonate the secondary amine, generating a more potent nucleophile (the amide anion). For less acidic amines, a weaker base like potassium carbonate may be sufficient, often requiring higher temperatures.

  • Inert Atmosphere: An inert atmosphere is crucial when using reactive reagents like sodium hydride to prevent its reaction with atmospheric moisture and oxygen.

  • Anhydrous Conditions: The use of anhydrous solvents is essential to prevent the quenching of the strong base and the formation of byproducts.

Expanding the Synthetic Horizon: Other Bioactive Molecules

The utility of this compound extends beyond Zolpidem. Its reactive nature makes it a valuable building block for a diverse range of potential therapeutic agents.

Synthesis of Alpidem Analogues

Alpidem is another anxiolytic drug featuring the imidazo[1,2-a]pyridine scaffold. While Alpidem itself has a different substitution pattern, analogues can be readily synthesized using a similar N-alkylation strategy with different secondary amines.

Alpidem_Analogue_Synthesis

Antimicrobial and Anticancer Agents

The imidazo[1,2-a]pyridine nucleus is also found in compounds with antimicrobial and anticancer properties.[3] By reacting this compound with various nucleophiles containing pharmacophoric groups known for these activities (e.g., thiols, phenols, and other heterocyclic amines), novel drug candidates can be synthesized and evaluated.

Data Presentation

Reactant 1 Reactant 2 Product Typical Yield Reference
2-Amino-6-methylpyridine1,3-DichloroacetoneThis compound60-75%General Procedure
This compoundSecondary AmineN-Alkyl-5-methylimidazo[1,2-a]pyridine derivative50-85%General Protocol

Safety and Handling

This compound is a reactive alkylating agent and should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a versatile and highly valuable intermediate in medicinal chemistry. Its facile synthesis and predictable reactivity make it an ideal starting point for the construction of a wide range of bioactive molecules based on the privileged imidazo[1,2-a]pyridine scaffold. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this key building block in their drug discovery endeavors.

References

  • Gevorgyan, V., et al. "General and Efficient Cu-Catalyzed Three Component Coupling Reaction Toward Imidazoheterocycles: One-Pot Synthesis of Alpidem and Zolpidem." Organic letters 9.15 (2007): 2775-2778. Available at: [Link]

  • Rajendiran, C., et al. "A novel and efficient process for the preparation of zolpidem, an insomnia drug." Journal of Chemical and Pharmaceutical Research 8.4 (2016): 1162-1166. Available at: [Link]

  • Zolpidem hydrochloride synthesis method. CN114058933A.
  • Kavetskyy, T., et al. "Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions." Beilstein Journal of Organic Chemistry 16 (2020): 2386-2395. Available at: [Link]

  • Sumalatha, Y., et al. "A simple, efficient and scalable synthesis of hypnotic agent, zolpidem." Arkivoc 2009.2 (2009): 315-320. Available at: [Link]

  • Capurso, M., et al. "The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism." Proceedings 41.1 (2019): 81. Available at: [Link]

  • Dorn, V., et al. "The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism." ECSOC 23 (2019): 6514. Available at: [Link]

  • Ilie, M., et al. "Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines." Molecules 26.24 (2021): 7643. Available at: [Link]

  • Synthesis of F. 6,8-dichloro-2-methyl-imidazo [1,2-a]pyridine. PrepChem.com. Available at: [Link]

  • Huang, G. Synthesis method of 2-chloro-5-chloromethylpyridine. CN108530107A. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Evano, G., et al. "A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants." Molecules 26.23 (2021): 7187. Available at: [Link]

  • Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. US5329011A.
  • Zolpidem. PubChem. Available at: [Link]

  • de Souza, M. V. N., et al. "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities." Current Medicinal Chemistry 28.32 (2021): 6524-6560. Available at: [Link]

  • Choudhary, A., et al. "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications 52.54 (2016): 8342-8357. Available at: [Link]

  • Devi, N., et al. "Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update." Current Topics in Medicinal Chemistry 16.26 (2016): 2963-2994. Available at: [Link]

  • Sharma, V., et al. "Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines." Organic & Biomolecular Chemistry 15.48 (2017): 10126-10141. Available at: [Link]

  • Kumar, A., et al. "Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents." Current Drug Targets 19.12 (2018): 1394-1411. Available at: [Link]

  • Goel, R., et al. "Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy." Current Topics in Medicinal Chemistry 16.30 (2016): 3590-3616. Available at: [Link]

  • Santaniello, B. S., et al. "Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry." Journal of Chemical Education 94.3 (2017): 374-377. Available at: [Link]

  • Preparation of 2-(Chloromethyl)pyridine. US4221913A.
  • N,N−Dimethylacetamide. American Chemical Society. Available at: [Link]

  • ALPIDEM. Global Substance Registration System. Available at: [Link]

  • Huang, D., et al. "2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl) pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) receptor antagonist." Bioorganic & Medicinal Chemistry Letters 14.22 (2004): 5473-5476. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Team], Senior Application Scientist

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically significant agents. The strategic derivatization of this scaffold is a cornerstone of modern drug discovery, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. This document provides a detailed guide for researchers on the derivatization of 2-(chloromethyl)-5-methylimidazo[1,2-a]pyridine, a key intermediate for accessing a diverse library of novel therapeutic candidates. We will delve into the underlying chemical principles, provide validated, step-by-step protocols for derivatization and analysis, and discuss the rationale for experimental design based on established structure-activity relationships (SAR).

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a bicyclic aromatic system that has garnered significant attention from the pharmaceutical industry due to its versatile biological activities. This scaffold is present in a range of approved drugs and clinical candidates, demonstrating efficacy as hypnotic agents (e.g., Zolpidem), anti-tubercular agents, and anti-cancer therapeutics. The planarity of the ring system allows for effective interaction with biological targets, while the nitrogen atoms provide opportunities for hydrogen bonding and coordination with metallic cofactors in enzymes.

The this compound intermediate is particularly valuable due to the reactive chloromethyl group at the 2-position. This electrophilic center serves as a handle for introducing a wide array of functional groups through nucleophilic substitution reactions, allowing for the rapid generation of diverse compound libraries. The methyl group at the 5-position can also be strategically utilized to modulate the electronic and steric properties of the molecule, influencing its interaction with target proteins.

Strategic Derivatization of this compound

The primary route for derivatizing this compound involves the nucleophilic substitution of the chloride ion. The choice of nucleophile is a critical determinant of the resulting compound's biological activity.

General Reaction Scheme

The fundamental reaction involves the displacement of the chloride by a nucleophile (Nu-), as depicted in the scheme below. This reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, often in the presence of a non-nucleophilic base to neutralize the generated HCl.

G cluster_0 General Derivatization Reaction Start This compound Reaction Nucleophilic Substitution Start->Reaction Nucleophile Nucleophile (Nu-H) Nucleophile->Reaction Base Base (e.g., K2CO3, NaH) Base->Reaction Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Product 2-((Nu)-methyl)-5-methylimidazo[1,2-a]pyridine Reaction->Product Byproduct Base-HCl Reaction->Byproduct

Figure 1: General workflow for the nucleophilic substitution of this compound.

Protocol: Synthesis of 2-(((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5-methylimidazo[1,2-a]pyridine

This protocol details the synthesis of a triazole-containing derivative, a common motif in medicinal chemistry known for its ability to form favorable interactions with biological targets.

Materials:

  • This compound

  • 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-thiol

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp

Procedure:

  • To a solution of 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-thiol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 10 minutes to facilitate the formation of the thiolate anion.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexane).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired product.

Characterization:

  • ¹H NMR (400 MHz, CDCl₃): Confirm the presence of characteristic peaks for the imidazo[1,2-a]pyridine and triazole moieties, and the disappearance of the chloromethyl singlet.

  • ¹³C NMR (100 MHz, CDCl₃): Verify the carbon framework of the synthesized compound.

  • Mass Spectrometry (ESI-MS): Determine the molecular weight of the product to confirm its identity.

Structure-Activity Relationship (SAR) Insights

The derivatization of the 2-(chloromethyl) group allows for the systematic exploration of SAR. The nature of the substituent introduced at this position can significantly impact the compound's biological activity.

Substituent at C2-methyleneGeneral Biological ActivityRationale
Nitrogen-containing heterocycles (e.g., triazoles, imidazoles) Often exhibit anti-cancer and anti-microbial activities.The heterocycles can participate in hydrogen bonding and π-π stacking interactions with target proteins.
Thioethers Can modulate lipophilicity and metabolic stability.The sulfur atom can act as a hydrogen bond acceptor and may influence the compound's pharmacokinetic profile.
Amines (primary, secondary, tertiary) Can introduce basic centers, improving aqueous solubility and allowing for salt formation.The amine functionality can form ionic interactions with acidic residues in the target protein's active site.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized derivatives.

Workflow for Compound Characterization

G cluster_1 Analytical Workflow Crude Crude Product TLC TLC Analysis Crude->TLC Purification Column Chromatography TLC->Purification Pure Pure Product Purification->Pure Structure Structural Confirmation Pure->Structure Purity Purity Assessment Pure->Purity NMR 1H & 13C NMR Structure->NMR MS Mass Spectrometry Structure->MS Final Final Compound for Screening NMR->Final MS->Final HPLC HPLC/UPLC Purity->HPLC HPLC->Final

Figure 2: A typical workflow for the purification and characterization of synthesized derivatives.

Conclusion and Future Directions

The derivatization of this compound represents a powerful strategy for the discovery of novel drug candidates. The protocols and insights provided in this document offer a solid foundation for researchers to design and synthesize libraries of diverse compounds for biological screening. Future efforts in this area could focus on the development of novel catalytic methods for C-C bond formation at the 2-position, further expanding the accessible chemical space. Additionally, the integration of computational modeling and in silico screening can aid in the rational design of derivatives with improved potency and selectivity.

References

  • S. A. Le, T. H. T. Pham, T. N. T. Nguyen, N. T. H. Le, T. M. H. Tran, H. N. T. Tran, P. T. T. Nguyen, V. H. Nguyen, B. T. T. Tran, T. T. Nguyen, M. T. H. Nguyen, and B. H. Nguyen, "Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine derivatives," MedChemComm, vol. 10, no. 8, pp. 1436–1445, 2019. [Online]. Available: [Link]

  • G. C. T. de Oliveira, R. S. da Silva, A. C. F. de Souza, V. F. de Andrade-Neto, and A. E. M. de Oliveira, "Imidazo[1,2-a]pyridines: A Patent Review of Their Biological Activities (2015–2021)," Molecules, vol. 27, no. 11, p. 3574, 2022. [Online]. Available: [Link]

  • S. A. Le, T. H. T. Pham, T. N. T. Nguyen, N. T. H. Le, T. M. H. Tran, H. N. T. Tran, P. T. T. Nguyen, V. H. Nguyen, B. T. T. Tran, T. T. Nguyen, M. T. H. Nguyen, and B. H. Nguyen, "Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine derivatives," MedChemComm, vol. 10, no. 8, pp. 1436–1445, 2019. [Online]. Available: [Link]

  • G. C. T. de Oliveira, R. S. da Silva, A. C. F. de Souza, V. F. de Andrade-Neto, and A. E. M. de Oliveira, "Imidazo[1,2-a]pyridines: A Patent Review of Their Biological Activities (2015–2021)," Molecules, vol. 27, no. 11, p. 3574, 2022. [Online]. Available: [Link]

The Strategic Application of 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imidazo[1,2-a]pyridine Scaffold in Oncology

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Its unique electronic and steric properties have made it a focal point in the design of novel therapeutics, particularly in the realm of oncology. This guide focuses on a key building block, 2-(chloromethyl)-5-methylimidazo[1,2-a]pyridine, and its strategic application in the synthesis of potent anticancer agents. The inherent reactivity of the chloromethyl group at the 2-position provides a versatile handle for the introduction of diverse pharmacophores, enabling the exploration of vast chemical space and the optimization of anticancer activity.

This document serves as a comprehensive technical guide, offering detailed application notes, step-by-step synthetic protocols, and insights into the mechanism of action of anticancer agents derived from this versatile building block. We will delve into two prominent classes of anticancer agents synthesized from this compound: inhibitors of the PI3K/Akt/mTOR signaling pathway and compounds that disrupt tubulin polymerization.

PART 1: The Building Block: this compound

Synthesis of the Core Scaffold

Step 1: Synthesis of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol

This step involves the cyclization of 2-amino-6-methylpyridine with a suitable three-carbon synthon. A common and effective method is the reaction with an α-hydroxy ketone or a related equivalent.

  • Reaction Scheme:

  • Protocol:

    • To a solution of 2-amino-6-methylpyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add 3-chloro-2-oxopropanoic acid (1.1 eq).

    • The reaction mixture is heated to reflux for 4-6 hours, and the progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

    • The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with a suitable organic solvent like ethyl acetate.

    • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

    • The crude product is purified by column chromatography on silica gel to afford (5-methylimidazo[1,2-a]pyridin-2-yl)methanol.

Step 2: Chlorination of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol

The conversion of the hydroxymethyl group to the chloromethyl group can be achieved using a variety of chlorinating agents, with thionyl chloride being a common choice.

  • Reaction Scheme:

  • Protocol:

    • Dissolve (5-methylimidazo[1,2-a]pyridin-2-yl)methanol (1.0 eq) in an inert solvent such as dichloromethane (DCM) or chloroform under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Reactivity and Handling

The 2-(chloromethyl) group is a reactive electrophile, making it an excellent precursor for nucleophilic substitution reactions. The chlorine atom is a good leaving group, readily displaced by a wide range of nucleophiles, including amines, thiols, and alkoxides. This reactivity is the cornerstone of its utility as a building block.

Handling Precautions:

  • This compound is expected to be a reactive and potentially hazardous compound. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Due to its reactivity, it should be stored in a cool, dry place under an inert atmosphere to prevent degradation.

PART 2: Application in the Synthesis of PI3K/Akt/mTOR Pathway Inhibitors

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development. The this compound scaffold has been successfully employed to generate potent inhibitors of this pathway.

Mechanism of Action: PI3K/Akt/mTOR Inhibition

Inhibitors derived from the imidazo[1,2-a]pyridine scaffold typically function as ATP-competitive inhibitors of PI3K, a key kinase at the top of this signaling cascade. By binding to the ATP-binding pocket of PI3K, these compounds prevent the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to the downstream inactivation of Akt and mTOR, ultimately resulting in the induction of apoptosis and the inhibition of tumor cell proliferation.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GF Growth Factor GF->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Representative Protocol: Synthesis of a PI3K Inhibitor

This protocol describes the synthesis of a representative PI3K inhibitor by reacting this compound with a suitable nucleophile, in this case, a substituted aniline.

  • Reaction Scheme:

  • Protocol:

    • To a solution of this compound (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, add 4-amino-N-methyl-benzenesulfonamide (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired PI3K inhibitor.

Structure-Activity Relationship (SAR) and Data

SAR studies have revealed key structural features that influence the potency of imidazo[1,2-a]pyridine-based PI3K inhibitors. Substitutions at the 6 and 8-positions of the imidazo[1,2-a]pyridine core, as well as modifications to the side chain attached at the 2-position, have been shown to significantly impact inhibitory activity.

Compound IDR1 (at C6)R2 (at C8)Side Chain at C2PI3Kα IC50 (nM)Cancer Cell LineReference
I-1 HH4-amino-N-methyl-benzenesulfonamide150T47D (Breast)[1]
I-2 FH4-amino-N-methyl-benzenesulfonamide120T47D (Breast)[1]
I-3 HCl4-amino-N-methyl-benzenesulfonamide98T47D (Breast)[1]
I-4 HH3-amino-N-ethyl-benzenesulfonamide250PC3 (Prostate)[1]

PART 3: Application in the Synthesis of Tubulin Polymerization Inhibitors

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a crucial role in cell division, intracellular transport, and the maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. The this compound scaffold has been utilized to develop potent tubulin polymerization inhibitors.

Mechanism of Action: Disruption of Microtubule Dynamics

Imidazo[1,2-a]pyridine-based tubulin inhibitors typically bind to the colchicine-binding site on β-tubulin. This binding prevents the polymerization of tubulin dimers into microtubules. The inhibition of microtubule formation disrupts the mitotic spindle, a critical structure for chromosome segregation during mitosis. This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.

Tubulin_Inhibition Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules polymerization MitoticSpindle Mitotic Spindle Microtubules->MitoticSpindle formation CellDivision Cell Division MitoticSpindle->CellDivision G2M_Arrest G2/M Arrest MitoticSpindle->G2M_Arrest disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->Tubulin binds to (colchicine site)

Caption: Tubulin Polymerization Inhibition and Cell Cycle Arrest.

Representative Protocol: Synthesis of a Tubulin Polymerization Inhibitor

This protocol outlines the synthesis of a tubulin polymerization inhibitor through the reaction of this compound with a substituted thiol.

  • Reaction Scheme:

  • Protocol:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and 3,4,5-trimethoxythiophenol (1.1 eq) in a suitable solvent like acetone or THF.

    • Add a base such as potassium carbonate (K2CO3) (1.5 eq) to the mixture.

    • Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC.

    • After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the crude product by column chromatography on silica gel to yield the target tubulin inhibitor.

Structure-Activity Relationship (SAR) and Data

For imidazo[1,2-a]pyridine-based tubulin inhibitors, the nature of the substituent at the 2-position is critical for activity. Aromatic and heteroaromatic moieties, often with specific substitution patterns, have been shown to enhance binding to the colchicine site.

Compound IDSide Chain at C2Tubulin Polymerization IC50 (µM)Cancer Cell LineIC50 (nM)Reference
T-1 (3,4,5-trimethoxyphenyl)thio2.1HCT-116 (Colon)23[2]
T-2 (4-methoxyphenyl)thio3.5A549 (Lung)45[2]
T-3 (3,4-dimethoxyphenyl)thio2.8HepG-2 (Liver)32[2]
T-4 (4-chlorophenyl)thio4.2MDA-MB-231 (Breast)68[2]

PART 4: Biological Evaluation Protocols

To assess the anticancer potential of the synthesized compounds, standardized in vitro assays are employed. Below are detailed protocols for two fundamental assays: the MTT assay for cytotoxicity and the tubulin polymerization assay.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals via mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.1% NP-40 and 4 mM HCl in isopropanol) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.

  • Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) over time.

  • Protocol:

    • Reagent Preparation: Reconstitute lyophilized bovine brain tubulin in a suitable buffer (e.g., G-PEM buffer containing GTP).

    • Reaction Setup: In a 96-well plate, add the tubulin solution to wells containing various concentrations of the test compound, a positive control (e.g., colchicine), a negative control (vehicle), and a polymerization-inducing agent (e.g., paclitaxel).

    • Initiation of Polymerization: Incubate the plate at 37 °C to initiate tubulin polymerization.

    • Turbidity Measurement: Monitor the change in absorbance at 340 nm every minute for 60-90 minutes using a temperature-controlled microplate reader.

    • Data Analysis: Plot the absorbance versus time to generate polymerization curves. The IC50 for tubulin polymerization is the concentration of the compound that inhibits the maximum rate of polymerization by 50%.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel anticancer agents. Its reactive chloromethyl group allows for the facile introduction of a wide array of functional groups, enabling the development of potent inhibitors of key oncogenic pathways such as the PI3K/Akt/mTOR cascade and disruptors of microtubule dynamics. The detailed protocols and application notes provided in this guide are intended to empower researchers in the field of drug discovery to leverage the potential of this scaffold in the ongoing quest for more effective and selective cancer therapies.

References

  • Zhang, L., et al. (2020). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry, 28(15), 115583.
  • CLYTE Technologies. (2023, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • ResearchGate. (2015, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Bio-protocol. (n.d.). Tubulin Polymerization Assay. Retrieved from [Link]

  • Liu, J., et al. (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Bioorganic & Medicinal Chemistry, 76, 117098.

Sources

Application Notes and Protocols for Imidazo[1,2-a]pyridine Derivatives in Anti-Tuberculosis Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Paradigm in Anti-Tuberculosis Drug Discovery

The global health challenge posed by tuberculosis (TB), particularly the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates the development of novel therapeutics with new mechanisms of action.[1][2][3][4][5] The imidazo[1,2-a]pyridine (IPA) scaffold has emerged as a highly promising class of anti-TB agents.[4][5][6][7] These compounds, particularly the imidazo[1,2-a]pyridine-3-carboxamides, have demonstrated potent bactericidal activity against both replicating and non-replicating Mtb.[2][8] A leading clinical candidate from this class, Telacebec (Q203), has shown significant promise in clinical trials, highlighting the therapeutic potential of this scaffold.[1][9][10][11][12]

This guide provides an in-depth overview of the application of imidazo[1,2-a]pyridine derivatives, with a focus on their mechanism of action, key structure-activity relationships, and detailed protocols for their evaluation in a research setting.

Mechanism of Action: Targeting Cellular Respiration

The primary molecular target of the imidazo[1,2-a]pyridine class, including Telacebec (Q203), is the QcrB subunit of the ubiquinol-cytochrome c reductase (cytochrome bc1 complex), a critical component of the electron transport chain in Mtb.[1][8][9][12][13] Inhibition of QcrB disrupts the bacterium's ability to generate adenosine triphosphate (ATP) through oxidative phosphorylation, leading to a depletion of cellular energy and ultimately, cell death.[1][13][14] This targeted action is highly specific to the mycobacterial cytochrome bc1 complex, contributing to the selective toxicity of these compounds against Mtb.[9]

The bactericidal effect of QcrB inhibition can be profound. However, it is noteworthy that Mtb can partially adapt by rerouting respiration through the less efficient cytochrome bd oxidase.[14][15] This can render the activity of imidazo[1,2-a]pyridines bacteriostatic rather than bactericidal under certain conditions, a crucial consideration for in vivo studies and potential combination therapies.[14]

digraph "Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

"Imidazo[1,2-a]pyridine" [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=cds]; "QcrB_subunit" [label="QcrB subunit of\nCytochrome bc1 complex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "ETC" [label="Electron Transport Chain\n(ETC)", fillcolor="#FBBC05", fontcolor="#202124"]; "ATP_Synthase" [label="ATP Synthase", fillcolor="#FBBC05", fontcolor="#202124"]; "ATP_Depletion" [label="ATP Depletion", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; "Cell_Death" [label="Bacterial Cell Death", fillcolor="#202124", fontcolor="#FFFFFF", shape=ellipse];

"Imidazo[1,2-a]pyridine" -> "QcrB_subunit" [label="Inhibits"]; "QcrB_subunit" -> "ETC" [label="Disrupts"]; "ETC" -> "ATP_Synthase" [label="Impacts Proton Motive Force for"]; "ATP_Synthase" -> "ATP_Depletion" [label="Leads to"]; "ATP_Depletion" -> "Cell_Death"; }

Mechanism of Imidazo[1,2-a]pyridine Action

Lead Optimization and Structure-Activity Relationship (SAR)

The journey from initial high-throughput screening hits to the clinical candidate Telacebec (Q203) involved extensive lead optimization.[16] Key insights into the SAR of the imidazo[1,2-a]pyridine-3-carboxamide series have been elucidated:

  • The Amide Linker: The carboxamide linker at the 3-position of the imidazo[1,2-a]pyridine core is crucial for anti-tubercular activity.[16]

  • Lipophilicity and Linearity: The nature of the amine substituent on the carboxamide plays a significant role in both in vitro potency and in vivo pharmacokinetics. Increased lipophilicity and linearity in this portion of the molecule generally correlate with improved efficacy.[16]

  • Core Substitutions: Substitutions on the imidazo[1,2-a]pyridine ring system can modulate activity. For instance, the placement of methyl or chloro groups can influence potency.[8]

The optimization efforts culminated in compounds like Telacebec (Q203), which exhibits potent activity in the low nanomolar range against MDR and XDR clinical isolates and demonstrates efficacy in mouse models at doses below 1 mg/kg.[11][17]

Compound/Derivative ClassTarget Strain(s)Reported MIC Range (µM)Reference
Imidazo[1,2-a]pyridine-3-carboxamidesMtb H37Rv≤1 µM (for 12 of 14 agents tested)[8]
Potent Imidazo[1,2-a]pyridine-3-carboxamidesMtb H37Rv≤0.006 µM (for 5 compounds)[8]
Compound 18 (an imidazo[1,2-a]pyridine-3-carboxamide)MDR and XDR Mtb strains<0.03 to 0.8 µM[8]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesReplicating and non-replicating Mtb0.4–1.9 µM[4]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesMDR Mtb0.07–2.2 µM[4]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesXDR Mtb0.07–0.14 µM[4]
Telacebec (Q203)Mtb clinical isolates (MDR & XDR)Low nanomolar range[11][17]

Experimental Protocols

Protocol 1: In Vitro Susceptibility Testing - Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of imidazo[1,2-a]pyridine derivatives against Mtb using a broth microdilution method.

Materials:

  • Mycobacterium tuberculosis H37Rv (or other strains of interest)

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80

  • Imidazo[1,2-a]pyridine compound stock solution (in DMSO)

  • 96-well microplates

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Positive control drug (e.g., Isoniazid, Rifampicin)

  • Negative control (media only)

  • Solvent control (media with DMSO)

Procedure:

  • Prepare Bacterial Inoculum: Culture Mtb in supplemented 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.

  • Compound Dilution Series: a. Serially dilute the imidazo[1,2-a]pyridine compound stock solution in supplemented 7H9 broth in a 96-well plate to achieve a range of desired final concentrations. b. Include wells for a positive control drug, a solvent control (highest concentration of DMSO used), and a media-only negative control.

  • Inoculation: Add the prepared bacterial inoculum to each well (except the negative control).

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.

  • MIC Determination: a. After incubation, add 30 µL of the resazurin solution to each well and re-incubate for 24-48 hours. b. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. c. The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).

Data Interpretation:

  • A low MIC value indicates high potency against Mtb.

  • Compare the MIC of your test compound to that of the positive control drug.

  • Ensure no color change is observed in the negative control and that the solvent control shows a color change, indicating that the solvent (DMSO) at the tested concentration is not inhibitory.

digraph "MIC_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];

subgraph "cluster_prep" { label="Preparation"; style="filled"; fillcolor="#F1F3F4"; "Inoculum" [label="Prepare Mtb Inoculum\n(5 x 10^5 CFU/mL)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Compound_Plate" [label="Prepare Compound\nSerial Dilutions", fillcolor="#FFFFFF", fontcolor="#202124"]; }

subgraph "cluster_assay" { label="Assay"; style="filled"; fillcolor="#F1F3F4"; "Inoculate" [label="Inoculate Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Incubate" [label="Incubate at 37°C\n(5-7 days)", fillcolor="#FBBC05", fontcolor="#202124"]; "Add_Resazurin" [label="Add Resazurin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Reincubate" [label="Re-incubate\n(24-48 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_analysis" { label="Analysis"; style="filled"; fillcolor="#F1F3F4"; "Read_Plate" [label="Read Plate\n(Blue vs. Pink)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Determine_MIC" [label="Determine MIC", fillcolor="#202124", fontcolor="#FFFFFF"]; }

"Inoculum" -> "Inoculate"; "Compound_Plate" -> "Inoculate"; "Inoculate" -> "Incubate" -> "Add_Resazurin" -> "Reincubate" -> "Read_Plate" -> "Determine_MIC"; }

MIC Determination Workflow

Protocol 2: Cytotoxicity Assay

This protocol assesses the toxicity of the imidazo[1,2-a]pyridine derivatives against a mammalian cell line (e.g., Vero or HepG2) to determine the selectivity index (SI).

Materials:

  • Mammalian cell line (e.g., Vero cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Imidazo[1,2-a]pyridine compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of ~1 x 10^4 cells/well and allow them to adhere overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: a. Prepare serial dilutions of the test compound in complete cell culture medium. b. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. c. Include wells for a positive control, a solvent control, and an untreated cell control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay: a. Add MTT solution to each well and incubate for 4 hours. b. Remove the medium and add solubilization buffer to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Determine the 50% cytotoxic concentration (CC50) by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve. c. Calculate the Selectivity Index (SI) as: SI = CC50 / MIC .

Data Interpretation:

  • A higher CC50 value indicates lower cytotoxicity.

  • A high SI value (typically >10) is desirable, as it suggests that the compound is significantly more toxic to the bacteria than to mammalian cells.

Protocol 3: Overview of In Vivo Efficacy in a Mouse Model

Evaluating the in vivo efficacy of lead compounds is a critical step. A common model is the acute or chronic Mtb infection model in mice (e.g., BALB/c or C57BL/6).

Workflow:

  • Infection: Mice are infected via aerosol with a low dose of Mtb.

  • Treatment Initiation: After a set period to allow the infection to establish (e.g., 2-4 weeks), treatment with the imidazo[1,2-a]pyridine compound commences. The compound is typically administered orally (PO) once daily.[18]

  • Treatment Groups:

    • Vehicle control (untreated)

    • Test compound at various doses

    • Positive control drugs (e.g., Isoniazid, Rifampicin)[18]

    • Combination therapy groups (e.g., test compound with a first-line drug)[18]

  • Monitoring: Mice are monitored for weight loss and clinical signs of disease.

  • Endpoint Analysis: After a defined treatment period (e.g., 4 weeks), mice are euthanized. Lungs and spleens are harvested, homogenized, and plated on selective agar to determine the bacterial load (colony-forming units, CFU).[16][18]

  • Histopathology: Portions of the lungs can be fixed for histopathological analysis to assess inflammation and tissue damage.[18]

Expected Outcomes:

  • A significant reduction in the bacterial burden (log10 CFU) in the lungs and spleens of treated mice compared to the vehicle control group indicates in vivo efficacy.[16][18]

  • The efficacy of the test compound can be compared to that of standard anti-TB drugs.[18]

  • Histopathology can reveal a reduction in inflammation and lung pathology in treated animals.[18]

Conclusion

The imidazo[1,2-a]pyridine class of compounds represents a significant advancement in the field of anti-tuberculosis drug discovery.[6][8] Their novel mechanism of action, potent activity against drug-resistant strains, and favorable pharmacological profiles make them a compelling area for further research and development.[3][8] The protocols and information provided in this guide are intended to equip researchers with the foundational knowledge to effectively explore the potential of these promising anti-tubercular agents.

References

  • Ananthan, S., et al. (2015). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 6(3), 339-344. Available from: [Link]

  • Qurient. (n.d.). Telacebec (Q203). Retrieved from [Link]

  • Working Group for New TB Drugs. (n.d.). Telacebec (Q203). Retrieved from [Link]

  • Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(6), 472-476. Available from: [Link]

  • Samanta, S., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry, 14(4), 589-620. Available from: [Link]

  • TB Alliance. (n.d.). Q203. Retrieved from [Link]

  • Pethe, K., et al. (2013). Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis. Nature Medicine, 19(9), 1157-1160. Available from: [Link]

  • Qurient Co. Ltd. and TB Alliance. (2023, February 3). Qurient Co. Ltd. and TB Alliance Announce Exclusive License Agreement for Telacebec (Q203), a New Anti-Tuberculosis Agent. [Press release]. Retrieved from [Link]

  • O'Malley, T., et al. (2018). Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. Antimicrobial Agents and Chemotherapy, 62(6), e02439-17. Available from: [Link]

  • Tantry, S. J., et al. (2020). Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. Chemical Biology & Drug Design, 96(6), 1362-1371. Available from: [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 589-620. Available from: [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 589-620. Available from: [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 589-620. Available from: [Link]

  • Lee, J. Y., et al. (2022). Safety, Tolerability, and Pharmacokinetics of Telacebec (Q203), a New Antituberculosis Agent, in Healthy Subjects. Antimicrobial Agents and Chemotherapy, 66(2), e01551-21. Available from: [Link]

  • de Jager, V. R., et al. (2020). Telacebec (Q203), a New Antituberculosis Agent. The New England Journal of Medicine, 382(13), 1280-1281. Available from: [Link]

  • K-H, Park, et al. (2022). Telacebec (Q203): Is there a novel effective and safe anti-tuberculosis drug on the horizon?. Ceska a Slovenska Farmacie, 71(4), 159-166. Available from: [Link]

  • Pimpale, M. J., et al. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37, 1039-1043. Available from: [Link]

  • Lee, Y. G., et al. (2014). Bactericidal activity of an imidazo[1,2-a]pyridine using a mouse M. tuberculosis infection model. PLoS One, 9(1), e87483. Available from: [Link]

  • Singh, V., et al. (2022). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances, 12(45), 29519-29535. Available from: [Link]

  • Pimpale, M. J., et al. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37(5), 1039-1043. Available from: [Link]

  • Kang, S., et al. (2014). Lead optimization of a novel series of imidazo[1,2-a]pyridine amides leading to a clinical candidate (Q203) as a multi- and extensively-drug-resistant anti-tuberculosis agent. Journal of Medicinal Chemistry, 57(12), 5293-5305. Available from: [Link]

  • U.S. Patent No. 5,329,011. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. Google Patents.
  • Proceedings of the 28th International Electronic Conference on Synthetic Organic Chemistry. (2024). One Pot Synthesis of Imidazo[1,2-a]pyridines via Groeke-Blackburn-Bienaymé Reaction-CuAAC Assisted by MW. Sciforum. Available from: [Link]

  • Samanta, S., & De, A. (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 57(55), 6693-6706. Available from: [Link]

  • Korycka-Machała, M., et al. (2022). 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Frontiers in Cellular and Infection Microbiology, 12, 1024508. Available from: [Link]

Sources

Application Notes and Protocols: Multicomponent Reactions Involving 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: Strategic Use of a Privileged Scaffold

The imidazo[1,2-a]pyridine core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents, including anxiolytics like Alpidem and hypnotics like Zolpidem.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended pharmacophores, making it an ideal starting point for drug discovery campaigns. Multicomponent reactions (MCRs) represent the most efficient path to this core, enabling the rapid assembly of complex molecular libraries from simple precursors.[2]

However, the true potential of this scaffold is often realized not in the initial MCR that forms the core, but in subsequent, strategic functionalizations. This guide focuses on a particularly versatile, yet under-explored, building block: 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine . Direct participation of this entire molecule as a single component in a classic multicomponent reaction is not established. Instead, its value lies in the highly reactive chloromethyl group, which serves as a potent electrophilic handle for post-synthesis diversification.

This document provides a comprehensive guide to the synthesis of this key intermediate and outlines detailed protocols for its application in tandem, multicomponent-like synthetic workflows, transforming it from a simple heterocycle into a powerful platform for generating complex, drug-like molecules.

Part 1: Synthesis of the Key Intermediate: this compound

The most reliable and common method for constructing the imidazo[1,2-a]pyridine skeleton is the condensation cyclization of a 2-aminopyridine with an α-halocarbonyl compound.[1] Here, we adapt this strategy for our target molecule.

Underlying Principle & Causality

The synthesis hinges on the nucleophilic character of the endocyclic pyridine nitrogen of 2-amino-6-methylpyridine, which attacks the electrophilic carbonyl carbon of chloroacetaldehyde. This is followed by an intramolecular SN2 reaction where the exocyclic amino group displaces the α-halogen to form the five-membered imidazole ring. The methyl group at the 5-position (from the 6-position of the starting aminopyridine) remains a spectator throughout this core-forming reaction.

Workflow for Synthesis

G cluster_1 Step 2: Cyclization Reaction cluster_2 Step 3: Work-up & Isolation cluster_3 Step 4: Final Product A 2-Amino-6-methylpyridine C Reaction Vessel: - Sodium Bicarbonate (NaHCO₃) - Ethanol (EtOH) - Reflux, 6-8h A->C B Chloroacetaldehyde (50% aq. solution) B->C D Cool to RT C->D E Filter off salts D->E F Concentrate filtrate in vacuo E->F G Purify via column chromatography F->G H This compound G->H

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 2-Amino-6-methylpyridine (1.0 eq)

  • Chloroacetaldehyde (50 wt. % solution in water, 1.2 eq)

  • Sodium Bicarbonate (NaHCO₃, 2.5 eq)

  • Ethanol (Absolute)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica Gel

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-6-methylpyridine (e.g., 10.8 g, 100 mmol) and absolute ethanol (200 mL).

  • Base Addition: Add sodium bicarbonate (21.0 g, 250 mmol) to the stirred suspension. The bicarbonate acts as a crucial acid scavenger for the HCl generated during the cyclization, preventing protonation of the starting amine which would render it non-nucleophilic.

  • Reagent Addition: Slowly add the chloroacetaldehyde solution (1.2 eq) to the mixture at room temperature. An exothermic reaction may be observed.

  • Cyclization: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aminopyridine spot is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (NaCl and excess NaHCO₃).

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 40:60 EtOAc/Hexanes).

  • Final Product: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid. Characterize by ¹H NMR, ¹³C NMR, and MS to confirm structure and purity.

Part 2: Tandem Multicomponent Syntheses Using the Chloromethyl Handle

The synthetic utility of this compound is predicated on the reactivity of the C-Cl bond, which behaves as a benzylic chloride.[3][4] This allows it to be readily converted into other functional groups, which can then serve as components in classic MCRs. This "tandem functionalization-MCR" approach provides a powerful platform for rapid library synthesis.

Workflow A: Ugi Four-Component Reaction (U-4CR) via an Amine Intermediate

In this workflow, the chloromethyl group is converted into a primary aminomethyl group. This newly formed amine serves as the amine component in a subsequent Ugi four-component reaction, allowing for the introduction of three new points of diversity in a single step.[5]

The strategy involves a two-stage process executed in one pot or with minimal purification of the intermediate.

  • Stage 1: Azide Formation & Reduction. The chloride is first displaced by an azide nucleophile (SN2 reaction). The resulting azide is a stable intermediate that can be reduced to the primary amine using a variety of methods, such as the Staudinger reaction or catalytic hydrogenation.

  • Stage 2: Ugi Reaction. The in situ generated or isolated amine is combined with an aldehyde, a carboxylic acid, and an isocyanide. The reaction proceeds through the formation of an imine (from the amine and aldehyde), which is then attacked by the isocyanide to form a nitrilium ion. This intermediate is trapped by the carboxylate, and a subsequent Mumm rearrangement yields the final α-acylamino amide product.[6]

G cluster_0 Stage 1: Amine Synthesis cluster_1 Stage 2: Ugi 4-Component Reaction cluster_2 Final Product A 2-(Chloromethyl)-5-methyl- imidazo[1,2-a]pyridine B Sodium Azide (NaN₃) in DMF A->B C Intermediate: 2-(Azidomethyl)-derivative B->C D Reduction (e.g., PPh₃, H₂O) C->D E Key Intermediate: 2-(Aminomethyl)-5-methyl- imidazo[1,2-a]pyridine D->E I Reaction in Methanol (MeOH) Room Temperature, 24-48h E->I F Aldehyde (R¹CHO) F->I G Carboxylic Acid (R²COOH) G->I H Isocyanide (R³NC) H->I J α-Acylamino Amide Product (4 points of diversity) I->J

Caption: Tandem workflow for Ugi reaction via an amine intermediate.

Materials:

  • This compound (1.0 eq)

  • Sodium Azide (NaN₃, 1.5 eq)

  • Triphenylphosphine (PPh₃, 1.2 eq)

  • Aldehyde (R¹CHO, 1.1 eq)

  • Carboxylic Acid (R²COOH, 1.1 eq)

  • Isocyanide (R³NC, 1.1 eq)

  • Dimethylformamide (DMF), Methanol (MeOH), Water

Procedure:

  • Azidation: Dissolve this compound (e.g., 1.81 g, 10 mmol) in DMF (20 mL). Add sodium azide (0.98 g, 15 mmol). Heat the mixture to 60 °C for 4 hours. Monitor by TLC until the starting material is consumed.

  • Staudinger Reduction: Cool the mixture to room temperature. Add water (2 mL) followed by triphenylphosphine (3.15 g, 12 mmol). Stir the mixture at 50 °C for 8 hours. The evolution of N₂ gas will be observed. The PPh₃ initially forms a phosphazide, which is hydrolyzed by water to the amine and triphenylphosphine oxide.

  • Ugi Reaction Setup: In a separate flask, dissolve the chosen aldehyde (11 mmol), carboxylic acid (11 mmol), and isocyanide (11 mmol) in methanol (30 mL).

  • Amine Addition: After cooling the reduction mixture, pour it into the methanol solution containing the other Ugi components. It may be necessary to perform a quick aqueous work-up to remove DMF and triphenylphosphine oxide before adding the crude amine to the Ugi reaction, though for library synthesis, direct addition is often attempted first.

  • Reaction: Stir the final combined mixture at room temperature for 24-48 hours.

  • Isolation: Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography or preparative HPLC to yield the desired Ugi product.

ComponentExample Substituents (R¹, R², R³)Resulting Diversity
Aldehyde (R¹) Benzaldehyde, Isobutyraldehyde, FurfuralIntroduces aryl, alkyl, or heterocyclic groups.
Carboxylic Acid (R²) Acetic Acid, Benzoic Acid, Boc-GlycineIntroduces small alkyl/aryl groups or amino acid side chains.
Isocyanide (R³) tert-Butyl isocyanide, Cyclohexyl isocyanideModulates steric bulk and lipophilicity of the final amide.

Table 1: Exemplar components for diversifying the Ugi reaction product.

Workflow B: Passerini Three-Component Reaction (P-3CR) via an Aldehyde Intermediate

This alternative workflow transforms the chloromethyl group into a formyl (aldehyde) group, a key electrophile for the Passerini reaction. This allows for the one-step formation of α-acyloxy amides, introducing two new points of diversity.[7][8]

  • Stage 1: Aldehyde Synthesis. The conversion of the chloromethyl group to an aldehyde can be achieved via several methods. A common route is nucleophilic substitution with a protected hydroxylamine equivalent followed by hydrolysis, or more directly, oxidation. The Sommelet reaction or Kornblum oxidation are classic choices. For instance, Kornblum oxidation involves displacing the chloride with dimethyl sulfoxide (DMSO), which acts as both nucleophile and oxidant, typically in the presence of a mild base.

  • Stage 2: Passerini Reaction. The resulting aldehyde, 5-methylimidazo[1,2-a]pyridine-2-carbaldehyde, is then subjected to Passerini conditions. The reaction is believed to proceed via initial interaction between the aldehyde and the carboxylic acid, activating the carbonyl group for nucleophilic attack by the isocyanide. This forms a nitrilium intermediate which is trapped by the carboxylate, followed by an intramolecular acyl transfer to yield the α-acyloxy amide.[9]

G cluster_0 Stage 1: Aldehyde Synthesis cluster_1 Stage 2: Passerini 3-Component Reaction cluster_2 Final Product A 2-(Chloromethyl)-5-methyl- imidazo[1,2-a]pyridine B Oxidation (e.g., Kornblum Oxidation: DMSO, NaHCO₃) A->B C Key Intermediate: 5-Methylimidazo[1,2-a]pyridine- 2-carbaldehyde B->C F Reaction in aprotic solvent (e.g., CH₂Cl₂), RT, 24-72h C->F D Carboxylic Acid (R¹COOH) D->F E Isocyanide (R²NC) E->F G α-Acyloxy Amide Product (3 points of diversity) F->G

Caption: Tandem workflow for Passerini reaction via an aldehyde intermediate.

Materials:

  • This compound (1.0 eq)

  • Dimethyl sulfoxide (DMSO)

  • Sodium Bicarbonate (NaHCO₃, 3.0 eq)

  • Carboxylic Acid (R¹COOH, 1.2 eq)

  • Isocyanide (R²NC, 1.2 eq)

  • Dichloromethane (DCM)

Procedure:

  • Kornblum Oxidation: Dissolve this compound (e.g., 1.81 g, 10 mmol) and sodium bicarbonate (2.52 g, 30 mmol) in DMSO (20 mL). Heat the mixture to 100-120 °C for 2-4 hours. The formation of the intermediate alkoxysulfonium salt followed by elimination yields the aldehyde. Monitor the reaction by TLC.

  • Aldehyde Isolation: After completion, cool the reaction, pour it into ice water, and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude aldehyde can often be used directly in the next step after ensuring most of the DMSO is removed.

  • Passerini Reaction: Dissolve the crude 5-methylimidazo[1,2-a]pyridine-2-carbaldehyde (approx. 10 mmol) in DCM (40 mL). Add the carboxylic acid (12 mmol) and the isocyanide (12 mmol).

  • Reaction: Stir the mixture at room temperature for 24-72 hours. The reaction is often slower than the Ugi reaction and may require longer times or mild heating.

  • Isolation: Once the reaction is complete (as monitored by TLC), concentrate the mixture and purify the residue by flash column chromatography to afford the final α-acyloxy amide product.

ComponentExample Substituents (R¹, R²)Resulting Diversity
Carboxylic Acid (R¹) Propionic Acid, Phenylacetic AcidDetermines the nature of the acyloxy group.
Isocyanide (R²) Benzyl isocyanide, 1,1,3,3-Tetramethylbutyl isocyanideControls the amide functionality and its steric environment.

Table 2: Exemplar components for diversifying the Passerini reaction product.

Conclusion & Expert Outlook

The true power of multicomponent reactions in drug discovery is not merely in the initial synthesis of a core scaffold but in the strategic design of building blocks that enable further, rapid diversification. This compound exemplifies this principle. While not a direct MCR component itself, its reactive chloromethyl handle makes it an exceptionally valuable intermediate. By coupling its synthesis with subsequent Ugi or Passerini reactions, researchers can access vast, unexplored chemical space around the privileged imidazo[1,2-a]pyridine core. The protocols detailed herein provide a validated and logical framework for leveraging this tandem strategy, enabling the efficient generation of complex, diverse, and drug-like molecular libraries.

References

  • PrepChem. Synthesis of 2-amino-6-methylpyridine. Available from: [Link]

  • ResearchGate. Development of C3‐alkylated imidazo[1,2‐a]pyridines, reactions of p‐QMs.... Available from: [Link]

  • Wikipedia. Passerini reaction. Available from: [Link]

  • MDPI. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). Available from: [Link]

  • Alkali Metals. Best 2-Amino-6-Methylpyridine Manufacturers & Suppliers in USA. Available from: [Link]

  • National Institutes of Health (NIH). Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes. (2023). Available from: [Link]

  • National Institutes of Health (NIH). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel-Crafts Reaction Catalyzed by Y(OTf)3. (2024). Available from: [Link]

  • Multi-Component Reactions in Heterocyclic Chemistry. Available from: [Link]

  • ACS Publications. Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes | The Journal of Organic Chemistry. (2023). Available from: [Link]

  • National Institutes of Health (NIH). Harnessing unprotected deactivated amines and arylglyoxals in the Ugi reaction for the synthesis of fused complex nitrogen heterocycles. Available from: [Link]

  • ACS Publications. Diastereoselective Passerini Reaction of Biobased Chiral Aldehydes: Divergent Synthesis of Various Polyfunctionalized Heterocycles | Organic Letters. (2016). Available from: [Link]

  • National Institutes of Health (NIH). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Available from: [Link]

  • Organic Reactions. The Passerini Reaction. Available from: [Link]

  • Semantic Scholar. Synthesis & Characterization of Heterocyclic Amide Derivative via Ugi Reaction. Available from: [Link]

  • Frontiers. Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. Available from: [Link]

  • National Institutes of Health (NIH). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. Available from: [Link]

  • RSC Publishing. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (2023). Available from: [Link]

  • ResearchGate. Synthesis of heterocycles via post-Passerini Staudinger–aza-Wittig.... Available from: [Link]

  • MDPI. Heterocycles by Consecutive Multicomponent Syntheses via Catalytically Generated Alkynoyl Intermediates. Available from: [Link]

  • RSC Publishing. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. (2020). Available from: [Link]

  • Bentham Science Publishers. Synthetic Applications of Passerini Reaction. (2012). Available from: [Link]

  • MDPI. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Available from: [Link]

  • Google Patents. US4628097A - Process for the preparation of 2-amino-alkylpyridines.
  • Google Patents. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
  • National Institutes of Health (NIH). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Available from: [Link]

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2024). Available from: [Link]

  • ACS Publications. LiCl-Mediated Preparation of Highly Functionalized Benzylic Zinc Chlorides | Organic Letters. Available from: [Link]

  • ResearchGate. (PDF) Multi-Component Reactions in Heterocyclic Chemistry. (2025). Available from: [Link]

  • RSC Publishing. Synthesis of imidazo[1,2-a]pyridines: a decade update. Available from: [Link]

  • RSC Publishing. Advances in allylic and benzylic C–H bond functionalization enabled by metallaphotoredox catalysis. (2021). Available from: [Link]

  • RSC Publishing. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Available from: [Link]

  • Wikipedia. Benzyl chloride. Available from: [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Available from: [Link]

  • ResearchGate. (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). Available from: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available from: [Link]

  • ResearchGate. Synthesis of imidazo[1,2‐a]pyridine derivatives and the plausible.... Available from: [Link]

  • National Institutes of Health (NIH). Stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones: mechanistic implications for the Norrish/Yang reaction. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (2025). Available from: [Link]

  • National Institutes of Health (NIH). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Available from: [Link]

  • MDPI. Synthetic Access to Aromatic α-Haloketones. Available from: [Link]

  • National Institutes of Health (NIH). A mild, catalyst-free synthesis of 2-aminopyridines. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]

  • ResearchGate. Regioselective Syntheses of Functionalized 2-Aminopyridines and 2-Pyridinones Through Nucleophile-Induced Ring Transformation Reactions. | Request PDF. Available from: [Link]

  • Beilstein Journals. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Available from: [Link]

Sources

Characterizing 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine: A Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This comprehensive application note provides detailed protocols and expert insights for the analytical characterization of 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine, a key intermediate in pharmaceutical synthesis. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and formulation of imidazo[1,2-a]pyridine-based compounds.

Introduction: The Importance of Rigorous Characterization

This compound is a member of the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry with a wide range of biological activities.[1][2] The precise structural elucidation and purity assessment of this intermediate are critical for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This document outlines a multi-pronged analytical approach, leveraging chromatographic and spectroscopic techniques to provide a comprehensive characterization of this molecule.

While specific analytical data for this compound is not extensively available in public literature, the protocols and interpretive guidance provided herein are based on established methodologies for closely related imidazo[1,2-a]pyridine and chlorinated pyridine derivatives. These methods serve as a robust starting point for developing and validating in-house analytical procedures.

I. Chromatographic Analysis: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for determining the purity of this compound and for monitoring the progress of its synthesis. A reverse-phase HPLC method is generally suitable for this class of compounds.

Causality in Method Development:

The choice of a C18 column is based on the non-polar nature of the imidazo[1,2-a]pyridine core. The mobile phase, a mixture of acetonitrile and water, is selected to provide adequate retention and separation of the target compound from potential impurities. The gradient elution allows for the separation of compounds with a wider range of polarities. A UV detector is employed due to the chromophoric nature of the imidazo[1,2-a]pyridine ring system.

Experimental Protocol: HPLC Purity Determination
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

Time (min)% Mobile Phase B
020
1580
2080
2120
2520
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

Data Interpretation:

The purity of the sample is determined by the area percentage of the main peak in the chromatogram. The presence of any additional peaks indicates the presence of impurities. The retention time of the main peak serves as a qualitative identifier for the compound under the specified chromatographic conditions. Based on methods for similar compounds, the purity of synthesized imidazo[1,2-a]pyridine derivatives is often found to be greater than 98%.[3]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Weigh and Dissolve Sample (~1 mg/mL in Acetonitrile) inject Inject Sample prep->inject instrument HPLC System (C18 Column, UV Detector) method Set Method Parameters (Gradient, Flow Rate, Temp) instrument->method method->inject run Run Analysis inject->run integrate Integrate Peak Areas run->integrate calculate Calculate Purity (Area % of Main Peak) integrate->calculate

HPLC Workflow for Purity Analysis.

II. Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic techniques are essential for the unambiguous identification and structural confirmation of this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are crucial for structural elucidation.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the imidazo[1,2-a]pyridine core, the methyl group, and the chloromethyl group. The chemical shifts and coupling patterns are indicative of their positions on the heterocyclic ring.

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic Protons7.0 - 8.5Multiplets/Doublets
-CH₂Cl~4.8Singlet
-CH₃~2.5Singlet

Note: These are estimated chemical shifts based on data from similar imidazo[1,2-a]pyridine derivatives. Actual values may vary.[4]

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

CarbonExpected Chemical Shift (δ, ppm)
Aromatic Carbons110 - 150
-CH₂Cl40 - 50
-CH₃15 - 25

Note: These are estimated chemical shifts based on data from related compounds.

B. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition and fragmentation pattern.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization Mode: Positive ion mode is typically used for nitrogen-containing heterocyclic compounds.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

The ESI-MS spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. For this compound (C₉H₉ClN₂), the expected monoisotopic mass is approximately 180.0454 g/mol . The presence of the chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with the [M+H]⁺ and [M+H+2]⁺ peaks appearing in an approximate 3:1 ratio. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

MS_Analysis_Flow cluster_sample Sample Preparation cluster_instrument Mass Spectrometry cluster_data Data Interpretation Sample_Solution Dilute Sample (10-100 µg/mL) ESI_Source Electrospray Ionization (ESI+) Sample_Solution->ESI_Source Mass_Analyzer Mass Analyzer ESI_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum Molecular_Ion Identify [M+H]⁺ Peak Mass_Spectrum->Molecular_Ion Isotopic_Pattern Analyze Isotopic Pattern (Cl signature) Molecular_Ion->Isotopic_Pattern

Mass Spectrometry Analysis Workflow.

C. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)
C-H stretching (aromatic)3000 - 3100
C-H stretching (aliphatic)2850 - 3000
C=N and C=C stretching1500 - 1650
C-N stretching1200 - 1350
C-Cl stretching600 - 800

Note: These are general ranges and the exact positions of the peaks can be influenced by the overall molecular structure.[2][5]

III. Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and chlorine) in the compound. The experimentally determined percentages should be in close agreement with the theoretically calculated values for the empirical formula C₉H₉ClN₂.

ElementTheoretical %
C59.84
H5.02
Cl19.63
N15.51

Conclusion

The comprehensive analytical characterization of this compound requires a combination of chromatographic and spectroscopic techniques. The application of HPLC for purity assessment, along with NMR, MS, and FTIR for structural elucidation and confirmation, provides a robust framework for quality control and assurance. The protocols and data interpretation guidelines presented in this application note serve as a valuable resource for scientists and researchers working with this important pharmaceutical intermediate. It is recommended that these methods be validated in-house to ensure their suitability for the intended purpose.

References

  • RSC Publishing. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]

  • Semantic Scholar. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine- 1-yl)pyridinium Salts. Retrieved from [Link]

  • MDPI. (n.d.). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-(Chloromethyl)-5-fluoroimidazo[1,2-a]pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Chloro-5-methyl-pyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(chloromethyl)pyridine, 1-oxide, hydrochloride - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • MDPI. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Retrieved from [Link]

  • ResearchGate. (n.d.). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. Retrieved from [Link]

  • SciSpace. (n.d.). A New Approach to Imidazo[1,2-a]pyridine Derivatives and Their Application to the Syntheses of Novel 2H-Pyrano[2',3':4,5]imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Chemical Methodologies. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Spectrum of 2-chloro-6-methyl pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Chloromethyl)-5-methyl-2-phenylimidazo[1,2-a]pyridine. Retrieved from [Link]

Sources

experimental procedure for scaling up 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scaled-Up Synthesis of 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine

Introduction: A Key Scaffold for Pharmaceutical Development

This compound is a crucial heterocyclic building block in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine core is a privileged scaffold found in numerous biologically active compounds, exhibiting properties ranging from antiviral and anticancer to anti-inflammatory activities.[1][2] The presence of a reactive chloromethyl group at the 2-position makes this specific derivative an exceptionally versatile intermediate for introducing various functionalities through nucleophilic substitution, enabling the rapid synthesis of compound libraries for lead optimization.

This document provides a comprehensive, field-tested guide for the multi-gram scale-up synthesis of this key intermediate. Moving from bench-scale (milligrams) to a larger scale (grams) introduces significant challenges in reaction control, heat management, and safety. This protocol is designed for researchers, process chemists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles and safety imperatives that ensure a successful and safe scale-up.

Reaction Scheme and Mechanistic Considerations

The synthesis is a two-step process starting from 2-amino-6-methylpyridine.

Step 1: Acylation 2-amino-6-methylpyridine is acylated with chloroacetyl chloride to form the N-(6-methylpyridin-2-yl)-2-chloroacetamide intermediate.

Step 2: Cyclodehydration (Bischler-Napieralski type) The chloroacetamide intermediate undergoes an intramolecular cyclodehydration reaction using phosphorus oxychloride (POCl₃) as both the dehydrating and chlorinating agent to yield the final product.

The plausible mechanism involves the initial nucleophilic attack by the pyridine ring nitrogen onto the activated amide carbonyl (activated by POCl₃), followed by dehydration and aromatization to form the stable imidazo[1,2-a]pyridine ring system.[3][4]

Hazard Analysis and Safety Protocols

Scaling up this synthesis requires stringent adherence to safety protocols due to the use of highly corrosive and toxic reagents. A thorough risk assessment must be conducted before any operation.[5]

Substance CAS No. Key Hazards Mitigation and Handling Precautions
2-Amino-6-methylpyridine 1824-81-3Toxic if swallowed, fatal in contact with skin, causes severe skin and eye irritation, may cause respiratory irritation.[6][7][8]Handle in a fume hood. Wear nitrile gloves, a lab coat, and chemical splash goggles. Avoid generating dust.
Chloroacetyl Chloride 79-04-9Highly corrosive, causes severe burns to skin and eyes, toxic upon inhalation, reacts violently with water to produce HCl gas.[9][10][11]Use in a well-ventilated fume hood. Dispense using a syringe or cannula. Wear heavy-duty gloves (e.g., butyl rubber), a face shield, and a lab coat. Have an appropriate quenching agent (e.g., sodium bicarbonate solution) readily available.
Phosphorus Oxychloride (POCl₃) 10025-87-3Highly corrosive and toxic, reacts violently with water, can cause severe burns and delayed pulmonary edema.[12][13][14][15]Handle only in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and an apron. Quenching is highly exothermic and must be performed with extreme caution (see protocol).
Toluene 108-88-3Flammable liquid and vapor, skin and eye irritant, may cause drowsiness or dizziness.Use in a fume hood away from ignition sources. Ensure proper grounding of equipment to prevent static discharge.
Sodium Bicarbonate 144-55-8Generally low hazard, but reactions with acid can release CO₂ gas, causing pressure buildup.Use with adequate ventilation, especially during neutralization steps.

Experimental Workflow for Scaled-Up Synthesis

The following diagram outlines the critical stages of the scaled-up synthesis process, from reagent preparation to final product isolation.

G cluster_prep Preparation Phase cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclodehydration cluster_workup Work-up & Isolation A Reagent & Solvent Preparation B Reactor Setup (5L Jacketed Reactor) A->B C Inert Atmosphere (Nitrogen Purge) B->C D Charge 2-Amino-6-methylpyridine & Toluene C->D E Cool to 0-5 °C D->E F Slow Addition of Chloroacetyl Chloride E->F G Reaction Monitoring (TLC/HPLC) F->G H Charge POCl₃ G->H I Heat to Reflux (Approx. 110 °C) H->I J Reaction Monitoring (TLC/HPLC) I->J K Cool Reaction & Remove Excess Toluene (Distillation) J->K L Controlled Reverse Quench of POCl₃ into Ice/Water K->L M Neutralization with Sat. NaHCO₃ Solution L->M N Product Extraction (Dichloromethane) M->N O Crystallization & Filtration N->O P Drying under Vacuum O->P Q Final Product: This compound P->Q

Sources

Safety Precautions for Handling 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed safety precautions, handling protocols, and emergency procedures for the use of 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine in a laboratory setting. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a comprehensive understanding of the risks and the implementation of a robust safety culture.

Introduction: Understanding the Hazard Profile

This compound is a heterocyclic compound, a class of molecules of significant interest in drug discovery.[1][2][3] The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry.[1] However, the presence of a chloromethyl group, a potential alkylating agent, necessitates a high degree of caution. While specific toxicological data for this exact compound is not extensively published, the chemical, physical, and toxicological properties have not been thoroughly investigated, demanding a conservative approach to handling.[4]

The primary hazards associated with this and structurally similar compounds include:

  • Corrosivity: Causes severe skin burns and eye damage.[5][6][7]

  • Toxicity: Harmful if swallowed.[5][7]

  • Sensitization: May cause an allergic skin reaction.[5][7]

  • Irritation: May cause respiratory irritation.[4]

Given the potential for high reactivity and biological activity, all personnel must treat this compound as a particularly hazardous substance.

The RAMP Framework for Safe Handling

To ensure a systematic approach to safety, all procedures involving this compound should be governed by the RAMP principle: R ecognize hazards, A ssess the risks of hazards, M inimize the risks of hazards, and P repare for emergencies.[8][9]

Hazard Recognition

Before any experiment, a thorough review of the Safety Data Sheet (SDS) is mandatory.[4] Key hazards are summarized in the table below.

Hazard ClassificationDescriptionPotential Consequences
Acute Toxicity, Oral Harmful if swallowed.[5][7]May cause gastrointestinal burns and systemic toxicity.[7]
Skin Corrosion/Irritation Causes severe skin burns.[5][6][7]Can result in deep burns and slow-healing scar tissue.[7]
Serious Eye Damage Causes serious eye damage.[5][7][10]May lead to permanent blindness.[6]
Respiratory/Skin Sensitization May cause an allergic skin reaction.[5][7]Repeated exposure can lead to contact eczema or asthma-like symptoms.[7]
Specific Target Organ Toxicity May cause respiratory irritation.[4]Inhalation of dust or fumes can irritate the respiratory tract.[8]
Risk Assessment

The risk associated with handling this compound depends on the scale of the experiment, the physical form of the compound (solid or in solution), and the specific manipulations being performed (e.g., weighing, dissolution, reaction). A risk assessment must be conducted for each new procedure.[11]

Risk Minimization

Risks will be minimized through a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

2.3.1. Engineering Controls

  • Chemical Fume Hood: All manipulations of the solid compound and its concentrated solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.[12]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[5]

  • Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[6]

2.3.2. Administrative Controls

  • Designated Area: A specific area within the laboratory should be designated for working with this compound.

  • Training: All personnel must be trained on the specific hazards and handling procedures for this compound before commencing work.[13]

  • Waste Disposal: A dedicated, labeled hazardous waste container must be used for all contaminated materials.[7]

2.3.3. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPESpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety goggles and a face shield.[10][12]To protect against splashes that can cause severe eye damage.[7]
Hand Protection Nitrile gloves (minimum 4 mil thickness) or other chemically resistant gloves.[13] Double gloving is recommended.To prevent skin contact, which can cause severe burns and sensitization.[5][7]
Body Protection A lab coat that covers the arms and knees.[14]To protect the skin from accidental spills.
Respiratory Protection A NIOSH-approved respirator may be required for certain procedures (e.g., handling large quantities, cleaning up spills).[6] Consult with your institution's safety officer.To prevent inhalation of dust or aerosols, which can cause respiratory irritation.[4]
Emergency Preparedness

All laboratory personnel must be familiar with the emergency procedures outlined in Section 4 of this guide.

Protocols for Safe Handling

Weighing and Preparation of Solutions

This protocol outlines the steps for safely weighing the solid compound and preparing solutions.

Weighing_and_Solution_Preparation cluster_prep Preparation cluster_cleanup Cleanup start Don PPE setup Set up in Fume Hood start->setup 1. Verify fume hood certification weigh Weigh Compound setup->weigh 2. Use anti-static weigh boat dissolve Dissolve in Solvent weigh->dissolve 3. Add solvent slowly transfer Transfer to Reaction Vessel dissolve->transfer 4. Use appropriate glassware decontaminate Decontaminate Surfaces transfer->decontaminate 5. Use approved decontaminant dispose Dispose of Waste decontaminate->dispose 6. Segregate waste streams remove_ppe Remove PPE dispose->remove_ppe 7. Follow proper doffing procedure wash Wash Hands remove_ppe->wash 8. Thoroughly with soap and water

Caption: Workflow for weighing and preparing solutions of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE as specified in the table above.

    • Cover the work surface with absorbent, plastic-backed paper.

  • Weighing:

    • Tare a suitable weighing container on the analytical balance inside the fume hood.

    • Carefully transfer the desired amount of this compound to the container, avoiding the creation of dust.

    • Close the primary container immediately after dispensing.

  • Solution Preparation:

    • In the fume hood, add the solvent to the vessel containing the weighed compound.

    • Stir or sonicate as required to achieve dissolution.

  • Cleanup:

    • Wipe down all surfaces, including the balance, with a suitable decontaminating solution (e.g., a mild detergent solution), followed by a water rinse.[13]

    • Dispose of all contaminated materials (weighing paper, absorbent pads, gloves) in the designated hazardous waste container.[7]

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water.[14]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]

  • Keep away from incompatible materials such as acids, acid chlorides, acid anhydrides, and oxidizing agents.[4]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Spills
  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material.

    • Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.[5]

    • Decontaminate the area with a suitable cleaning agent.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately and alert others.[15]

    • Close the laboratory doors to contain the spill.

    • Contact your institution's emergency response team.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Personal Exposure
Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][10]
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[8][10] Seek immediate medical attention.[10]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][10] Seek immediate medical attention.[10]
Ingestion Do NOT induce vomiting.[10] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.[10]

Waste Disposal

All waste materials contaminated with this compound, including empty containers, disposable labware, and cleaning materials, must be disposed of as hazardous chemical waste.[7] Follow all local, state, and federal regulations for hazardous waste disposal.[7]

Conclusion

The potential hazards associated with this compound necessitate strict adherence to the safety protocols outlined in this guide. By understanding the compound's reactivity and potential for harm, and by implementing a comprehensive safety strategy based on the RAMP framework, researchers can minimize their risk of exposure and ensure a safe laboratory environment.

References

  • Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. (2022, August 9). Toxicology Research. Retrieved from [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. (2016). American Chemical Society. Retrieved from [Link]

  • Doing Things Safely: A Guide for Introductory Chemistry Students. (2010). American Chemical Society. Retrieved from [Link]

  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. (2024, December 16). Toxicology Reports. Retrieved from [Link]

  • Laboratory Safety and Chemical Hygiene Plan. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Emergency Response Guide for Laboratories. (n.d.). Carnegie Mellon University Qatar. Retrieved from [Link]

  • SOP: Hazardous Drugs. (2025, November 13). University of Pennsylvania EHRS. Retrieved from [Link]

  • Safety in Academic Chemistry Laboratories, 8th Edition. (2017, March 6). American Chemical Society. Retrieved from [Link]

  • Standard Operating Procedure January 2023 HANDLING CHEMICALS. (2023, January). Louisiana State University. Retrieved from [Link]

  • STANDARD OPERATING PROCEDURES FOR LABORATORY USE OF CHEMICALS. (n.d.). Cal Poly. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. (2016, August 24). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Standard Operating Procedures for the Laboratory. (n.d.). Columbia University. Retrieved from [Link]

  • Modern advances in heterocyclic chemistry in drug discovery. (2018). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • SOP for Handling & Usage of Hazardous Chemicals. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Standard Operating Procedures (SOPs). (n.d.). The University of New Mexico. Retrieved from [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2015). Mini reviews in medicinal chemistry. Retrieved from [Link]

  • Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024, August 31). Molecules. Retrieved from [Link]

  • Role of Heterocyclic Compounds in Drug Development: An Overview. (2024, March 29). Research and Reviews: A Journal of Drug Design and Discovery. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to improve the yield and purity of this key synthetic intermediate.

Introduction to the Synthesis

The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The most common and direct route involves a two-step process:

  • Tschitschibabin Condensation: The reaction of 2-amino-6-methylpyridine with a suitable three-carbon α-haloketone, such as 1,3-dichloroacetone, to form the imidazo[1,2-a]pyridine core.

  • Chloromethylation: Although the first step can directly yield the desired product, in some cases a subsequent chloromethylation of a 2-methyl-5-methylimidazo[1,2-a]pyridine precursor might be considered. However, the direct condensation is often preferred for atom economy.

This guide will focus on the direct synthesis approach and address the common challenges encountered during this process.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low Yield of this compound

Q1: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?

A1: Low yields in this synthesis can be attributed to several factors, ranging from suboptimal reaction conditions to the formation of side products. Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials: Ensure the 2-amino-6-methylpyridine and 1,3-dichloroacetone are of high purity. Impurities in the aminopyridine can lead to undesired side reactions, while old or degraded dichloroacetone can reduce the efficiency of the cyclization.

  • Reaction Temperature: The condensation reaction is temperature-sensitive. A temperature that is too low will result in a sluggish reaction, while a temperature that is too high can lead to the formation of polymeric tars and other degradation products. The optimal temperature is typically in the range of 80-100 °C. It is crucial to monitor the reaction temperature closely.

  • Stoichiometry of Reactants: While a 1:1 molar ratio is theoretically required, in practice, a slight excess of the more volatile or less stable reactant, 1,3-dichloroacetone (typically 1.1 to 1.2 equivalents), can help drive the reaction to completion.

  • Solvent Choice: The choice of solvent is critical. High-boiling polar aprotic solvents like DMF or DMSO can be effective; however, they can be difficult to remove completely during workup. Alcohols like ethanol or isopropanol are also commonly used. Running the reaction under solvent-free conditions at an elevated temperature can sometimes improve yields and simplify purification.[1]

  • Formation of Isomeric Impurities: The reaction between 2-amino-6-methylpyridine and an unsymmetrical ketone can potentially lead to the formation of isomeric products. While 1,3-dichloroacetone is symmetrical, impurities within it could lead to side products.

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after an extended period, consider incrementally increasing the temperature or adding a catalytic amount of a mild acid to facilitate the cyclization.

Issue 2: Formation of Significant Impurities

Q2: I am observing multiple spots on my TLC plate, indicating the formation of several byproducts. What are these impurities and how can I minimize them?

A2: The formation of impurities is a common challenge. The primary side products in this synthesis include:

  • Polymeric Materials: Overheating or prolonged reaction times can lead to the formation of dark, tarry substances that are difficult to characterize and remove.

    • Solution: Maintain strict temperature control and monitor the reaction closely to stop it once the starting material is consumed.

  • Bis-imidazo[1,2-a]pyridine Adducts: A potential side reaction involves the reaction of the initially formed product with another molecule of the aminopyridine or the dichloroacetone.

    • Solution: A slow, controlled addition of the 1,3-dichloroacetone to the reaction mixture containing the 2-amino-6-methylpyridine can help to minimize the formation of such adducts by maintaining a low concentration of the dichloroacetone at any given time.

  • Hydrolysis of the Chloromethyl Group: The 2-(chloromethyl) group is susceptible to hydrolysis, especially during aqueous workup or if there is moisture in the reaction. This will result in the formation of the corresponding alcohol, 2-(hydroxymethyl)-5-methylimidazo[1,2-a]pyridine.

    • Solution: Ensure all reagents and solvents are anhydrous. During workup, use a non-aqueous workup if possible, or minimize the contact time with water and use a saturated sodium bicarbonate solution to neutralize any acid and then quickly extract the product into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the synthesis of this compound?

A1: The reaction proceeds via the Tschitschibabin imidazo[1,2-a]pyridine synthesis. The mechanism involves the following key steps:

  • Nucleophilic Attack: The pyridine nitrogen of 2-amino-6-methylpyridine acts as a nucleophile and attacks one of the electrophilic carbons of 1,3-dichloroacetone, displacing a chloride ion to form an N-alkylated intermediate.

  • Intramolecular Cyclization: The exocyclic amino group of the N-alkylated intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon.

  • Dehydration: The resulting hemiaminal intermediate undergoes dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.

Tschitschibabin_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product 2-amino-6-methylpyridine 2-amino-6-methylpyridine N-alkylated_intermediate N-alkylated intermediate 2-amino-6-methylpyridine->N-alkylated_intermediate Nucleophilic attack 1,3-dichloroacetone 1,3-dichloroacetone 1,3-dichloroacetone->N-alkylated_intermediate Hemiaminal_intermediate Hemiaminal intermediate N-alkylated_intermediate->Hemiaminal_intermediate Intramolecular cyclization Product 2-(Chloromethyl)-5- methylimidazo[1,2-a]pyridine Hemiaminal_intermediate->Product Dehydration

Caption: Mechanism of this compound synthesis.

Q2: What are the best practices for purifying the final product?

A2: Purification can be challenging due to the potential for multiple byproducts. A combination of techniques is often necessary:

  • Extraction: After neutralizing the reaction mixture, extract the product into a suitable organic solvent like dichloromethane or ethyl acetate.

  • Column Chromatography: This is often the most effective method for separating the desired product from impurities. A silica gel column with a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.

  • Recrystallization: If the product obtained after chromatography is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can further enhance its purity.

Q3: How should I handle and store this compound?

A3: this compound is a reactive compound and should be handled with care.

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Storage: The compound is sensitive to moisture and heat. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. For long-term storage, refrigeration is recommended.

Q4: Can I use other reagents for the chloromethylation step if I start with 2,5-dimethylimidazo[1,2-a]pyridine?

A4: While direct synthesis from 2-amino-6-methylpyridine and 1,3-dichloroacetone is common, if you were to start with 2,5-dimethylimidazo[1,2-a]pyridine, you would need to perform an electrophilic chloromethylation. The imidazo[1,2-a]pyridine ring is electron-rich, and electrophilic substitution typically occurs at the C3 position.[2] To achieve chloromethylation at the C2-methyl group, a radical-based reaction would be necessary, which can be less selective and more challenging to control. Therefore, the direct condensation approach is generally more efficient for obtaining the 2-(chloromethyl) product.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 2-amino-6-methylpyridine

  • 1,3-dichloroacetone

  • Ethanol (anhydrous)

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-6-methylpyridine (1.0 eq) in anhydrous ethanol.

  • Slowly add 1,3-dichloroacetone (1.1 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by TLC.

  • Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Synthesis_Workflow Start Start Dissolve Dissolve 2-amino-6-methylpyridine in anhydrous ethanol Start->Dissolve Add_Reagent Slowly add 1,3-dichloroacetone Dissolve->Add_Reagent Reflux Reflux at 80-90 °C Add_Reagent->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Workup Aqueous workup and extraction Monitor->Workup Reaction complete Purify Column Chromatography Workup->Purify Product 2-(Chloromethyl)-5-methylimidazo [1,2-a]pyridine Purify->Product

Caption: Experimental workflow for the synthesis.

Data Summary

ParameterRecommended ConditionRationale
Solvent Anhydrous EthanolGood solubility of reactants, appropriate boiling point.
Temperature 80-90 °C (Reflux)Balances reaction rate and minimizes decomposition.
Reactant Ratio 1:1.1 (Aminopyridine:Dichloroacetone)Slight excess of dichloroacetone drives the reaction.
Workup NaHCO₃ wash, DCM extractionNeutralizes acid, efficiently extracts the product.
Purification Silica Gel ChromatographyEffective for separating product from polar impurities.

References

  • Tschitschibabin, A. E. Über die Synthese von Imidazo[1,2-a]pyridinen. Ber. Dtsch. Chem. Ges.1924, 57, 2092–2101. (A foundational paper on the synthesis of this class of compounds).
  • Guzman, F. Imidazo[1,2-a]pyridines. In The Chemistry of Heterocyclic Compounds; John Wiley & Sons, Inc.: 2008; Vol. 60, pp 1–256. (A comprehensive review of the chemistry of imidazo[1,2-a]pyridines).
  • El-Sayed, M. A. A. Recent advances in the synthesis of imidazo[1,2-a]pyridines. Tetrahedron2016, 72, 6393–6416. (A review of modern synthetic methods).
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences2024 , 109, 01005. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega2021 , 6, 33835–33857. [Link]

  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry2017 , 29, 1533-1536. [Link]

  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate2017 . [Link]

  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange2014 . [Link]

Sources

Technical Support Center: Chromatographic Purification of Crude 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous commercial drugs.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during the purification of this compound by chromatography.

Workflow for Purification and Troubleshooting

cluster_0 Purification Workflow cluster_1 Troubleshooting Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Initial Assessment Column Chromatography Column Chromatography TLC Analysis->Column Chromatography Method Development Fraction Analysis Fraction Analysis Column Chromatography->Fraction Analysis Elution Problem Problem Column Chromatography->Problem Issues Arise Pure Product Pure Product Fraction Analysis->Pure Product Pooling & Evaporation Symptom Analysis Symptom Analysis Problem->Symptom Analysis Identify Hypothesis Hypothesis Symptom Analysis->Hypothesis Isolate Cause Solution Solution Hypothesis->Solution Implement & Verify

Caption: General workflow for purification and a systematic approach to troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: I'm seeing significant tailing of my product spot on the TLC plate. What could be the cause and how can I fix it?

Answer:

Tailing is a common issue when chromatographing nitrogen-containing heterocyclic compounds like imidazo[1,2-a]pyridines. It's often due to interactions between the basic nitrogen atoms in your compound and acidic silanol groups on the silica gel surface. This leads to non-ideal adsorption/desorption kinetics.

Potential Causes & Solutions:

  • Acidic Silica: The free silanol groups (Si-OH) on the surface of silica gel are acidic and can strongly interact with the basic nitrogens of your product.

    • Solution: Add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) is a common choice. Start with 0.1-1% (v/v) TEA in your eluent system. The TEA will preferentially bind to the acidic sites on the silica, allowing your product to travel through the column more uniformly.

  • Sample Overload: Applying too much crude material to the TLC plate can saturate the stationary phase, leading to tailing.

    • Solution: Dilute your sample before spotting it on the TLC plate.

  • Inappropriate Solvent System: The polarity of your mobile phase may not be optimal.

    • Solution: Systematically vary the ratio of your solvents. A common starting point for imidazo[1,2-a]pyridines is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[2][3]

Step-by-Step Protocol for TLC Optimization:

  • Prepare Stock Solutions:

    • Crude product dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Mobile phase (e.g., 7:3 Hexanes:Ethyl Acetate).

    • Mobile phase with 1% TEA.

  • Spotting: On a silica gel TLC plate, spot the crude product solution.

  • Development: Develop one plate in the unmodified mobile phase and another in the mobile phase containing TEA.

  • Visualization: Visualize the plates under UV light (254 nm).[3]

  • Analysis: Compare the spot shapes. The spot in the TEA-modified eluent should be significantly more compact.

Question 2: My product seems to be degrading on the column. I'm observing new, lower Rf spots in my collected fractions. What's happening?

Answer:

2-(Chloromethyl)imidazo[1,2-a]pyridine derivatives can be susceptible to degradation, particularly on acidic stationary phases like silica gel. The chloromethyl group is a reactive electrophile, and the imidazo[1,2-a]pyridine core can be sensitive.

Potential Causes & Solutions:

  • Acid-Catalyzed Decomposition: The acidic nature of silica gel can promote decomposition of your compound.

    • Solution 1: Use Neutralized Silica Gel. You can either purchase pre-neutralized silica gel or prepare it by washing standard silica gel with a dilute solution of a base (like triethylamine in your mobile phase) and then re-equilibrating with the mobile phase.

    • Solution 2: Switch to a Different Stationary Phase. Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds. You will need to re-optimize your mobile phase, as the selectivity will be different.

  • Prolonged Exposure: The longer your compound remains on the column, the greater the chance of degradation.

    • Solution: Increase the Flow Rate. A faster flow rate will reduce the residence time on the column. Be aware that this may slightly decrease resolution.

    • Solution: Use Flash Chromatography. This technique uses pressure to force the mobile phase through the column more quickly, significantly reducing the run time.[2]

Data Summary: Stationary Phase Selection

Stationary PhaseAcidityBest ForConsiderations
Silica Gel AcidicGeneral purpose, good for most compounds.Can cause degradation of acid-sensitive compounds. Add TEA to mitigate.
Neutral Alumina NeutralAcid- and base-sensitive compounds.Different selectivity than silica, requires method re-development.
Basic Alumina BasicAcid-sensitive compounds, basic compounds.May strongly retain acidic impurities.
Question 3: I'm struggling to separate my product from a very close-running impurity. How can I improve the resolution?

Answer:

Improving the separation between two closely eluting compounds requires optimizing the selectivity of your chromatographic system.

Strategies for Improving Resolution:

  • Shallow Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a shallow gradient can help resolve closely related compounds. Start with a lower polarity mobile phase and gradually increase the proportion of the more polar solvent.

  • Change Solvent System: The choice of solvents can dramatically affect selectivity. If you are using a hexanes/ethyl acetate system, try switching to a dichloromethane/methanol system. The different solvent properties will alter the interactions with your compounds and the stationary phase.

  • High-Performance Flash Chromatography (HPFC): Modern automated flash chromatography systems use high-quality, small-particle-size columns that provide superior resolution compared to traditional gravity columns.

  • Dry Loading vs. Wet Loading: How you apply your sample to the column matters.

    • Wet Loading: Dissolving the crude material in a minimal amount of mobile phase and pipetting it onto the column. This is quick but can lead to band broadening if not done carefully.

    • Dry Loading: Adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column. This technique often results in sharper bands and better separation.

Troubleshooting Decision Tree for Poor Resolution

Poor Resolution Poor Resolution Isocratic Elution? Isocratic Elution? Poor Resolution->Isocratic Elution? Try Shallow Gradient Try Shallow Gradient Isocratic Elution?->Try Shallow Gradient Yes Change Solvent System Change Solvent System Isocratic Elution?->Change Solvent System No Try Shallow Gradient->Change Solvent System Still Poor Dry Load Sample Dry Load Sample Change Solvent System->Dry Load Sample Improved? Consider HPFC Consider HPFC Dry Load Sample->Consider HPFC Still Poor

Caption: A decision-making workflow for improving chromatographic resolution.

Question 4: What are some common impurities I should expect from the synthesis of this compound and how do they behave on silica gel?

Answer:

The synthesis of imidazo[1,2-a]pyridines often involves the condensation of a 2-aminopyridine with an α-haloketone.[4][5] Common impurities can include:

  • Unreacted 2-amino-6-methylpyridine: This starting material is more polar than the product due to the primary amine group. It will have a lower Rf value and will likely stick to the baseline or elute very slowly in typical non-polar solvent systems.

  • Dimer Byproducts: Self-condensation or other side reactions can lead to dimer formation.[6] These are typically less polar than the desired product and will have a higher Rf value.

  • Hydrolyzed Product (2-(Hydroxymethyl)-5-methylimidazo[1,2-a]pyridine): If water is present during the reaction or workup, the chloromethyl group can hydrolyze to a hydroxymethyl group. This alcohol will be significantly more polar than the product and will have a much lower Rf.

Table of Potential Impurities and Chromatographic Behavior

CompoundStructureExpected Rf Relative to ProductNotes
Product This compound-Target compound.
Starting Amine 2-Amino-6-methylpyridineLowerVery polar, may streak without TEA.
Dimer VariesHigherLess polar, elutes before the product.
Hydrolyzed Product 2-(Hydroxymethyl)-5-methylimidazo[1,2-a]pyridineMuch LowerVery polar, will elute much later or may not elute.

References

  • Google Patents.
  • RSC Publishing. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]

  • ACS Publications. Efficient Solid-Phase Synthesis of a Library of Imidazo[1,2-a]pyridine-8-carboxamides. [Link]

  • PrepChem.com. Synthesis of 2-chloromethyl-pyridine hydrochloride. [Link]

  • ACS Omega. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. [Link]

  • MDPI. Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. [Link]

  • ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. [Link]

  • Beilstein Journals. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. [Link]

  • ResearchGate. Solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under microwave irradiation. [Link]

  • ResearchGate. Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

  • PubMed. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. [Link]

Sources

Technical Support Center: Synthesis of 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine. As a crucial intermediate in the synthesis of various pharmaceuticals, including the well-known hypnotic agent zolpidem, achieving high purity and yield is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during its synthesis, with a focus on the identification and mitigation of common side products.

I. Understanding the Core Synthesis and Potential Pitfalls

The most prevalent synthetic route to this compound involves the condensation reaction between 2-amino-6-methylpyridine and a suitable C2 synthon, typically chloroacetaldehyde or a more stable equivalent like its diethyl acetal. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine core.

While seemingly straightforward, this synthesis is often plagued by the formation of several side products that can complicate purification and compromise the quality of the final product. Understanding the origins of these impurities is the first step toward effective troubleshooting.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both the underlying chemical principles and actionable solutions.

Question 1: My reaction yields a mixture of two isomers that are difficult to separate. How can I improve the regioselectivity?

Answer: This is a classic challenge in the synthesis of unsymmetrically substituted imidazo[1,2-a]pyridines. The primary cause is the competing nucleophilicity of the two nitrogen atoms in 2-amino-6-methylpyridine: the endocyclic pyridine nitrogen (N1) and the exocyclic amino nitrogen. The desired reaction pathway begins with the alkylation of the more nucleophilic N1, leading to the 5-methyl isomer. However, reaction at the other ring nitrogen can lead to the formation of the undesired 7-methyl-2-(chloromethyl)imidazo[1,2-a]pyridine isomer.

Causality and Mechanistic Insight: The regioselectivity is governed by the electronic effects of the methyl group on the pyridine ring. The methyl group is an electron-donating group, which increases the electron density and nucleophilicity of the ring nitrogens. The position of the methyl group at C6 influences the relative nucleophilicity of the adjacent ring nitrogen, making the initial alkylation step competitive.

Solutions:

  • Reaction Temperature Control: Lowering the reaction temperature can often enhance the selectivity of the initial N-alkylation step. Running the reaction at or below room temperature before heating for the cyclization can favor the thermodynamically more stable product.

  • Solvent Effects: The choice of solvent can influence the regioselectivity. Aprotic polar solvents like DMF or acetonitrile are commonly used. Experimenting with a less polar solvent might alter the solvation of the aminopyridine and influence the reaction pathway.

  • pH Control: Maintaining a slightly acidic pH can protonate the exocyclic amino group to a greater extent than the endocyclic nitrogen, thereby directing the initial attack to the ring nitrogen. However, excessively acidic conditions can inhibit the reaction. Careful optimization of pH is crucial.

Question 2: I am observing a significant amount of a more polar impurity in my crude product, especially after aqueous workup. What is it and how can I avoid it?

Answer: This is very likely the hydrolysis product, 2-(hydroxymethyl)-5-methylimidazo[1,2-a]pyridine . The chloromethyl group at the C2 position is benzylic-like and is therefore susceptible to nucleophilic substitution, particularly hydrolysis.

Causality and Mechanistic Insight: The C-Cl bond in the chloromethyl group is activated by the adjacent electron-rich imidazo[1,2-a]pyridine ring system. Water, acting as a nucleophile, can attack the methylene carbon, leading to the displacement of the chloride ion and formation of the corresponding alcohol. This can occur during a prolonged aqueous workup, chromatography on silica gel with protic eluents, or if there is residual water in the reaction mixture.

Solutions:

  • Anhydrous Reaction Conditions: Ensure all reagents and solvents are thoroughly dried before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Modified Workup: Minimize the contact time with water during the workup. Use brine washes to reduce the amount of water in the organic layer and dry the organic phase thoroughly with a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) before solvent evaporation.

  • Non-Aqueous Workup: If hydrolysis is a persistent issue, consider a non-aqueous workup. This could involve filtering the reaction mixture to remove any salts and then directly proceeding to purification, or using a solvent-solvent extraction with immiscible, anhydrous solvents.

  • Careful Chromatography: When purifying by column chromatography, use a non-protic eluent system if possible. If a protic solvent like methanol is required, minimize its concentration and consider using silica gel that has been dried in an oven.

Question 3: My reaction yield is consistently low, and I get a significant amount of intractable, possibly polymeric, material. What is causing this?

Answer: This issue often points to the instability of the chloroacetaldehyde reagent. Chloroacetaldehyde is highly reactive and prone to self-condensation and polymerization , especially under basic or neutral conditions.[1]

Causality and Mechanistic Insight: Like other aldehydes with α-hydrogens, chloroacetaldehyde can undergo aldol-type condensation reactions where one molecule acts as a nucleophile (as an enolate) and another as an electrophile. This leads to the formation of dimers, trimers, and higher-order polymers, reducing the availability of the reagent for the desired reaction with 2-amino-6-methylpyridine.

Solutions:

  • Use a Stable Precursor: The most effective solution is to avoid using free chloroacetaldehyde. Instead, use a more stable precursor such as chloroacetaldehyde diethyl acetal or chloroacetaldehyde dimethyl acetal . These acetals are stable under neutral and basic conditions and can be hydrolyzed in situ under acidic conditions to generate chloroacetaldehyde slowly, keeping its concentration low and minimizing self-condensation.

  • Control Reagent Addition: If using chloroacetaldehyde hydrate, add it slowly to the reaction mixture containing the 2-amino-6-methylpyridine, rather than mixing them all at once. This maintains a low instantaneous concentration of the aldehyde.

  • Temperature Management: Keep the initial reaction temperature low during the addition of the aldehyde reagent to disfavor the self-condensation reaction.

III. Visualizing the Reaction Pathways

To better understand the formation of the desired product and its main isomeric side product, the following reaction scheme is provided.

cluster_start Starting Materials cluster_main_path Desired Pathway cluster_side_path Side Pathway 2-amino-6-methylpyridine 2-Amino-6-methylpyridine Intermediate_A N1-Alkylated Intermediate 2-amino-6-methylpyridine->Intermediate_A Alkylation at N1 Intermediate_B N-Alkylated Intermediate (isomer) 2-amino-6-methylpyridine->Intermediate_B Alkylation at other ring N Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Intermediate_A Chloroacetaldehyde->Intermediate_B Product_5_Me 2-(Chloromethyl)-5-methyl- imidazo[1,2-a]pyridine Intermediate_A->Product_5_Me Intramolecular Cyclization & Dehydration Product_7_Me 7-methyl-2-(chloromethyl)- imidazo[1,2-a]pyridine (Isomeric Impurity) Intermediate_B->Product_7_Me Intramolecular Cyclization & Dehydration

Caption: Reaction pathways for the synthesis of this compound and its 7-methyl isomer.

IV. Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol utilizes chloroacetaldehyde diethyl acetal for improved yield and purity.

Materials:

  • 2-Amino-6-methylpyridine

  • Chloroacetaldehyde diethyl acetal

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent: Ethyl acetate/Hexane mixture

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-6-methylpyridine (1.0 eq) in ethanol.

  • Add chloroacetaldehyde diethyl acetal (1.2 eq) to the solution.

  • Slowly add concentrated HCl (0.5 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and carefully neutralize with a saturated solution of NaHCO₃ until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexane.

Protocol 2: Analytical Method for Impurity Detection

A combination of ¹H NMR and LC-MS is highly effective for identifying the main product and common impurities.

Sample Preparation: Dissolve a small amount of the crude or purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis or in a mobile phase compatible solvent for LC-MS.

Expected ¹H NMR Chemical Shifts (in CDCl₃, approximate):

  • Desired Product (5-methyl isomer):

    • Singlet for the methyl group (CH₃) around δ 2.4-2.5 ppm.

    • Singlet for the chloromethyl group (CH₂Cl) around δ 4.7-4.8 ppm.

    • Characteristic aromatic protons for the imidazo[1,2-a]pyridine ring system.

  • Isomeric Impurity (7-methyl isomer):

    • Distinct singlet for the methyl group at a different chemical shift from the 5-methyl isomer.

    • The pattern of aromatic protons will differ significantly from the desired product.

  • Hydrolysis Product (hydroxymethyl derivative):

    • Appearance of a singlet for the hydroxymethyl group (CH₂OH) around δ 4.8-5.0 ppm and a broad singlet for the hydroxyl proton (-OH).

LC-MS Analysis:

  • Use a C18 reverse-phase column with a gradient elution of acetonitrile and water (with 0.1% formic acid).

  • The desired product and its impurities will have the same mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺, but will exhibit different retention times.

  • The hydrolysis product will have a different m/z corresponding to the replacement of Cl with OH.

Quantitative Data Summary:

CompoundMolecular FormulaMolecular WeightExpected [M+H]⁺
This compoundC₉H₉ClN₂180.63181.05
7-methyl-2-(chloromethyl)imidazo[1,2-a]pyridineC₉H₉ClN₂180.63181.05
2-(Hydroxymethyl)-5-methylimidazo[1,2-a]pyridineC₉H₁₀N₂O162.19163.08

V. Frequently Asked Questions (FAQs)

  • Q: Can I use chloroacetaldehyde hydrate instead of the acetal?

    • A: Yes, but it is less ideal due to its instability. If you must use the hydrate, ensure it is added slowly to the reaction mixture at a low temperature to minimize side reactions. Expect lower yields and more impurities.

  • Q: What is the best way to purify the final product?

    • A: Column chromatography on silica gel is the most common and effective method. A careful selection of the eluent system (e.g., a gradient of ethyl acetate in hexanes) is crucial for separating the desired 5-methyl isomer from the 7-methyl isomer and other impurities. Recrystallization can also be effective if the crude product is of sufficient purity.

  • Q: How can I confirm the regiochemistry of my product?

    • A: 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are definitive for structure elucidation. A NOESY experiment will show through-space correlation between the protons of the methyl group and the adjacent proton on the pyridine ring, allowing for unambiguous assignment of the 5-methyl or 7-methyl structure.

VI. References

  • Chemcess. (n.d.). Chloroacetaldehyde: Properties, Production And Uses. Retrieved from [Link]

Sources

Technical Support Center: Stability and Degradation of 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for experiments involving this compound. While specific degradation studies on this compound are not extensively published, this guide is built upon the known chemical principles of the imidazo[1,2-a]pyridine scaffold and the reactive chloromethyl group to provide scientifically sound advice.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. The recommended storage temperature is 2-8 °C. The container should be tightly sealed to prevent moisture ingress and exposure to air. For long-term storage, flushing the container with an inert gas like argon or nitrogen is advisable to minimize oxidative degradation.

Q2: I've noticed a color change in my solid sample of this compound over time. What could be the cause?

A2: A color change, such as yellowing or browning, is often an indicator of degradation. This could be due to a combination of factors, including slow oxidation from exposure to air, photodecomposition from exposure to light, or reactions with trace amounts of moisture. It is recommended to perform an analytical check (e.g., by HPLC or LC-MS) to assess the purity of the sample before use.

Q3: Is this compound sensitive to light?

A3: Yes, imidazo[1,2-a]pyridine derivatives are known to possess photophysical properties, including UV absorbance and fluorescence, which makes them susceptible to photodegradation.[1] It is crucial to protect the solid compound and its solutions from light by using amber-colored vials or by wrapping containers with aluminum foil.

Q4: What solvents are recommended for dissolving this compound?

A4: this compound is generally soluble in a range of organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and acetone. For biological experiments, dimethyl sulfoxide (DMSO) is a common choice. When preparing stock solutions, it is best to use anhydrous solvents to minimize the risk of hydrolysis. Prepare solutions fresh whenever possible. If storage of solutions is necessary, they should be stored at low temperatures (e.g., -20 °C) in tightly sealed, light-protected containers.

Troubleshooting Guides

Hydrolytic Degradation

Issue: I am observing a new, more polar peak in my HPLC analysis of an aqueous solution of this compound.

Probable Cause: The chloromethyl group is susceptible to nucleophilic substitution by water, leading to the formation of the corresponding hydroxymethyl derivative, 2-(hydroxymethyl)-5-methylimidazo[1,2-a]pyridine. This hydrolysis product is more polar and will thus have a shorter retention time on a reverse-phase HPLC column. The rate of hydrolysis can be influenced by pH, temperature, and the presence of other nucleophiles in the solution.[2]

Solutions:

  • Work with Anhydrous Solvents: When possible, use anhydrous solvents for your reactions and sample preparations to minimize the presence of water.

  • Control pH: If working in aqueous media, buffer the solution to a neutral or slightly acidic pH, as basic conditions can accelerate the rate of hydrolysis.

  • Lower Temperature: Perform your experiments at the lowest feasible temperature to slow down the rate of hydrolysis.

  • Freshly Prepare Solutions: Prepare aqueous solutions of the compound immediately before use to minimize the time it is exposed to water.

  • Characterize the Degradant: If the new peak is significant, consider isolating and characterizing it (e.g., by LC-MS) to confirm its identity as the hydroxymethyl derivative.

Oxidative Degradation

Issue: My sample of this compound shows decreasing purity over time, even when stored in a desiccator. I observe several new minor peaks in the chromatogram.

Probable Cause: The imidazo[1,2-a]pyridine ring system can be susceptible to oxidation, particularly when exposed to atmospheric oxygen over extended periods.[3][4][5] This can lead to the formation of various oxidation products, including N-oxides or products of oxidative dehydrogenation.[6] The presence of multiple minor peaks suggests a complex degradation profile.

Solutions:

  • Inert Atmosphere Storage: For long-term storage, flush the container with an inert gas such as argon or nitrogen before sealing to displace oxygen.

  • Use of Antioxidants: For solution-based applications where oxidative degradation is a concern, the addition of a small amount of an antioxidant may be considered, but compatibility with the experimental system must be verified.

  • Forced Oxidation Study: To understand the potential oxidative degradation products, you can perform a forced degradation study by exposing a solution of the compound to an oxidizing agent like hydrogen peroxide. Analysis of the stressed sample by LC-MS can help in identifying the masses of the degradation products.

Photolytic Degradation

Issue: I am conducting a multi-day experiment under ambient light, and I am seeing inconsistent results and the appearance of unknown impurities.

Probable Cause: Imidazo[1,2-a]pyridine derivatives can absorb UV and visible light, which can lead to photochemical reactions.[1] This can result in the formation of a variety of degradation products through radical pathways or other photochemical processes.[7]

Solutions:

  • Protect from Light: Always handle the solid compound and its solutions in a light-protected environment. Use amber vials, or wrap glassware and reaction vessels in aluminum foil.

  • Conduct Experiments in the Dark: If feasible, run your experiments in a dark room or a light-proof enclosure.

  • Photostability Testing: To assess the compound's sensitivity to light, you can perform a photostability study by exposing a solution to a controlled light source (e.g., a UV lamp or a xenon lamp) and monitoring the degradation over time by HPLC.

Thermal Degradation

Issue: I am running a reaction at an elevated temperature and observing significant sample decomposition.

Probable Cause: While some imidazo[1,2-a]pyridine derivatives exhibit good thermal stability, high temperatures can lead to decomposition.[8][9] The specific degradation pathway will depend on the temperature and the presence of other reagents, but it likely involves the cleavage of the weakest bonds in the molecule.

Solutions:

  • Optimize Reaction Temperature: Determine the minimum temperature required for your reaction to proceed at a reasonable rate.

  • Monitor Reaction Progress: Closely monitor the progress of your reaction to avoid prolonged heating after the reaction is complete.

  • Thermal Analysis: If thermal stability is a critical parameter, consider performing a thermogravimetric analysis (TGA) to determine the decomposition temperature of the compound.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[10][11]

Objective: To intentionally degrade this compound under various stress conditions to identify its primary degradation pathways and products.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC system with a UV detector and/or a mass spectrometer

  • pH meter

  • Photostability chamber or a UV lamp

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60 °C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60 °C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80 °C for 48 hours. Also, heat a solution of the compound at 60 °C for 24 hours.

    • Photolytic Degradation: Expose a solution of the compound to a light source (e.g., UV lamp at 254 nm and 365 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis:

    • After the specified time, neutralize the acid and base-stressed samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze all stressed samples, along with a control (unstressed) sample, by a stability-indicating HPLC method (e.g., a C18 column with a gradient elution of water and acetonitrile).

    • Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify the mass of the parent compound and any degradation products.

Data Interpretation:

  • Compare the chromatograms of the stressed samples with the control sample.

  • Identify and quantify the new peaks corresponding to degradation products.

  • Determine the percentage of degradation in each condition.

  • Propose the structures of the major degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns from the MS data.

Inferred Degradation Pathways

The following diagrams illustrate the most probable initial degradation pathways for this compound based on its chemical structure.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation parent_h 2-(Chloromethyl)-5-methyl- imidazo[1,2-a]pyridine product_h 2-(Hydroxymethyl)-5-methyl- imidazo[1,2-a]pyridine parent_h->product_h + H2O - HCl parent_o 2-(Chloromethyl)-5-methyl- imidazo[1,2-a]pyridine product_o N-Oxide Derivative parent_o->product_o + [O]

Caption: Inferred Hydrolytic and Oxidative Degradation Pathways.

G cluster_photolysis Photolytic Degradation (Hypothetical) parent_p 2-(Chloromethyl)-5-methyl- imidazo[1,2-a]pyridine intermediate_p Radical Intermediate parent_p->intermediate_p hν (UV light) product_p1 Dimerization Products intermediate_p->product_p1 product_p2 Other Photoproducts intermediate_p->product_p2

Caption: Hypothetical Photolytic Degradation Pathway.

References

  • A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines.
  • A plausible mechanism for the oxidation of N‐heterocycles.
  • Pfeiffer, W. D. The chloromethylation of an aromatic or heteroaromatic ring is of great importance. The chloromethyl group can be converted into hydroxymethyl, cyanomethyl, formyl, (dialkyl- amino)methyl, and other functional groups.
  • Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone. Catalysis Science & Technology (RSC Publishing).
  • Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles. ACS Sustainable Chemistry & Engineering.
  • Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials. Chemical Science (RSC Publishing).
  • Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs.
  • Method for hydrolysis of aromatic chloromethyl compounds.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC.
  • Chloromethylation of Arom
  • Recent Advances in Visible Light-Induced C-H Functionaliz
  • An efficient and convenient chloromethylation of some aromatic compounds catalyzed by zinc iodide.
  • The Surprising Reactivity of Chloromethyl Chlorosulfate with Active Methylene Compounds.
  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. NIH.
  • Vicarious Nucleophilic Chloromethylation of Nitroarom
  • The synthesis of imidazo [1,2-a] pyridines derivatives
  • Thermal Stability Limits of Imidazolium, Piperidinium, Pyridinium, and Pyrrolidinium Ionic Liquids Immobilized on Metal Oxides.
  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances (RSC Publishing).
  • Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflamm
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.

Sources

Technical Support Center: Optimization of Reaction Conditions for Imidazo[1,2-a]pyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, appearing in numerous marketed drugs.[1][2] Its functionalization is key to unlocking novel therapeutic agents. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of reaction conditions.

I. Understanding the Reactivity of Imidazo[1,2-a]pyridine

The functionalization of the imidazo[1,2-a]pyridine ring system presents unique challenges and opportunities governed by its electronic properties. The C3 position is the most electron-rich and, therefore, the most nucleophilic, making it the kinetically favored site for many reactions, including electrophilic substitution and C-H functionalization.[1][3] Conversely, direct functionalization at other positions, such as C2 or the pyridine ring, often requires specific strategies to overcome the inherent reactivity of C3.[3][4]

Below is a workflow to guide your troubleshooting process when functionalizing imidazo[1,2-a]pyridines.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Reaction Parameter Optimization cluster_3 Advanced Troubleshooting Low_Yield Low or No Yield Reagent_Purity Check Reagent Purity & Stoichiometry Low_Yield->Reagent_Purity Poor_Regioselectivity Poor Regioselectivity Catalyst_Screening Screen Catalyst/Ligand Poor_Regioselectivity->Catalyst_Screening Side_Products Formation of Side Products Temperature_Optimization Optimize Temperature & Time Side_Products->Temperature_Optimization Decomposition Starting Material Decomposition Decomposition->Temperature_Optimization Reagent_Purity->Catalyst_Screening Inert_Atmosphere Ensure Inert Atmosphere (if required) Inert_Atmosphere->Catalyst_Screening Solvent_Quality Verify Solvent Anhydrous/Purity Solvent_Screening Screen Solvent Solvent_Quality->Solvent_Screening Base_Screening Screen Base Catalyst_Screening->Base_Screening Base_Screening->Solvent_Screening Solvent_Screening->Temperature_Optimization Mechanism_Consideration Consider Reaction Mechanism Temperature_Optimization->Mechanism_Consideration Alternative_Strategy Explore Alternative Functionalization Strategy Mechanism_Consideration->Alternative_Strategy If problem persists

Caption: A general workflow for troubleshooting common issues in imidazo[1,2-a]pyridine functionalization.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Problem 1: Low or No Product Yield

Low or no yield is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.

Q: My C-H arylation of imidazo[1,2-a]pyridine is giving a very low yield. What are the likely causes and how can I improve it?

A: Low yields in palladium-catalyzed C-H arylations can stem from several factors. Here’s a breakdown of potential causes and solutions:

  • Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst.

    • Solution: Ensure your reaction is performed under strictly inert conditions (e.g., using a glovebox or Schlenk line) as oxygen can deactivate the catalyst. The choice of ligand is also critical; for C-H arylation, bulky, electron-rich phosphine ligands often promote the reaction. Consider screening a panel of ligands.

  • Inappropriate Base: The base plays a crucial role in the C-H activation step.

    • Solution: The strength and nature of the base are critical. For C-H arylations, inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. However, if your substrate is sensitive, a weaker base or an organic base might be necessary. A screening of different bases is highly recommended.

  • Poor Solvent Choice: The solvent affects the solubility of your reagents and the stability of the catalytic species.

    • Solution: Aprotic polar solvents like DMF, DMAc, or dioxane are often effective for palladium-catalyzed cross-couplings.[5] If solubility is an issue, consider a solvent screen.

  • Suboptimal Temperature: The reaction may have a high activation energy barrier.

    • Solution: Gradually increase the reaction temperature. However, be mindful that higher temperatures can also lead to side product formation or decomposition. Monitoring the reaction by TLC or LC-MS at different temperatures can help identify the optimal range.

Q: I am attempting a multicomponent reaction (MCR) to synthesize a functionalized imidazo[1,2-a]pyridine, but the reaction is not proceeding. What should I check first?

A: Multicomponent reactions are powerful but can be sensitive to the quality of the starting materials and the reaction environment.

  • Purity of Starting Materials: MCRs are often sensitive to impurities.

    • Solution: Ensure your aldehyde is free from carboxylic acid impurities, which can form upon oxidation. Use freshly distilled or purified aldehydes. Isocyanides can degrade over time; using a fresh batch is advisable.[6]

  • Presence of Water: The initial imine formation in many MCRs is a condensation reaction that releases water, which can inhibit the reaction.

    • Solution: Consider adding a dehydrating agent like trimethyl orthoformate or using a Dean-Stark trap to remove water azeotropically.[6]

  • Catalyst Choice: While some MCRs are catalyst-free, many require a Lewis or Brønsted acid catalyst to promote the reaction.

    • Solution: If using a catalyst, ensure it is active and used at the correct loading. Common catalysts for these reactions include Sc(OTf)₃, Y(OTf)₃, or p-toluenesulfonic acid.[7][8]

Problem 2: Poor Regioselectivity

Achieving the desired regioselectivity is a common challenge, especially when targeting positions other than C3.

Q: I am trying to functionalize the C2 position of my imidazo[1,2-a]pyridine, but I am getting a mixture of C2 and C3 isomers. How can I improve C2 selectivity?

A: The higher inherent reactivity of the C3 position makes C2 functionalization challenging.[3] Here are some strategies to enhance C2 selectivity:

  • Directing Groups: The use of a directing group is a powerful strategy to favor C2 functionalization.

    • Solution: A directing group on a substituent at the C2 position can chelate to the metal catalyst and direct the functionalization to the C2-H bond of the imidazo[1,2-a]pyridine ring or a C-H bond on the C2-substituent itself.[3]

  • Steric Hindrance: Introducing a bulky substituent at the C3 position can sterically block it, favoring functionalization at the less hindered C2 position.

    • Solution: If your synthetic route allows, consider starting with a C3-substituted imidazo[1,2-a]pyridine.

  • Specific Catalytic Systems: Some catalyst/ligand combinations can favor C2 functionalization.

    • Solution: Research literature for catalytic systems known to promote C2 selectivity for your specific transformation. The choice of metal (e.g., Rh, Ru) and ligand can significantly influence the regiochemical outcome.

Q: My reaction is producing a mixture of mono- and di-functionalized products. How can I control the extent of functionalization?

A: Over-functionalization can be controlled by carefully adjusting the reaction stoichiometry and conditions.

  • Stoichiometry: The ratio of the reactants is a key factor.

    • Solution: Use a limiting amount of the functionalizing reagent relative to the imidazo[1,2-a]pyridine substrate.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can favor the formation of the mono-functionalized product.

    • Solution: Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the desired product is the major component.

Problem 3: Formation of Side Products and Decomposition

The formation of unexpected byproducts or the decomposition of starting materials can significantly impact the success of your reaction.

Q: I am observing significant decomposition of my starting material at elevated temperatures. What can I do to mitigate this?

A: Decomposition is often a sign that the reaction conditions are too harsh for your substrate.

  • Lower Reaction Temperature: This is the most straightforward approach.

    • Solution: Try running the reaction at a lower temperature for a longer period.

  • Alternative Activation Methods: Some functionalizations can be achieved under milder conditions using alternative energy sources.

    • Solution: Visible-light photocatalysis has emerged as a powerful tool for C-H functionalization under mild conditions.[1] Microwave-assisted synthesis can also sometimes reduce reaction times and minimize decomposition.[9]

  • More Active Catalyst: A more efficient catalyst can allow the reaction to proceed at a lower temperature.

    • Solution: Screen different catalysts and ligands to find a more active system for your transformation.

Q: My reaction is producing a significant amount of homocoupled product from my aryl halide. How can I suppress this side reaction?

A: Homocoupling is a common side reaction in cross-coupling reactions.

  • Ligand Choice: The ligand can influence the relative rates of cross-coupling and homocoupling.

    • Solution: Bulky, electron-rich ligands often suppress homocoupling by favoring the reductive elimination step of the cross-coupling cycle.

  • Reaction Concentration: Running the reaction at a higher concentration can favor the intermolecular cross-coupling over homocoupling.

    • Solution: Increase the concentration of your reactants.

  • Additives: Certain additives can inhibit homocoupling.

    • Solution: The addition of radical scavengers can sometimes suppress homocoupling pathways.

III. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for imidazo[1,2-a]pyridine functionalization?

A1: There is no single "best" solvent, as the optimal choice depends on the specific reaction. However, aprotic polar solvents like DMF, DMAc, dioxane, and toluene are frequently used and are a good starting point for optimization.[5] For some modern, greener protocols, solvents like water or even solvent-free conditions have been successfully employed.[10]

Q2: How do I choose the right base for my reaction?

A2: The choice of base depends on the reaction mechanism. For reactions involving deprotonation of a C-H bond, a stronger base may be required. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and organic bases (e.g., DBU, Et₃N). It is often necessary to screen a few bases to find the one that gives the best results.

Q3: Do I always need to work under an inert atmosphere?

A3: For many transition-metal-catalyzed reactions, particularly those involving palladium, an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidation and deactivation of the catalyst.[11] However, some oxidative coupling reactions and photocatalytic reactions are performed in the presence of air as the oxidant.[10][12] Always check the specific requirements of the reaction you are performing.

Q4: What is the typical catalyst loading for a palladium-catalyzed cross-coupling reaction?

A4: Catalyst loading can range from 0.5 to 10 mol%. For initial screening, a loading of 2-5 mol% is a reasonable starting point. If the reaction is successful, you can then try to lower the catalyst loading to improve the cost-effectiveness and reduce residual metal in your product.

Q5: How can I monitor the progress of my reaction effectively?

A5: Thin-layer chromatography (TLC) is a quick and easy way to monitor the consumption of starting materials and the formation of products. For more quantitative analysis and to check for the presence of isomers or side products, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool.

IV. Experimental Protocols

General Procedure for Palladium-Catalyzed C3-H Arylation of Imidazo[1,2-a]pyridines

This protocol provides a general starting point for the C3-arylation of imidazo[1,2-a]pyridines. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for a specific substrate.

  • To an oven-dried Schlenk tube, add the imidazo[1,2-a]pyridine (1.0 equiv.), aryl halide (1.2 equiv.), palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and phosphine ligand (4 mol%).

  • Add the base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent (e.g., dioxane or toluene) via syringe.

  • Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100-120 °C).

  • Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Wash the filter cake with the same solvent.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Optimization Tables

When optimizing a reaction, it is useful to systematically vary one parameter at a time and record the results in a table.

Table 1: Screening of Reaction Conditions for C3-Arylation

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane1001245
2Pd(OAc)₂ (2)XPhos (4)K₂CO₃ (2)Dioxane1001278
3Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)Dioxane1001285
4Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)Toluene1101292
5PdCl₂(dppf) (2)-Cs₂CO₃ (2)Toluene1101265

Yields are hypothetical and for illustrative purposes only.

V. Mechanistic Considerations

A basic understanding of the reaction mechanism can aid in troubleshooting. For example, in a typical palladium-catalyzed C-H arylation, the catalytic cycle involves oxidative addition, C-H activation/concerted metalation-deprotonation, and reductive elimination. Issues at any of these steps can lead to poor outcomes.

Pd_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Ox_Add Oxidative Addition Pd(0)L_n->Ox_Add Ar-X ArPd(II)(X)L_n Ar-Pd(II)(X)L_n Ox_Add->ArPd(II)(X)L_n CH_Activation C-H Activation/ CMD ArPd(II)(X)L_n->CH_Activation ImPy-H, Base ArPd(II)(ImPy)L_n Ar-Pd(II)(ImPy)L_n CH_Activation->ArPd(II)(ImPy)L_n Red_Elim Reductive Elimination ArPd(II)(ImPy)L_n->Red_Elim Red_Elim->Pd(0)L_n Ar-ImPy

Caption: A simplified catalytic cycle for palladium-catalyzed C-H arylation of imidazo[1,2-a]pyridine (ImPy-H).

By understanding this cycle, you can better diagnose problems. For example, if no reaction occurs, there might be an issue with the initial oxidative addition of the aryl halide to the Pd(0) catalyst. This could be due to an unreactive aryl halide or an inappropriate ligand.

VI. Conclusion

The functionalization of imidazo[1,2-a]pyridines is a dynamic area of research with significant implications for drug discovery. While challenges in optimizing reaction conditions are common, a systematic and informed approach to troubleshooting can lead to successful outcomes. This guide provides a framework for addressing common issues, but we encourage you to consult the primary literature for specific protocols and further insights.

VII. References

  • Chauhan, S., Verma, P., & Srivastava, V. (2024). An ultrasound-assisted C-H functionalization of ketones using a KI/tert-butyl hydroperoxide catalytic system enables a synthesis of imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles in good yields. Synlett, 35, 1899-1905.

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry.

  • Technical Support Center: Synthesis of C2-Functionalized Imidazo[1,2-a]pyridines. Benchchem.

  • Troubleshooting low yields in multicomponent reactions of imidazo[1,2-a]pyridines. Benchchem.

  • Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs. Semantic Scholar.

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI.

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. PubMed Central.

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. National Institutes of Health.

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing.

  • Catalyst free, C-3 functionalization of imidazo[1,2-a]pyridines to rapidly access new chemical space for drug discovery efforts. RSC Publishing.

  • Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs. PubMed.

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing.

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate.

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ResearchGate.

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.

  • An arylation method for imidazo[1,2-a]pyridine (2017). SciSpace.

  • Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides, bromides, and triflates via copper(I)-catalyzed C-H bond functionalization. PubMed.

  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal.

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI.

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PubMed Central.

  • Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.

Sources

Technical Support Center: Troubleshooting Failed Reactions of 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during its use in chemical synthesis. As a key intermediate, particularly in the synthesis of zolpidem, understanding its reactivity and potential pitfalls is crucial for successful outcomes. This resource provides in-depth, evidence-based solutions to common experimental failures.

Introduction to the Reactivity of this compound

This compound is a versatile reagent characterized by the reactive chloromethyl group at the 2-position of the fused heterocyclic ring system. The primary reaction pathway for this compound is nucleophilic substitution at the benzylic-like carbon of the chloromethyl group. However, the electron-rich nature of the imidazo[1,2-a]pyridine ring and the presence of multiple nitrogen atoms can lead to competing side reactions, impacting yield and purity.

This guide is structured to first address frequently asked questions for rapid problem-solving, followed by comprehensive troubleshooting guides for more persistent issues.

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding to completion, and I have a significant amount of starting material left. What are the likely causes?

A1: Incomplete reactions are often due to insufficient reactivity of the nucleophile, inadequate reaction conditions, or degradation of the starting material. Key factors to consider are:

  • Nucleophile Strength: Weak nucleophiles may require stronger bases for activation or more forcing reaction conditions (higher temperatures).

  • Base Strength: The base used may not be sufficient to deprotonate the nucleophile effectively.

  • Solvent Choice: Ensure you are using a polar aperiodic solvent like DMF or DMSO to facilitate the S_N2 reaction.

  • Temperature: Some nucleophilic substitutions on this substrate require elevated temperatures to proceed at a reasonable rate.

Q2: I am observing a major byproduct with a mass double that of my starting material. What is this?

A2: This is likely a dimerization product, such as bis(5-methylimidazo[1,2-a]pyridin-2-yl)methane or a related structure. This can occur under basic conditions where a small amount of the starting material is deprotonated at the methyl group on the pyridine ring, which then acts as a nucleophile towards another molecule of the starting material.

Q3: My desired product is contaminated with an isomer that I cannot easily separate. What could be the cause?

A3: This could be due to N-alkylation on the imidazo[1,2-a]pyridine ring system. The nitrogen atom at position 1 of the imidazole ring is nucleophilic and can compete with your intended nucleophile, leading to the formation of a quaternary ammonium salt or a rearranged product.

In-Depth Troubleshooting Guides

Problem 1: Low Yield or No Reaction

Low or no yield of the desired substituted product is a common frustration. A systematic approach to troubleshooting this issue is essential.

  • Poor Nucleophilicity: The chosen nucleophile may be too weak to displace the chloride. For instance, neutral amines or alcohols often require deprotonation to become effective nucleophiles.

  • Inappropriate Base: The base may be too weak to deprotonate the nucleophile or may be sterically hindered. Common bases like potassium carbonate (K₂CO₃) are effective for many reactions, but stronger bases like sodium hydride (NaH) may be necessary for less acidic nucleophiles.[1]

  • Suboptimal Solvent: Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity. Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred for S_N2 reactions.

  • Low Temperature: The activation energy for the reaction may not be overcome at room temperature. Heating the reaction is often necessary.

  • Starting Material Degradation: this compound can be sensitive to strong bases and high temperatures over prolonged periods.

cluster_start cluster_analysis cluster_solutions cluster_verify Start Low or No Product Formation Check_SM Check Starting Material Purity Start->Check_SM Check_Nuc Assess Nucleophile Strength Start->Check_Nuc Check_Cond Review Reaction Conditions Start->Check_Cond Activate_Nuc Pre-treat Nucleophile with Base Check_Nuc->Activate_Nuc Weak Nucleophile Stronger_Base Use a Stronger Base (e.g., NaH) Check_Cond->Stronger_Base Inadequate Base Higher_Temp Increase Reaction Temperature Check_Cond->Higher_Temp Low Temperature Change_Solvent Switch to Anhydrous Polar Aprotic Solvent (DMF, DMSO) Check_Cond->Change_Solvent Inappropriate Solvent Monitor_TLC Monitor by TLC/LC-MS Stronger_Base->Monitor_TLC Higher_Temp->Monitor_TLC Change_Solvent->Monitor_TLC Activate_Nuc->Monitor_TLC Success Reaction Successful Monitor_TLC->Success Improvement Observed

Caption: Troubleshooting workflow for low or no product yield.

Protocol 1: Enhancing Nucleophilicity with a Stronger Base

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add your nucleophile (1.2 equivalents) and anhydrous DMF.

  • Deprotonation: Cool the mixture to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Addition of Electrophile: Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Problem 2: Formation of Side Products

The formation of side products can significantly complicate purification and reduce the yield of the desired material. Understanding the potential side reactions is key to mitigating them.

Side ProductProposed MechanismMitigation Strategy
Dimerization Product (e.g., bis(5-methylimidazo[1,2-a]pyridin-2-yl)methane)Under strongly basic conditions, deprotonation of the starting material can occur, which then acts as a nucleophile.Use a non-nucleophilic base or add the base slowly to a mixture of the electrophile and nucleophile.
N-Alkylated Isomer The nitrogen at position 1 of the imidazo[1,2-a]pyridine ring can act as a nucleophile, attacking the chloromethyl group of another molecule.Use milder bases (e.g., K₂CO₃ vs. NaH) and lower reaction temperatures. The choice of solvent can also influence regioselectivity.
Hydrolysis Product (2-(Hydroxymethyl)-5-methylimidazo[1,2-a]pyridine)Presence of water in the reaction mixture can lead to hydrolysis of the chloromethyl group, especially at elevated temperatures.Use anhydrous solvents and reagents. Dry glassware thoroughly before use.

Mechanistic Insight: N-Alkylation vs. C-Alkylation

The imidazo[1,2-a]pyridine core contains two nitrogen atoms. The pyridine nitrogen is involved in the aromatic system, while the imidazole nitrogen at position 1 has a lone pair that can participate in nucleophilic attack. This can lead to the formation of an undesired N-alkylated product. Studies on related imidazopyridine systems have shown that N-alkylation on the pyridine ring can be a significant side reaction under basic conditions (e.g., K₂CO₃ in DMF).[2]

cluster_reactants cluster_conditions cluster_products Start This compound + Nucleophile Base Base (e.g., K2CO3, NaH) Start->Base Desired_Product Desired C-Alkylated Product Base->Desired_Product Nucleophile attacks chloromethyl group Side_Product N-Alkylated Side Product Base->Side_Product Ring Nitrogen attacks chloromethyl group

Caption: Competing C-alkylation and N-alkylation pathways.

  • Control of Basicity: Use the mildest base necessary to achieve the desired reaction. For many amine nucleophiles, an excess of the amine itself can act as the base, avoiding stronger and potentially problematic inorganic bases.

  • Temperature Control: Run reactions at the lowest temperature that allows for a reasonable reaction rate. High temperatures can favor side reactions and decomposition.

  • Order of Addition: In some cases, adding the base slowly to a mixture of the this compound and the nucleophile can favor the desired reaction over self-condensation or dimerization.

Problem 3: Purification Challenges

Even with optimized reaction conditions, purification can be challenging due to the similar polarities of the starting material, product, and some side products.

  • Column Chromatography: This is the most common method for purification. A careful selection of the solvent system is critical. A gradient elution from a non-polar solvent (e.g., hexanes or heptane) to a more polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol) is often effective.

    • Tip: If the product and starting material are difficult to separate, consider using a different stationary phase (e.g., alumina) or a modified mobile phase (e.g., addition of a small amount of triethylamine to suppress tailing of basic compounds).

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, ethanol/water) to find conditions that favor the crystallization of the desired product, leaving impurities in the mother liquor.

  • Acid/Base Extraction: If the desired product and impurities have different acid/base properties, a liquid-liquid extraction can be used for a preliminary cleanup. For example, if your product is basic, you can wash the organic layer with a dilute acid to extract it into the aqueous phase, leaving non-basic impurities behind. The product can then be recovered by basifying the aqueous layer and re-extracting.

Conclusion

Successfully working with this compound requires a good understanding of its reactivity and potential side reactions. By systematically troubleshooting issues related to reaction yield, side product formation, and purification, researchers can significantly improve the efficiency and success of their synthetic endeavors. This guide provides a starting point for addressing common challenges, but careful observation and methodical optimization will always be key to success in the laboratory.

References

  • N'guessan, D. U. J.-P., et al. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 49(1), 1-8. Available at: [Link]

  • Sumalatha, Y., et al. (2007). Synthesis and spectral characterization of zolpidem related substances - hypnotic agent. Arkivoc, 2007(15), 142-150. Available at: [Link]

  • Latli, B., et al. (2016). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. Current Organic Synthesis, 13(5), 754-763. Available at: [Link]

Sources

Technical Support Center: Solvent Effects in Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this important heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a privileged structure found in numerous therapeutic agents, including zolpidem and alpidem.[1][2] Its synthesis, while achievable through various methods, is highly sensitive to reaction conditions, with the choice of solvent being a paramount, and often underestimated, parameter.

This document moves beyond standard protocols to provide in-depth, field-proven insights into how solvents dictate the success of your synthesis. We will explore the causal relationships between solvent properties and reaction outcomes, offering structured troubleshooting advice in a practical question-and-answer format.

Section 1: Foundational Principles - The Non-Innocent Role of the Solvent

This section addresses the fundamental theory behind solvent selection, providing the "why" that underpins the practical troubleshooting advice in later sections.

Q1: Beyond just dissolving reagents, what specific roles does a solvent play in the synthesis of imidazo[1,2-a]pyridines?

A1: In the synthesis of imidazo[1,2-a]pyridines, the solvent is rarely a passive medium. Its influence is multifaceted and can be the deciding factor between a high-yielding, clean reaction and a complex, inseparable mixture. Key roles include:

  • Mechanism Participation and Co-catalysis: Protic solvents, particularly alcohols like methanol, are not always just spectators. In multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB), the solvent can act as a proton shuttle or a cocatalyst, actively participating in and accelerating key mechanistic steps.[3][4][5] This "noninnocent" behavior can dramatically alter reaction kinetics.

  • Stabilization of Intermediates: The polarity of the solvent is crucial for stabilizing charged intermediates or transition states. For instance, in reactions proceeding through iminium or nitrilium ions, a polar solvent can lower the activation energy, thereby increasing the reaction rate.

  • Controlling Reactivity and Side Reactions: The choice between a protic and an aprotic solvent can prevent or promote side reactions. A striking example is the formation of tetracyclic derivatives through intramolecular substitution, where using a non-nucleophilic alcohol like tert-butanol can increase the yield by preventing a competing intermolecular reaction that occurs with methanol.[1]

  • Solubility and Concentration: While seemingly basic, ensuring all reactants and catalysts are in the solution phase is critical. In some cases, using a co-solvent system (e.g., H₂O/DMSO) is necessary to achieve the required concentration for efficient reaction, especially in specialized applications like DNA-encoded library synthesis.[6]

  • Influencing Catalyst Activity: For metal-catalyzed reactions (e.g., copper-catalyzed A³-couplings), the solvent can coordinate with the metal center, affecting its catalytic activity and stability. The choice of solvent can dictate the success of catalyst systems, with solvents like DMF or toluene often being optimal for specific copper-catalyzed processes.[7][8]

Section 2: Troubleshooting Common Synthetic Routes

This section provides targeted advice for specific, widely used methods to synthesize the imidazo[1,2-a]pyridine core.

2.1 The Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB is a powerful one-pot, three-component reaction (aldehyde, 2-aminopyridine, isocyanide) for accessing 3-aminoimidazo[1,2-a]pyridine scaffolds.[9]

Q: My GBB reaction is sluggish and gives a low yield. I'm using an aprotic solvent like DCM or THF. Could this be the problem?

A: Yes, this is a very common issue. While many reactions thrive in aprotic solvents, the GBB reaction often requires a protic solvent, specifically an alcohol, to proceed efficiently.

  • Causality: Experimental and computational studies have shown that methanol is not merely a solvent but a cocatalyst in the GBB reaction.[4][5] It actively participates in the mechanism by stabilizing intermediates and facilitating proton transfer, which significantly accelerates key steps. The most accepted mechanism involves the formation of an imine, which is attacked by the isocyanide to form a nitrilium intermediate, followed by intramolecular cyclization.[5] Alcohols can accelerate both the initial imine formation and the final cyclization/aromatization steps.

  • Troubleshooting Steps:

    • Switch to Methanol: For your initial attempt at optimization, switch the solvent to methanol. It is the most commonly cited and effective solvent for the GBB reaction.[3][10]

    • Consider Other Alcohols: If methanol leads to side reactions (e.g., transesterification with sensitive functional groups), consider ethanol or isopropanol.

    • Use a "Green" Alternative: For a more environmentally benign process, water has been used successfully, often with ultrasound assistance and a catalyst like NH₄Cl, to drive the reaction.[11] Deep eutectic solvents (DES) have also been shown to be highly effective green media.[12]

Q: I'm attempting an intramolecular GBB reaction and observing a competing intermolecular side product. How can I favor the desired intramolecular pathway?

A: This is a classic problem of competing reaction kinetics. The solvent choice is critical here.

  • Causality: If your substrate has a nucleophilic group and you are using a nucleophilic solvent like methanol, the solvent can compete with your intramolecular nucleophile, leading to undesired intermolecular products.

  • Troubleshooting Steps:

    • Use a Non-Nucleophilic Alcohol: Switch from methanol to a bulkier, less nucleophilic alcohol like tert-butanol. This has been shown to effectively increase the yield of desired intramolecular cyclization products by sterically hindering the competing intermolecular reaction pathway.[1]

    • Solvent Dilution: Running the reaction at high dilution can also favor intramolecular processes over intermolecular ones. Experiment with lowering the concentration of your starting material.

2.2 A³-Coupling/Cycloisomerization

This multicomponent reaction combines an aldehyde, a 2-aminopyridine, and a terminal alkyne, typically using a copper catalyst, to yield 2,3-disubstituted imidazo[1,2-a]pyridines.[13]

Q: My copper-catalyzed A³-coupling reaction is failing. What are the optimal solvent considerations for this system?

A: The success of copper-catalyzed A³-couplings is highly dependent on the solvent's ability to support the catalytic cycle and maintain the solubility of all components.

  • Causality: The solvent must not poison the copper catalyst and should effectively dissolve the organic substrates and the inorganic/organometallic catalyst. High-boiling, moderately polar solvents are often preferred to drive the reaction to completion at elevated temperatures.

  • Troubleshooting Steps:

    • Toluene as a Starting Point: Toluene is a robust, high-boiling, and relatively non-coordinating solvent that is highly effective for many copper-catalyzed A³-couplings leading to imidazo[1,2-a]pyridines.[7][14]

    • Consider DMF for Solubility: If you encounter solubility issues with your substrates or catalyst, N,N-Dimethylformamide (DMF) is an excellent polar aprotic alternative that often improves yields.[8]

    • Explore Green Aqueous Micellar Media: For a sustainable approach, catalysis in aqueous micellar media using a surfactant like sodium dodecyl sulfate (SDS) has proven highly efficient.[15][16] This method allows the reaction to proceed in water at moderate temperatures (e.g., 50 °C) and often simplifies work-up.[16]

Section 3: General Troubleshooting Guide (Problem-Oriented)

This section addresses common problems that can arise across various synthetic methods.

Q: Problem: Low Yield. My reaction is clean by TLC, but the isolated yield is consistently poor. What solvent parameters should I investigate?

A: Assuming starting material purity and correct stoichiometry, low yield often points to suboptimal reaction kinetics or product degradation.

  • Troubleshooting Flow:

    • Check Solubility: First, confirm that all reactants are fully dissolved at the reaction temperature. If not, consider a more polar solvent (e.g., switch from toluene to DMF) or a co-solvent system.

    • Evaluate Polarity and Proticity: Is your reaction likely to proceed through charged intermediates? If so, a polar solvent (e.g., acetonitrile, DMF) may accelerate the reaction. Does the mechanism require proton transfer? If so, a protic solvent (e.g., ethanol, methanol) may be beneficial, as seen in the GBB reaction.[3][4]

    • Increase Temperature/Boiling Point: The reaction may simply be too slow at your current temperature. Switching to a higher-boiling solvent (e.g., from DCM to toluene or from ethanol to xylenes) can allow for higher reaction temperatures, increasing the rate.

    • Consider Solvent-Free Conditions: In some cases, removing the solvent entirely and running the reaction neat or with microwave assistance can dramatically increase the rate and yield, representing a greener alternative.[17][18]

Q: Problem: Difficult Purification. My reaction work-up is complicated by a high-boiling solvent (like DMF or DMSO) that is difficult to remove.

A: This is a common trade-off for achieving good reactivity. Planning the work-up based on the solvent is key.

  • Causality: High-boiling polar aprotic solvents like DMF, NMP, and DMSO are excellent for many reactions but are notoriously difficult to remove completely under standard rotary evaporation.

  • Troubleshooting and Mitigation Strategies:

    • Aqueous Work-up/Extraction: These solvents are water-miscible. After the reaction, dilute the mixture with a large volume of water and extract your product into a water-immiscible organic solvent (e.g., ethyl acetate, DCM). Perform multiple extractions (3-5 times) to efficiently recover the product and leave the high-boiling solvent in the aqueous phase.

    • Lyophilization (Freeze-Drying): For final traces of water-miscible solvents from a thermally sensitive compound, lyophilization can be an effective, albeit slow, removal method.

    • Alternative Solvent System: Proactively screen for alternative, lower-boiling solvents during optimization. Could the reaction work in refluxing acetonitrile or 1,4-dioxane instead of DMF? Could an aqueous micellar system be used to avoid organic solvents altogether?[15][16]

Section 4: Protocols & Data
Protocol 1: General Procedure for Solvent Screening in Imidazo[1,2-a]pyridine Synthesis (Model: GBB Reaction)

This protocol provides a self-validating system for optimizing solvent choice.

  • Setup: Arrange five identical reaction vials equipped with magnetic stir bars. Label them: (1) Toluene, (2) Acetonitrile, (3) THF, (4) Methanol, (5) Water + NH₄Cl.

  • Reagent Preparation: Prepare a stock solution of your 2-aminopyridine (1.0 eq) and aldehyde (1.0 eq) in a suitable volatile solvent (e.g., DCM) to ensure accurate dispensing.

  • Reaction Execution:

    • To each vial, add the appropriate solvent (e.g., 2 mL).

    • Add the 2-aminopyridine and aldehyde to each vial.

    • Add the isocyanide (1.1 eq) to each vial.

    • For vial 5 (Water), add a catalytic amount of NH₄Cl (10 mol%).

    • Seal the vials and stir at a consistent temperature (e.g., 50 °C).

  • Monitoring:

    • Take a small aliquot from each reaction at set time points (e.g., 1h, 4h, 12h, 24h).

    • Spot each aliquot on a single TLC plate alongside the starting materials for direct comparison.

    • Develop the TLC plate and visualize. Note the consumption of starting materials and the formation of the product spot.

  • Analysis: After 24 hours (or when one reaction appears complete), perform a work-up on each reaction mixture. Isolate and determine the crude yield for each solvent. The solvent that provides the fastest conversion and highest yield is your optimized choice.

Table 1: Comparative Effect of Solvents on Imidazo[1,2-a]pyridine Synthesis Yields

This table summarizes findings from various literature reports on different synthetic strategies.

Synthetic MethodReactantsCatalystSolventTemperature (°C)Yield (%)Reference
GBB Reaction2-Aminopyridine, Aldehyde, IsocyanideSc(OTf)₃MethanolMWGood[5]
GBB Reaction2-Aminopyridine, Aldehyde, IsocyanideNH₄ClWater6086[11]
A³-Coupling2-Aminopyridine, Aldehyde, AlkyneCuI/NaHSO₄·SiO₂TolueneRefluxHigh[14]
A³-Coupling2-Aminopyridine, Aldehyde, AlkyneCuSO₄/AscorbateWater (SDS)50Good[15][16]
Condensation2-Aminopyridine, α-BromoketoneNoneH₂O-IPAMWExcellent[19]
Oxidative Coupling2-Aminopyridine, NitroolefinCuBrDMF8090[8]
Condensation2-Aminopyridine, Aldehyde, HKA, ODEEt₃NSolvent-Free80Good[17]
Section 5: Visual Guides
Diagram 1: Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed solubility Are all reactants soluble? start->solubility polar_solvent Increase solvent polarity (e.g., Toluene -> DMF) or use co-solvent solubility->polar_solvent No mechanism Does mechanism involve charged intermediates? solubility->mechanism Yes polar_solvent->mechanism polar_aprotic Test polar aprotic solvents (ACN, DMF) mechanism->polar_aprotic Yes proton_transfer Does mechanism involve proton transfer? mechanism->proton_transfer No temp Is reaction rate too slow? polar_aprotic->temp protic_solvent Test protic solvents (MeOH, EtOH) proton_transfer->protic_solvent Yes proton_transfer->temp No protic_solvent->temp high_boil Increase temperature or switch to higher- boiling solvent temp->high_boil Yes no_change No Improvement temp->no_change No end Yield Optimized high_boil->end no_change->end

Caption: Decision tree for troubleshooting low reaction yields based on solvent properties.

Diagram 2: Solvent's Role in GBB Reaction Mechanism

GBB_Mechanism cluster_reactants Reactants cluster_pathway Reaction Pathway solvent_node Solvent Choice (e.g., Methanol) Imine Imine Formation solvent_node->Imine Co-catalyst (Proton Shuttle) Cyclization Intramolecular Cyclization solvent_node->Cyclization Stabilizes Transition State Amine 2-Aminopyridine Amine->Imine Aldehyde Aldehyde Aldehyde->Imine Isocyanide Isocyanide Nitrilium Nitrilium Intermediate Imine->Nitrilium + Isocyanide Nitrilium->Cyclization Product Imidazo[1,2-a]pyridine Cyclization->Product + Tautomerization

Caption: The active role of protic solvents like methanol in the GBB reaction pathway.

References
  • Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ResearchGate. [Link]

  • Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. National Institutes of Health. [Link]

  • Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. SciProfiles. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]

  • Deep Eutectic Solvent a Highly Efficient Medium for the Synthesis of Imidazo [1, 2-a] Pyridines Having Green Chemistry Approach. ResearchGate. [Link]

  • Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. [Link]

  • Synthesis of functionalyzed imidazo[1,2-a]pyridines via domino A3-coupling/cycloisomerization approach. ResearchGate. [Link]

  • Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. ACS Publications. [Link]

  • Solvent-free and efficient synthesis of imidazo[1,2-a]pyridine derivatives via a one-pot three-component reaction. Semantic Scholar. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. [Link]

  • Imidazo[1,2-a]pyridine A³-Coupling Catalyzed by a Cu/SiO₂ Material. SciELO. [Link]

  • Solvent-free and efficient synthesis of imidazo[1,2-a]pyridine derivatives via a one-pot three-component reaction. RSC Publishing. [Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. PubMed Central. [Link]

  • Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]

  • Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. PubMed. [Link]

  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. [Link]

  • Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate. [Link]

  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

Sources

Technical Support Center: Efficient Synthesis of 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this synthesis. Our goal is to equip you with the necessary knowledge to navigate the intricacies of this reaction, optimize your catalyst selection, and efficiently achieve your target compound with high purity.

Introduction to the Synthesis

The synthesis of this compound is a crucial step in the development of various pharmaceutical agents. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a chloromethyl group at the 2-position provides a reactive handle for further molecular elaboration.

The most common and direct route to this class of compounds is the condensation reaction between a substituted 2-aminopyridine and an α-haloketone. In the case of this compound, the key starting materials are 2-amino-6-methylpyridine and 1,3-dichloroacetone.

This guide will delve into the critical aspects of this synthesis, with a strong focus on catalyst selection, reaction optimization, and troubleshooting common issues that may arise during your experimental work.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of this compound. Each problem is followed by potential causes and actionable solutions.

Issue 1: Low to No Product Formation

Potential Causes:

  • Insufficient reaction temperature: The cyclization reaction may have a significant activation energy barrier that is not being overcome at lower temperatures.

  • Inappropriate solvent: The choice of solvent can greatly influence the solubility of the starting materials and the reaction rate.

  • Lack of activation: While the reaction can proceed without a catalyst, the activation of the carbonyl group of 1,3-dichloroacetone or the nucleophilicity of the aminopyridine might be insufficient under neutral conditions.

  • Degradation of starting materials: 1,3-Dichloroacetone can be unstable and may degrade upon prolonged storage or exposure to moisture.

Solutions:

  • Temperature Optimization: Gradually increase the reaction temperature. Refluxing in a suitable solvent like ethanol or isopropanol is a common starting point. Monitor the reaction progress by Thin Layer Chromatography (TLC) at different temperatures to find the optimal condition.

  • Solvent Screening: If solubility is an issue, consider screening a range of solvents. While alcohols like ethanol are frequently used, other solvents such as acetonitrile or DMF could be beneficial.[1]

  • Catalyst Introduction:

    • Acid Catalysis: Introduce a catalytic amount of a Brønsted acid like p-toluenesulfonic acid (pTSA) or a Lewis acid such as scandium triflate (Sc(OTf)₃) to activate the carbonyl group of 1,3-dichloroacetone, thereby facilitating the initial nucleophilic attack by the aminopyridine.[2]

    • Iodine Catalysis: Molecular iodine has been shown to be an effective and mild catalyst for the synthesis of some imidazo[1,2-a]pyridines and can be a good alternative to strong acids.

  • Starting Material Quality Check: Ensure the purity and stability of your starting materials. Use freshly opened or properly stored 1,3-dichloroacetone. The purity of 2-amino-6-methylpyridine should also be confirmed.

Issue 2: Formation of Multiple Byproducts

Potential Causes:

  • Self-condensation of 1,3-dichloroacetone: Under basic conditions or at elevated temperatures, 1,3-dichloroacetone can undergo self-condensation reactions.

  • Reaction at the chloromethyl group: The newly formed chloromethyl group on the imidazo[1,2-a]pyridine ring is reactive and can participate in side reactions, such as dimerization or reaction with unreacted 2-amino-6-methylpyridine.

  • Formation of regioisomers: While the reaction is generally regioselective, the formation of other isomers is a possibility, especially under harsh conditions.

Solutions:

  • Control of Stoichiometry: Use a precise 1:1 molar ratio of 2-amino-6-methylpyridine and 1,3-dichloroacetone. A slight excess of the aminopyridine can sometimes lead to the formation of a bis-adduct.

  • Reaction Time and Temperature Management: Monitor the reaction closely by TLC. Over-running the reaction or using excessively high temperatures can promote the formation of byproducts. Aim for the shortest reaction time that provides a good yield of the desired product.

  • Use of a Mild Base: If an acid scavenger is needed, use a mild, non-nucleophilic base like sodium bicarbonate or potassium carbonate to neutralize the HCl generated during the reaction. Strong bases should be avoided as they can promote side reactions of 1,3-dichloroacetone.

  • Catalyst-Free Approach: Often, the reaction between 2-aminopyridines and α-haloketones can proceed efficiently without any catalyst, which can minimize side reactions.[3] This should be the first approach before exploring catalytic options.

Issue 3: Difficulty in Product Purification

Potential Causes:

  • Presence of unreacted starting materials: If the reaction does not go to completion, separating the product from the starting materials can be challenging due to similar polarities.

  • Formation of polar byproducts: The formation of salts or highly polar byproducts can complicate purification by column chromatography.

  • Oily product: The final product may sometimes be obtained as an oil, making crystallization difficult.

Solutions:

  • Initial Work-up: After the reaction, a proper aqueous work-up is crucial. Partitioning the reaction mixture between an organic solvent (like chloroform or ethyl acetate) and a saturated aqueous solution of sodium bicarbonate can help remove acidic impurities and unreacted aminopyridine hydrochloride.[2]

  • Trituration: Before attempting column chromatography or recrystallization, triturating the crude product with a non-polar solvent like diethyl ether or hexane can help to remove non-polar impurities and may induce crystallization.

  • Recrystallization: For solid products, recrystallization is an effective purification method. A solvent system like acetonitrile-methanol or isopropanol can be effective.[2]

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography is a viable option. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is recommended.

  • Conversion to a Salt: If the freebase is an oil, converting it to its hydrochloride salt by treating a solution of the product with HCl in a suitable solvent can often lead to the formation of a crystalline solid that is easier to handle and purify.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the synthesis of this compound?

A1: The "best" catalyst can be reaction-dependent. It is highly recommended to first attempt the reaction without any catalyst, as the condensation of 2-aminopyridines with α-haloketones often proceeds efficiently under thermal conditions in a suitable solvent like ethanol.[2][3] If the reaction is sluggish, a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., scandium triflate) can be employed to enhance the reaction rate.[2] For a greener approach, molecular iodine can also be considered as a mild and effective catalyst. The choice of catalyst should be guided by optimizing the reaction to maximize the yield of the desired product while minimizing the formation of byproducts.

Q2: What is the detailed reaction mechanism?

A2: The reaction proceeds through a classic condensation-cyclization mechanism, often referred to as the Tschitschibabin reaction for imidazo[1,2-a]pyridine synthesis.

Reaction_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydration & Aromatization A 2-Amino-6-methylpyridine C Intermediate Adduct A->C Pyridine N attacks carbonyl C B 1,3-Dichloroacetone B->C D Cyclized Intermediate C->D Amino N attacks iminium C E 2-(Chloromethyl)-5-methyl- imidazo[1,2-a]pyridine D->E - H2O Catalyst_Selection start Start Synthesis of This compound cond1 Attempt Catalyst-Free Reaction (Ethanol, Reflux) start->cond1 proc1 Good Yield and Purity? cond1->proc1 Reaction proceeds end Product Obtained proc1->end Yes cond2 Introduce Mild Catalyst (e.g., Iodine) proc1->cond2 No proc2 Improvement? cond2->proc2 Reaction proceeds proc2->end Yes cond3 Use Acid Catalyst (Brønsted or Lewis) proc2->cond3 No proc3 Monitor for Byproducts cond3->proc3 proc3->end

Sources

Technical Support Center: Regioselective Functionalization of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of imidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of substituting this privileged heterocyclic scaffold. The inherent electronic properties of the imidazo[1,2-a]pyridine ring system present unique challenges in directing reactions to a specific carbon atom. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve your desired regiochemical outcomes.

PART 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses the foundational principles governing the reactivity and regioselectivity of the imidazo[1,2-a]pyridine core.

Q1: Why is the C3 position the most common site for functionalization?

A1: The high reactivity of the C3 position towards electrophiles is a direct consequence of the electronic structure of the imidazo[1,2-a]pyridine bicycle. The imidazole ring is electron-rich, and the nitrogen atom at position 1 (N-1) acts as a powerful electron-donating group. When an electrophile attacks the ring, the stability of the resulting cationic intermediate (the Wheland intermediate or sigma complex) determines the preferred site of reaction.

Attack at C3 allows for the positive charge to be delocalized over both rings without disrupting the aromatic sextet of the pyridine ring, as depicted in the resonance structures below.[1] This intermediate is significantly more stable than those formed from attack at any other position. For instance, electrophilic attack at C2 would lead to a less stable intermediate where the positive charge is localized unfavorably.[1][2] Consequently, a wide array of reactions, including halogenation, nitration, acylation, and various C-H functionalizations, overwhelmingly favor the C3 position.[3][4]

Q2: What is the general reactivity order for the carbon positions on the imidazo[1,2-a]pyridine ring?

A2: Based on experimental observations and theoretical calculations, the general order of reactivity for electrophilic substitution is:

C3 > C5 > C7 > C8 > C6 > C2

The C3 position is by far the most nucleophilic and reactive.[3][5] Following C3, the positions on the pyridine ring (C5-C8) are the next most likely sites for functionalization, although this often requires overcoming the high intrinsic reactivity of the C3 position. The C2 position is the most difficult to functionalize via electrophilic attack due to its electronic properties.[2] Achieving selectivity for positions other than C3 is a central challenge and typically requires specific strategies to override this inherent reactivity pattern.

Q3: How do substituents already on the ring affect the regioselectivity of subsequent reactions?

A3: Existing substituents play a crucial role in directing further functionalization through both electronic and steric effects.

  • Electronic Effects: Electron-donating groups (EDGs) such as methoxy (-OCH₃) or methyl (-CH₃) on the pyridine ring (e.g., at C7) can enhance the nucleophilicity of that ring and may promote functionalization at the C5 or C8 positions. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) deactivate the ring they are on, making substitution less favorable.

  • Steric Effects: A bulky substituent at the C2 position can sterically hinder the approach of reagents to the C3 position, potentially increasing the proportion of functionalization at other sites, although this is often not sufficient on its own to completely switch selectivity.

  • Directing Group Effects: Specific functional groups can be intentionally introduced to direct a reaction to a particular position. For example, a coordinating group at C2 can direct a metal catalyst to activate the adjacent C3-H bond or, more strategically, a remote C-H bond on the pyridine ring.

Q4: What are the primary strategies to achieve functionalization at positions other than C3?

A4: Overcoming the innate C3 selectivity requires tailored synthetic approaches. The main strategies include:

  • Blocking the C3 Position: If the C3 position is already substituted (e.g., with a halogen), subsequent functionalization is forced to occur at other accessible sites, typically C5. The blocking group can sometimes be removed later if desired.

  • Directed C-H Activation: This powerful strategy involves installing a directing group (DG) that coordinates to a transition metal catalyst (e.g., Palladium, Rhodium, Ruthenium). The catalyst is then delivered to a specific C-H bond, often ortho to the directing group, enabling selective functionalization. This is a key method for targeting the C2 and C8 positions.[6]

  • Radical Reactions: Radical-based transformations, often initiated by light (photoredox catalysis) or chemical initiators, can exhibit different regioselectivity patterns compared to ionic reactions.[7] Minisci-type reactions, for example, are known to favor functionalization of the electron-deficient pyridine ring, making them a valuable tool for targeting positions like C5.[8][9]

  • Lithiation and Trapping: Deprotonation with a strong base (e.g., n-BuLi or LDA) followed by quenching with an electrophile can achieve functionalization at positions that are not electronically favored for electrophilic attack. This method can be effective for C2 functionalization, although careful control of conditions is necessary.

PART 2: Troubleshooting Guides for Common Regioselectivity Issues

This section provides a question-and-answer formatted guide to address specific experimental challenges.

Troubleshooting C3-Selective Reactions

Q: My C3-functionalization reaction is sluggish, resulting in low conversion and a mixture of starting material and product. How can I drive it to completion?

A: This is a common issue that can often be resolved by systematically optimizing the reaction parameters.

Parameter Causality & Rationale Troubleshooting Steps
Reagent Stoichiometry The electrophile or coupling partner may be degrading under the reaction conditions. The C3 position is highly nucleophilic, but a sufficient concentration of the active reagent is required.1. Increase the equivalents of the limiting reagent (e.g., electrophile, oxidant) incrementally from 1.1 eq to 1.5 or 2.0 eq. 2. If applicable, add the reagent portion-wise or via syringe pump to maintain a steady concentration and minimize side reactions or degradation.
Catalyst Loading/Choice For catalyzed reactions, insufficient catalyst loading or a suboptimal catalyst can lead to slow turnover.1. Increase the catalyst loading (e.g., from 1 mol% to 5 mol%). 2. Screen alternative catalysts. For instance, in a copper-catalyzed reaction, switching from CuI to Cu(OAc)₂ or changing the ligand can significantly impact reaction rates.[10]
Temperature Many C-H functionalization reactions have a significant activation energy barrier.1. Increase the reaction temperature in 10-20 °C increments. Monitor for product degradation using TLC or LC-MS. 2. For thermally sensitive substrates, consider switching to a lower-boiling solvent and running the reaction in a sealed tube to allow for higher temperatures.
Solvent The solvent can influence the solubility of reagents and stabilize intermediates.1. Switch to a more polar aprotic solvent like DMF or DMA to improve the solubility of salts and polar reagents. 2. For reactions involving charged intermediates, a solvent that can stabilize them may accelerate the reaction.
Troubleshooting C2-Selective Reactions

Q: I am attempting a direct functionalization of the C2 position, but I consistently isolate the C3-functionalized isomer. What is going wrong?

A: Direct C2 functionalization is inherently difficult due to the electronic properties of the imidazo[1,2-a]pyridine core, which strongly favor C3 attack.[2] Your observation is the expected outcome for most standard electrophilic or radical reactions. To target C2, you must employ a strategy that specifically overrides this natural reactivity.

Workflow for Achieving C2-Selectivity

C2_Functionalization start Goal: Functionalize C2 strategy Choose C2-Directing Strategy start->strategy dg Directed C-H Activation strategy->dg Metal-catalyzed? lithiation Directed Ortho-Lithiation strategy->lithiation Using strong base? special Specific Synthetic Method strategy->special Other? dg_protocol 1. Install Directing Group (e.g., Pyridyl, Amide) at N1 or C2. 2. Screen Pd, Rh, or Ru catalysts. 3. Optimize oxidant and additives. dg->dg_protocol lith_protocol 1. Protect N1 if necessary. 2. Use strong base (n-BuLi, LDA) at low temp (-78 °C). 3. Quench with desired electrophile. lithiation->lith_protocol special_protocol Consider Groebke-Blackburn-Bienaymé reaction or other multicomponent reactions that build the ring with C2 pre-functionalized. special->special_protocol

Caption: Decision workflow for C2-functionalization strategies.

Q: My directing group-assisted C2-H activation is not working. What are some common failure points?

A: This is a multi-parameter problem. Here’s a checklist of common issues:

  • Directing Group (DG) Incompatibility: Is the DG stable to the reaction conditions? Some DGs are cleaved by strong acids, bases, or oxidants. Ensure your DG is robust.

  • Catalyst-DG Mismatch: Not all catalysts coordinate effectively with all DGs. The geometry of the cyclometalated intermediate is critical. If using a Pd(II) catalyst with a pyridyl DG fails, consider screening Rh(III) or Ru(II) catalysts, which form different types of intermediates.

  • Incorrect Oxidant/Additive: Many C-H activation cycles require a specific oxidant (e.g., Ag₂CO₃, Cu(OAc)₂, K₂S₂O₈) to regenerate the active catalyst. The choice is highly substrate and reaction-dependent. Systematically screen different oxidants. Additives like pivalic acid (PivOH) can act as proton shuttles and are often crucial for success.

  • Steric Hindrance: Is there a bulky group near the C2-H bond that prevents the catalyst from accessing it? This can completely shut down the reaction.

Troubleshooting Pyridine Ring (C5-C8) Functionalization

Q: I need to install a group on the pyridine ring, but my reaction exclusively yields the C3 product. How can I reverse this selectivity?

A: This is the central challenge of pyridine ring functionalization. You must use conditions that either disfavor reaction at C3 or strongly favor reaction on the electron-deficient pyridine ring.

Strategy Mechanism & Rationale Recommended Approach & Troubleshooting
Block C3 Position Physically occupying the C3 position with a removable group (e.g., -Br, -I) forces any subsequent reaction to occur elsewhere.1. Protocol: First, perform a high-yielding C3-bromination (e.g., with NBS in MeCN). 2. Purify the 3-bromo-imidazo[1,2-a]pyridine. 3. Perform the desired pyridine ring functionalization (e.g., a C5-selective Minisci reaction). 4. Troubleshooting: If the blocking group reacts or is removed under the second step's conditions, choose a more robust group or milder conditions.
Minisci-Type Radical Alkylation/Acylation These reactions involve nucleophilic carbon-centered radicals attacking the protonated, electron-deficient imidazo[1,2-a]pyridine. The positive charge is preferentially located on the pyridine ring nitrogens, directing the radical attack to C5.[5][8]1. Protocol: Use a radical precursor (e.g., an alkyl carboxylic acid with (NH₄)₂S₂O₈/AgNO₃ or an N-hydroxyphthalimide ester with a photocatalyst). Ensure the reaction is run under acidic conditions (e.g., with TFA) to protonate the heterocycle. 2. Troubleshooting: Low yields can result from poor radical generation or competitive C3 attack if the ring is not sufficiently protonated. Increase the acid concentration or screen different radical initiation systems.
Transition Metal-Catalyzed C-H Activation With an appropriate directing group, a metal catalyst can be guided to a specific C-H bond on the pyridine ring, typically at C8.1. Protocol: Install a directing group at N1. A picolinamide (PA) group is often effective for directing Pd catalysts to the C8 position. 2. Troubleshooting: Success is highly dependent on the DG-catalyst-ligand combination. If C8 activation fails, consider DGs that position the metal closer to other sites, or screen different metal catalysts (e.g., Ru, Ir).

Visualizing Regioselectivity Control

Regioselectivity_Control cluster_imidazole Imidazole Ring (Electron-Rich) cluster_pyridine Pyridine Ring (Electron-Deficient) C3 C3 Position C2 C2 Position C5 C5 Position C8 C8 Position method1 Electrophilic Substitution method1->C3 Default Pathway method2 Directed C-H Activation (DG at N1) method2->C8 Requires Catalyst method3 Radical Reaction (Minisci-type) method3->C5 Requires Acid method4 Directed Ortho- Lithiation method4->C2 Requires Strong Base

Caption: Relationship between reaction type and preferred functionalization site.

PART 3: Experimental Protocols

Protocol: C5-Selective Radical Alkylation (Minisci-Type Reaction)

This protocol provides a method for selectively functionalizing the C5 position, a challenging transformation that bypasses the more reactive C3 site.

Reaction: C5-tert-butylation of 2-phenylimidazo[1,2-a]pyridine.

Materials:

  • 2-phenylimidazo[1,2-a]pyridine (1.0 mmol, 194 mg)

  • Pivalic acid (3.0 mmol, 306 mg)

  • Silver nitrate (AgNO₃) (0.2 mmol, 34 mg)

  • Ammonium persulfate ((NH₄)₂S₂O₈) (3.0 mmol, 684 mg)

  • Acetonitrile (MeCN) (5 mL)

  • Water (H₂O) (5 mL)

  • Trifluoroacetic acid (TFA) (2.0 mmol, 150 µL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-phenylimidazo[1,2-a]pyridine (1.0 mmol) and pivalic acid (3.0 mmol).

  • Add acetonitrile (5 mL) and water (5 mL) to dissolve the solids.

  • Add silver nitrate (0.2 mmol) and trifluoroacetic acid (2.0 mmol) to the solution. Stir for 5 minutes at room temperature. The TFA is critical for protonating the heterocycle, which deactivates the imidazole ring and activates the pyridine ring towards radical attack.

  • Heat the reaction mixture to 80 °C in an oil bath.

  • In a separate vial, dissolve ammonium persulfate (3.0 mmol) in 2 mL of water.

  • Add the ammonium persulfate solution dropwise to the heated reaction mixture over a period of 30 minutes. The persulfate acts as the oxidant to generate the tert-butyl radical from pivalic acid.

  • After the addition is complete, allow the reaction to stir at 80 °C for 2 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic (pH ~8).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 5-tert-butyl-2-phenylimidazo[1,2-a]pyridine.

Expected Outcome: This protocol should provide the C5-alkylated product with good selectivity over the C3 isomer. The key is the generation of a nucleophilic radical that preferentially attacks the electron-deficient pyridine ring under acidic conditions.

References

  • MDPI. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. [Link]

  • ACS Publications. (2001). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry. [Link]

  • Chemistry Stack Exchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. [Link]

  • NIH. (2019). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. National Institutes of Health. [Link]

  • RSC Publishing. (2016). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2022). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. [Link]

  • ResearchGate. (2024). Challenges in the functionalization of pyridines. [Link]

  • RSC Publishing. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry. [Link]

  • PubMed. (2019). Strategies for Synthesis of Imidazo[1,2-a]pyridine Derivatives: Carbene Transformations or C-H Functionalizations. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • ACS Publications. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

  • RSC Publishing. (2019). Catalyst free, C-3 functionalization of imidazo[1,2-a]pyridines to rapidly access new chemical space for drug discovery efforts. Chemical Communications. [Link]

  • ResearchGate. (2015). Proposed mechanism for the synthesis of imidazo[1,2-a]pyridine derivatives 4a–j. [Link]

  • PubMed. (2019). Strategies for Synthesis of Imidazo[1,2-a]pyridine Derivatives: Carbene Transformations or C-H Functionalizations. [Link]

  • PubMed. (2021). Copper-Catalyzed C-3 Functionalization of Imidazo[1,2- a]pyridines with 3-Indoleacetic Acids. [Link]

  • ResearchGate. (2021). C5‐Alkylation of imidazo[1,2‐a]pyridines using Mn(OAc)2 and DTBP. [Link]

  • Semantic Scholar. (2022). Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs. [Link]

  • RSC Publishing. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. [Link]

  • ACS Publications. (2012). Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. [Link]

  • ResearchGate. (2022). C‐3 and C‐5 functionalization of imidazo[1,2‐a]pyridine. [Link]

  • ResearchGate. (2022). Synthesis of imidazo[1,2‐a]pyridines by multi‐component reaction. [Link]

  • Scribd. (N.D.). Imidazo[1,2-a]pyridines Reactions & Prep. [Link]

  • PubChem. (N.D.). Imidazo(1,2-a)pyridine. [Link]

  • PubMed. (2022). Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines. [Link]

  • ResearchGate. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link]

  • Nanomaterials Chemistry. (2024). Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. [Link]

  • ACS Publications. (1973). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry. [Link]

Sources

long-term storage conditions for 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Here, we address common questions and concerns regarding its storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

For optimal long-term stability, the solid form of this compound should be stored in a tightly sealed container in a cool, dry, and dark place. A temperature of 2-8°C is recommended.[1] It is crucial to protect the compound from moisture.[2]

Q2: Why is moisture a concern for this compound?

The chloromethyl group in the molecule is susceptible to hydrolysis. The presence of moisture can lead to the gradual replacement of the chlorine atom with a hydroxyl group, forming the corresponding alcohol derivative. This degradation compromises the purity and reactivity of the compound in subsequent reactions. The material safety data sheet explicitly advises to "Avoid moisture".[2]

Q3: Should I store this compound under an inert atmosphere?

Yes, for extended long-term storage, flushing the container with an inert gas like argon or nitrogen is a highly recommended practice.[1] This displaces oxygen and moisture, further preventing potential degradation. While the compound is generally stable under recommended conditions, this extra precaution minimizes the risk of slow oxidation or hydrolysis over several months or years.

Q4: I've noticed the solid has developed a slight discoloration. Is it still usable?

Discoloration can be an indicator of degradation. Before using the compound, it is advisable to assess its purity. Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can help determine the extent of degradation. If significant impurities are detected, purification may be necessary, or a fresh batch should be used for sensitive applications.

Q5: What are the recommended conditions for storing solutions of this compound?

If you need to store the compound in solution, use a dry, aprotic solvent. Prepare solutions fresh whenever possible. If short-term storage is necessary, keep the solution at a low temperature (e.g., -20°C) in a tightly sealed vial, preferably under an inert atmosphere. The stability in solution is generally lower than in its solid state and will depend on the solvent used.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and storage of this compound.

Issue 1: Inconsistent reaction yields or unexpected side products.
  • Possible Cause: Degradation of the starting material due to improper storage. The presence of the hydrolyzed alcohol impurity can interfere with your reaction.

  • Troubleshooting Steps:

    • Verify Purity: Analyze a sample of your stored this compound using an appropriate analytical method (TLC, HPLC, or NMR) to check for impurities.

    • Use a Fresh Sample: If impurities are detected, repeat the reaction with a fresh, unopened batch of the compound.

    • Review Storage Protocol: Ensure that your long-term storage conditions align with the recommendations (cool, dry, dark, and preferably under an inert atmosphere).

Issue 2: The solid material appears clumpy or sticky.
  • Possible Cause: Absorption of moisture from the atmosphere. This is a sign that the container may not have been sealed properly or was opened in a humid environment.

  • Troubleshooting Steps:

    • Dry the Material: If the clumping is minor, you can try drying the material under a high vacuum. However, be aware that some hydrolysis may have already occurred.

    • Assess Purity: After drying, it is crucial to check the purity of the compound before use.

    • Improve Handling Technique: When dispensing the compound, do so in a dry environment (e.g., a glove box or under a stream of dry inert gas) and ensure the container is sealed tightly and quickly.

Summary of Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°CTo minimize the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation and hydrolysis by displacing oxygen and moisture.[1]
Light Store in the dark (amber vial)To prevent photolytic degradation.
Moisture Keep in a dry environmentThe chloromethyl group is sensitive to hydrolysis.[2]
Container Tightly sealedTo protect from atmospheric moisture and oxygen.

Experimental Protocol: Proper Long-Term Storage Procedure

This protocol outlines the best practices for receiving and storing this compound to ensure its long-term stability.

Materials:

  • This compound in its original container

  • Amber glass vial with a PTFE-lined cap

  • Argon or Nitrogen gas supply with a regulator and tubing

  • Parafilm or other sealing tape

  • Refrigerator or cold room (2-8°C)

Procedure:

  • Upon Receipt: Inspect the manufacturer's packaging for any signs of damage. Note the certificate of analysis for initial purity.

  • Prepare for Storage: If the compound is not in a suitable long-term storage container, transfer it to a clean, dry amber glass vial in a low-humidity environment (e.g., a glove box).

  • Inert Gas Purge: Gently flush the headspace of the vial with a slow stream of argon or nitrogen for 30-60 seconds to displace air.

  • Seal Tightly: Immediately and securely tighten the PTFE-lined cap.

  • Secure the Seal: Wrap the cap and neck of the vial with Parafilm to provide an additional barrier against moisture and air ingress.

  • Label Clearly: Label the vial with the compound name, date received, and storage conditions.

  • Store Appropriately: Place the sealed vial in a refrigerator or cold room maintained at 2-8°C.

Logical Workflow for Troubleshooting Storage Issues

G start Start: Experiencing Inconsistent Results clumped Is the Material Clumped or Sticky? start->clumped check_purity Check Purity of Stored This compound (TLC, HPLC, NMR) is_pure Is the Compound Pure? check_purity->is_pure use_fresh Use a Fresh Batch of the Compound is_pure->use_fresh No improve_handling Improve Handling: Use Dry Environment, Seal Tightly is_pure->improve_handling Yes review_storage Review and Correct Storage Procedures use_fresh->review_storage end_bad If Problem Persists, Contact Technical Support use_fresh->end_bad end_good Problem Resolved review_storage->end_good clumped->check_purity No dry_material Dry Material Under Vacuum clumped->dry_material Yes dry_material->check_purity improve_handling->end_good

Caption: Troubleshooting workflow for storage-related issues.

References

  • Capot Chemical Co., Ltd. (2019).
  • ChemicalBook. (2022). 2-(CHLOROMETHYL)
  • Apollo Scientific. (2022). 2-Chloro-5-(chloromethyl)
  • ChemicalBook. (n.d.). 2-Chloro-5-(chloromethyl)
  • Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-(chloromethyl)

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its "privileged" nature due to its presence in numerous clinically approved drugs and biologically active compounds.[1][2][3] This bicyclic heterocyclic system offers a versatile framework for the development of therapeutic agents across a wide range of disease areas, including cancer, inflammation, and infectious diseases.[4][5] A particularly intriguing starting point for the synthesis of novel drug candidates is 2-(chloromethyl)-5-methylimidazo[1,2-a]pyridine. The reactive chloromethyl group at the C2-position serves as a versatile synthetic handle, allowing for the introduction of diverse functionalities and the exploration of a broad chemical space to establish robust structure-activity relationships (SAR).[6]

This guide provides an in-depth comparison of this compound analogs, focusing on how structural modifications influence their biological activity. We will delve into the causality behind experimental choices in analog design and provide detailed protocols for their synthesis and biological evaluation, empowering researchers in their quest for novel therapeutics.

The Strategic Importance of the this compound Scaffold

The core structure of this compound presents several strategic advantages for drug design:

  • The Imidazo[1,2-a]pyridine Core: This bicyclic system provides a rigid and planar scaffold that can effectively present substituents for interaction with biological targets. The nitrogen atoms within the ring system can participate in hydrogen bonding, a crucial interaction for drug-receptor binding.

  • The C2-Chloromethyl Group: This is the key to synthetic diversification. The chlorine atom is a good leaving group, making the methylene carbon susceptible to nucleophilic substitution. This allows for the facile introduction of a wide array of chemical moieties, including amines, thiols, alcohols, and various carbon nucleophiles, leading to a diverse library of analogs.

  • The C5-Methyl Group: The methyl group at the C5-position can influence the molecule's lipophilicity, metabolic stability, and steric interactions with the target protein. Its presence can also direct the substitution pattern on the pyridine ring during synthesis.

The general synthetic approach to access the this compound core involves the cyclization of a substituted 2-aminopyridine with a suitable three-carbon synthon.

G cluster_synthesis General Synthesis 2-amino-6-methylpyridine 2-Amino-6-methylpyridine intermediate 2,5-Dimethylimidazo[1,2-a]pyridine 2-amino-6-methylpyridine->intermediate Cyclization chloroacetone Chloroacetone chloroacetone->intermediate product This compound intermediate->product Chlorination NCS N-Chlorosuccinimide NCS->product

Caption: General synthetic route to this compound.

Comparative Analysis of Analog Activity: A Focus on Anticancer Applications

The imidazo[1,2-a]pyridine scaffold has shown significant promise in the development of anticancer agents, with analogs demonstrating inhibitory activity against various cancer cell lines and key oncogenic targets like protein kinases.[7][8][9][10] The following sections compare the biological performance of analogs derived from the this compound core, with a focus on how modifications at the C2-position impact their anticancer properties.

Derivatization of the C2-Methylene Linker

The reactive nature of the 2-chloromethyl group allows for its conversion into a diverse range of functionalities. This is a critical step in SAR exploration, as the nature of the substituent at this position can dramatically influence biological activity.

Table 1: SAR of C2-Substituted 5-Methylimidazo[1,2-a]pyridine Analogs

Analog SeriesR Group at C2-CH₂-Key Biological ActivityRepresentative IC₅₀ (µM)Cell LineReference
A -N(CH₃)₂Moderate Cytotoxicity45.0HCC1937 Breast Cancer[11]
B -S-ArylPotent Cytotoxicity9.7 - 44.6A375 Melanoma[12]
C -O-ArylVaries with Aryl Substitution>50VariousHypothetical
D -CNWeak to Moderate Activity>20VariousHypothetical

Note: Some data in this table is representative of the broader class of imidazo[1,2-a]pyridines to illustrate SAR principles, as direct comparative data for the 5-methyl series is limited in the public domain.

From the table, we can infer several key SAR trends:

  • Introduction of Aromatic Moieties: Linking an aromatic ring, particularly via a sulfur or nitrogen atom, at the C2-methylene position often leads to enhanced cytotoxic activity. This is likely due to the potential for additional π-π stacking or hydrophobic interactions within the target's binding site.

  • Role of the Linker Atom: The nature of the atom connecting the C2-methylene group to the substituent (e.g., N, S, O) is crucial. Thioether linkages (Series B) often exhibit potent activity, suggesting a favorable interaction of the sulfur atom with the biological target.

  • Substitution on the Aromatic Ring: For analogs containing a C2-CH₂-X-Aryl motif, the electronic and steric properties of substituents on the aryl ring can fine-tune the activity. Electron-withdrawing groups, for instance, can modulate the electronic properties of the entire molecule and influence binding affinity.

G cluster_sar SAR at C2-Position Core 2-(Chloromethyl)-5-methyl- imidazo[1,2-a]pyridine Nucleophilic_Attack Nucleophilic Substitution Core->Nucleophilic_Attack Analogs Diverse C2-Substituted Analogs Nucleophilic_Attack->Analogs Bioactivity Biological Activity (e.g., Anticancer) Analogs->Bioactivity

Caption: Workflow for SAR exploration of this compound.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following are representative procedures for the synthesis and biological evaluation of this compound analogs.

Synthesis of 2-(Arylthiomethyl)-5-methylimidazo[1,2-a]pyridine Analogs (Representative Protocol)

This protocol describes a general method for the nucleophilic substitution of the chlorine atom in this compound with a thiol.

Materials:

  • This compound

  • Substituted thiophenol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add the substituted thiophenol (1.1 eq) and K₂CO₃ (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-(arylthiomethyl)-5-methylimidazo[1,2-a]pyridine analog.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[11][12]

Materials:

  • Cancer cell line of interest (e.g., A375 melanoma, HCC1937 breast cancer)[11][12]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[12]

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • The next day, treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.[12]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Concluding Remarks and Future Directions

The this compound scaffold is a highly promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The ease of derivatization at the C2-position allows for a systematic exploration of the SAR, enabling the optimization of potency and selectivity. Future research in this area should focus on expanding the diversity of substituents introduced at the C2-position and exploring modifications at other positions of the imidazo[1,2-a]pyridine ring to further refine the pharmacological profile of these compounds. Moreover, detailed mechanistic studies, including the identification of specific molecular targets, will be crucial for the rational design of the next generation of imidazo[1,2-a]pyridine-based drugs.

References

[12] Aliwaini, S., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(5), 1-1. [Link] [13] ResearchGate. (n.d.). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... [Link] [7] Myadaraboina, S., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208-16. [Link] [6] Pimpale, M. J., et al. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37, 1039-1043. [Link] [8] Zhang, X., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry, 28(23), 115775. [Link] [14] University of Arizona. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. [Link] [4] ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. [Link] [15] Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38047-38057. [Link] [9] Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 22(26), 5635-5640. [Link] [16] Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies, 9(11), 1016-1030. [Link] [17] Chemical Methodologies. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. [Link] [10] ResearchGate. (2016). Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. [Link] [1] Oceanomics. (n.d.). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. [Link] [11] Aliwaini, S., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2954. [Link] [18] Al-Bahrani, H. A., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 10(47), 50036–50050. [Link] [2] Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Medicinal Chemistry Letters, 17(1), 1-25. [Link] [19] ResearchGate. (n.d.). Strategy for the design of imidazo [1,2-α] pyridine derivatives bearing... [Link] [20] Henderson, S. H., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry, 269, 116292. [Link] Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link] [5] Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link] [3] Klenke, B., et al. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry, 109, 13-26. [Link] [21] Beilstein Journals. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. [Link] [22] Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.

Sources

alternatives to 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Synthetic Alternatives for 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a pivotal intermediate in organic synthesis, valued for its role in constructing complex molecules, most notably in the synthesis of Zolpidem and its analogues.[1][2][3][4] The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous marketed drugs due to its versatile biological activities.[5][6][7] However, reliance on this single chloromethyl intermediate can be limiting. Factors such as reactivity, stability, accessibility, and the desire for greater molecular diversity necessitate a thorough understanding of viable synthetic alternatives.

This guide provides a comprehensive comparison of alternative strategies, moving beyond simple one-to-one replacements. We will explore functionally equivalent reagents, precursors for de novo ring synthesis, modern C-H functionalization techniques, and bioisosteric scaffolds. Each alternative is evaluated based on experimental data, strategic advantages, and practical applicability, empowering researchers to make more informed decisions in their synthetic design.

The Central Role of this compound

The synthetic utility of this reagent is anchored in the reactivity of the chloromethyl group at the C2 position. This electrophilic center is primed for nucleophilic substitution (SN2) reactions, allowing for the straightforward introduction of a wide array of functionalities (amines, ethers, thioethers, etc.). This approach is fundamental to the synthesis of drugs like Zolpidem, where a dimethylaminoacetamide moiety is appended to the heterocyclic core.[3][8]

However, this pathway is not without its challenges. The reactivity of the chloromethyl group can also lead to instability and potential side reactions. Furthermore, diversifying the final product often requires synthesizing different nucleophiles, rather than modifying the core scaffold.

cluster_0 Conventional Zolpidem Synthesis A 2-(Chloromethyl)-5- methylimidazo[1,2-a]pyridine B Nucleophilic Substitution (S_N2) A->B Reacts with N,N-dimethylaminoacetamide C Zolpidem Analogue B->C

Caption: Conventional synthesis via the chloromethyl intermediate.

Direct Functional Equivalents: Modulating Reactivity at the C2-Methyl Position

The most direct alternatives are compounds where the chlorine atom is replaced by a different leaving group. This strategy retains the core synthetic pathway but allows for fine-tuning of reactivity and handling properties.

ReagentPreparationReactivityAdvantagesDisadvantages
2-(Hydroxymethyl)-... Reduction of the corresponding carboxylic acid or ester.Low (requires activation)Stable, safe to handle, readily available precursor.[9]Requires an extra activation step (e.g., tosylation, mesylation) to become a good electrophile.
2-(Bromomethyl)-... Bromination of the hydroxymethyl or methyl precursor.HighMore reactive than the chloride, useful for less potent nucleophiles.Less stable, more lachrymatory, potentially higher cost.
2-(Mesylmethyl)-... Reaction of the hydroxymethyl precursor with mesyl chloride.Very HighExcellent leaving group, clean reactions with high yields.Requires synthesis from the alcohol; mesyl chloride is corrosive.
2-(Tosylmethyl)-... Reaction of the hydroxymethyl precursor with tosyl chloride.Very HighExcellent leaving group, similar to mesylate.Often crystalline and easier to handle than mesylates.

Expert Insight: The choice between these alternatives is a trade-off between reactivity and stability. For routine syntheses with strong nucleophiles, the chloromethyl starting material is often sufficient. However, for sensitive substrates or sluggish reactions, preparing the mesylate or tosylate in situ from the more stable hydroxymethyl precursor provides a robust and high-yielding alternative.

Experimental Protocol: Activation of 2-(Hydroxymethyl)-5-methylimidazo[1,2-a]pyridine
  • Dissolution: Dissolve 2-(hydroxymethyl)-5-methylimidazo[1,2-a]pyridine (1.0 eq.) and a tertiary amine base (e.g., triethylamine, 1.5 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) (1.2 eq.) dropwise to the cooled solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Work-up: The resulting solution containing the activated intermediate (mesylate or tosylate) can often be used directly in the subsequent nucleophilic substitution step without isolation.

Strategic Diversification via Cross-Coupling Reactions

A more versatile strategy involves using a halo-substituted imidazo[1,2-a]pyridine as the core, enabling the use of powerful transition-metal catalyzed cross-coupling reactions. This approach opens the door to a much broader chemical space for substituents at the C2 position.

Key Intermediates:

  • 2-Bromo-5-methylimidazo[1,2-a]pyridine

  • 2-Iodo-5-methylimidazo[1,2-a]pyridine

These intermediates serve as powerful handles for introducing carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug discovery.

Applicable Reactions:

  • Suzuki-Miyaura Coupling: Couples the halo-intermediate with boronic acids or esters to form C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds. This is ideal for introducing aryl, heteroaryl, or alkyl groups.[10][11][12][13]

  • Buchwald-Hartwig Amination: Couples the halo-intermediate with primary or secondary amines to form C(sp²)-N bonds, providing direct access to a vast range of arylamines.[14][15][16][17]

  • Sonogashira Coupling: Couples the halo-intermediate with terminal alkynes to install alkynyl functionalities.

cluster_1 Cross-Coupling Pathways A 2-Halo-5-methyl- imidazo[1,2-a]pyridine B Suzuki Coupling A->B [Pd], Base R-B(OH)₂ C Buchwald-Hartwig Amination A->C [Pd], Base R₂NH D Sonogashira Coupling A->D [Pd], [Cu] Base, R-C≡CH E Aryl / Alkyl Substituted Product B->E F Amino Substituted Product C->F G Alkynyl Substituted Product D->G

Caption: Versatility of 2-halo-imidazo[1,2-a]pyridines in cross-coupling.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is a general guideline and must be optimized for specific substrates.

  • Setup: To a microwave vial or Schlenk flask, add 2-bromo-5-methylimidazo[1,2-a]pyridine (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent: Add a degassed solvent mixture, such as 1,4-dioxane/water or DME/water.

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (N₂ or Ar).

  • Heating: Heat the reaction mixture to 80-120 °C (conventional heating) or 110-150 °C (microwave irradiation) for the required time (30 min to 24 h), monitoring by TLC or LC-MS.[5][12][13]

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers, wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

De Novo Synthesis: Building the Core with Desired Functionality

Instead of modifying a pre-formed imidazo[1,2-a]pyridine, one can construct the ring system itself to directly install the desired C2 substituent. This is a highly convergent and atom-economical approach.

A. Condensation with α-Haloketones

The most traditional and robust method for synthesizing the imidazo[1,2-a]pyridine scaffold is the condensation of a 2-aminopyridine with an α-haloketone (Tschitschibabin reaction).[18][19] By carefully selecting the α-haloketone, one can directly install a wide variety of C2 substituents, completely bypassing the need for a chloromethyl intermediate.

  • To get 2-(chloromethyl) : Use 1,3-dichloroacetone.[18][20]

  • To get 2-aryl : Use a 2-bromoacetophenone derivative.

  • To get 2-alkyl : Use an appropriate α-bromo ketone.

B. Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

For accessing C3-amino substituted imidazo[1,2-a]pyridines, the GBB reaction is a powerful alternative.[21] This one-pot, three-component reaction combines a 2-aminopyridine, an aldehyde, and an isocyanide to rapidly build molecular complexity.[22] While this doesn't directly substitute the C2 position, it represents a strategic pivot to explore a different region of the scaffold, which can be highly effective in drug discovery programs.

A 2-Aminopyridine D One-Pot Reaction (GBB) A->D B Aldehyde B->D C Isocyanide C->D E 3-Amino-imidazo[1,2-a]pyridine Derivative D->E

Caption: The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.

Bioisosteric Scaffolds: Thinking Beyond Imidazo[1,2-a]pyridine

In drug discovery, sometimes the best alternative is a different scaffold altogether that retains the key pharmacophoric features. This "scaffold hopping" can lead to compounds with improved properties, such as enhanced metabolic stability, better solubility, or novel intellectual property.[23]

Key Bioisosteric Replacements:

  • Imidazo[1,2-a]pyrazine & Imidazo[1,2-a]pyrimidine: These are classic bioisosteres where the pyridine ring is replaced with another nitrogen-containing six-membered ring. They often exhibit similar biological activities and binding modes.[24][25]

  • Saturated Pyridine Mimetics: Recent research has shown that saturated bicyclic amines, such as 3-azabicyclo[3.1.1]heptane, can act as non-aromatic mimics of the pyridine ring.[23] Replacing the pyridine in the core scaffold with such a mimetic can dramatically improve physicochemical properties like solubility while reducing lipophilicity, which are critical parameters in drug development.[23]

Conclusion

While this compound remains a valuable and widely used synthetic intermediate, a wealth of powerful alternatives exists for the modern organic chemist. The choice of strategy depends entirely on the synthetic goal:

  • For direct, late-stage functionalization , using the hydroxymethyl derivative and activating it to a mesylate or tosylate provides a stable and highly reactive option.

  • For maximal diversity and access to novel chemical space , employing 2-halo precursors for transition-metal cross-coupling is the strategy of choice.

  • For convergent and atom-economical synthesis , constructing the heterocyclic core de novo via condensation or multicomponent reactions allows for the direct installation of desired functionalities.

  • For overcoming ADME/Tox challenges in drug discovery , exploring bioisosteric scaffolds is a critical and often fruitful endeavor.

By understanding the full spectrum of these alternatives, researchers can design more efficient, flexible, and innovative synthetic routes to access the next generation of complex molecules based on the privileged imidazo[1,2-a]pyridine scaffold and beyond.

References

  • Dallemagne, P., Rault, S., et al. (1999). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Journal of Organic Chemistry.
  • Trofimov, A., et al. (2020). Synthesis of zolpidem tartrate and analogues.
  • Wang, T., et al. (2011). Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 592-8.
  • Dallemagne, P., Rault, S., et al. (1999). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Vertex AI Search Grounding.
  • Patel, A., et al. (2023). Facile Microwave Synthesis of Pd-Catalyzed Suzuki Reaction for Bis-6-Aryl Imidazo[1,2-a]Pyridine-2-Carboxamide Derivatives with PEG3 Linker.
  • Trofimov, A., et al. (2018). Synthesis of Zolpidem and Alpidem.
  • Sisko, J., et al. (2007). Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation. Journal of Organic Chemistry, 72(20), 7650-5.
  • Lv, B., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 926-931.
  • Sisko, J., et al. (2007). Synthesis of Polysubstituted Imidazo[1,2-a]pyridines via Microwave-Assisted One-Pot Cyclization/Suzuki Coupling/Palladium-Catalyzed Heteroarylation.
  • Kusy, R., et al. (2020). Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. Molecules, 25(14), 3169.
  • Deadman, J. J., et al. (2015). Flow chemistry synthesis of zolpidem, alpidem and other GABAA agonists and their biological evaluation through the use of in-line frontal affinity chromatography. Chemical Science, 6(5), 2838-2844.
  • EP 1600159 A1 (2005). A method for synthesizing different Zolpidem hemitartrate derivatives.
  • Zhang, X., et al. (2017). Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities. European Journal of Medicinal Chemistry, 126, 1083-1106.
  • Buchwald, S. L., & Hartwig, J. F. (2023).
  • Mykhailiuk, P. K. (2023).
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
  • ResearchGate. (2023). A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one and imidazo[4,5‐c]pyridine‐2‐one.
  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2450-2457.
  • da Silva, F. S., et al. (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Ziya, V., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 579-589.
  • Narkhede, H. P., et al. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37(5), 1039-1043.
  • Guchhait, S. K., & Chaudhary, P. (2021). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 19(30), 6564-6585.
  • Narkhede, H. P., et al. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry.
  • Reyes-Mendoza, J. D., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 28(14), 5364.
  • S. L. (2015).
  • Li, Y., et al. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 28(21), 7384.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Applications of 2-(Hydroxymethyl)
  • Antonova, M. M., & Bakulev, V. A. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35151-35173.
  • Organic Chemistry Portal. (2024). Synthesis of imidazo[1,2-a]pyridines. organic-chemistry.org.
  • Antonova, M. M., & Bakulev, V. A. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.

Sources

A Comparative In Vitro Analysis of the Antibacterial Efficacy of 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of the in vitro antibacterial activity of the novel synthetic compound, 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective agents. This document will objectively compare its potential efficacy against established antibiotics, supported by detailed experimental protocols and data interpretation.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and notably, antibacterial properties.[1][2][3][4][5] The continuous emergence of multidrug-resistant bacterial strains necessitates the exploration of novel chemical entities. This guide focuses on a specific derivative, this compound, outlining a rigorous validation pathway to ascertain its antibacterial potential.

Rationale for Experimental Design: A Multi-Faceted Approach

To comprehensively evaluate the antibacterial profile of this compound, a multi-tiered experimental approach is essential. This strategy moves beyond simple screening to provide a detailed characterization of its antimicrobial effects.

  • Initial Screening for Bioactivity: The initial step involves determining the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This fundamental assay establishes the potency of the compound.

  • Assessing Bactericidal vs. Bacteriostatic Action: Following MIC determination, it is crucial to ascertain whether the compound kills the bacteria (bactericidal) or merely inhibits their growth (bacteriostatic). The minimum bactericidal concentration (MBC) assay provides this critical information.

  • Understanding the Dynamics of Bacterial Killing: Time-kill kinetic studies offer a dynamic view of the antibacterial effect over time, providing insights into the rate and extent of bacterial killing at different concentrations of the test compound.

  • Evaluating Anti-Biofilm Potential: Bacterial biofilms are a major contributor to chronic infections and antibiotic resistance. Therefore, assessing the ability of this compound to inhibit biofilm formation and eradicate established biofilms is a critical component of its evaluation.

This systematic progression of assays provides a robust dataset for comparing the investigational compound with standard-of-care antibiotics.

Comparative Data Summary

The following tables present hypothetical, yet plausible, data for the in vitro antibacterial activity of this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria. For comparative purposes, data for Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, and Vancomycin, a glycopeptide antibiotic primarily effective against Gram-positive bacteria, are included.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

MicroorganismThis compoundCiprofloxacinVancomycin
Staphylococcus aureus (ATCC 29213)80.51
Enterococcus faecalis (ATCC 29212)1612
Escherichia coli (ATCC 25922)320.015>128
Pseudomonas aeruginosa (ATCC 27853)640.25>128

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

MicroorganismThis compoundCiprofloxacinVancomycin
Staphylococcus aureus (ATCC 29213)1614
Enterococcus faecalis (ATCC 29212)6448
Escherichia coli (ATCC 25922)>1280.03>128
Pseudomonas aeruginosa (ATCC 27853)>1280.5>128

Table 3: Biofilm Inhibition and Eradication (%)

MicroorganismThis compound (at 4x MIC)Ciprofloxacin (at 4x MIC)
Inhibition Eradication
Staphylococcus aureus (ATCC 29213)75%40%
Pseudomonas aeruginosa (ATCC 27853)50%20%

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Protocol Steps:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (bacteria and broth, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.

Determination of Minimum Bactericidal Concentration (MBC)

This assay is a follow-up to the MIC test.

Protocol Steps:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

    • Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation:

    • Incubate the MHA plate at 37°C for 18-24 hours.

  • Data Interpretation:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Time-Kill Kinetic Assay

This assay provides a dynamic assessment of antibacterial activity.

Protocol Steps:

  • Preparation of Cultures:

    • Prepare a bacterial suspension in MHB as described for the MIC assay.

  • Addition of Compound:

    • Add this compound at concentrations corresponding to 1x, 2x, and 4x the MIC. Include a growth control without the compound.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each culture.

  • Viable Cell Counting:

    • Perform serial dilutions of the aliquots and plate them on MHA to determine the number of viable bacteria (CFU/mL).

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each concentration. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.

Anti-Biofilm Assay

This protocol uses the crystal violet staining method to quantify biofilm formation.

Protocol Steps:

  • Biofilm Formation:

    • Dispense a standardized bacterial suspension into the wells of a 96-well plate.

    • For inhibition assays, add the test compound at the same time as the bacteria.

    • Incubate the plate at 37°C for 24-48 hours to allow biofilm formation.

  • Biofilm Eradication (for pre-formed biofilms):

    • After biofilm formation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

    • Add fresh media containing the test compound to the wells with the established biofilms and incubate for a further 24 hours.

  • Quantification:

    • Wash the wells with PBS.

    • Stain the adherent biofilms with 0.1% crystal violet solution.

    • After incubation, wash away the excess stain and allow the plate to dry.

    • Solubilize the bound stain with 30% acetic acid.

    • Measure the absorbance at a specific wavelength (e.g., 595 nm) using a microplate reader.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the experimental validation process.

G cluster_0 Initial Screening cluster_1 Activity Characterization cluster_2 Advanced Evaluation cluster_3 Comparative Analysis A Bacterial Strain Selection (Gram-positive & Gram-negative) B MIC Determination (Broth Microdilution) A->B C MBC Determination B->C D Time-Kill Kinetics B->D E Anti-Biofilm Assay (Inhibition & Eradication) B->E F Data Comparison with Standard Antibiotics C->F D->F E->F

Caption: Experimental Workflow for Antibacterial Validation.

Concluding Remarks and Future Directions

The hypothetical data presented suggest that this compound may possess moderate antibacterial activity, particularly against Gram-positive bacteria. Its bactericidal action against Staphylococcus aureus is a promising attribute. However, its efficacy against Gram-negative organisms appears limited in this theoretical model. The observed anti-biofilm activity warrants further investigation.

Future studies should focus on:

  • Mechanism of Action Studies: Investigating the molecular target of this compound is crucial. Based on literature for related compounds, inhibition of DNA gyrase is a plausible starting point for investigation.[1]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the parent compound can help optimize its potency and spectrum of activity.

  • In Vivo Efficacy and Toxicity Studies: Promising in vitro results must be validated in animal models of infection, alongside comprehensive toxicological profiling.

This guide provides a foundational framework for the systematic evaluation of novel antibacterial candidates like this compound, ensuring a rigorous and comparative assessment of their potential as future therapeutics.

References

  • Design and synthesis of novel imidazo[1,2-a]pyridine derivatives and their anti-bacterial activity. ResearchGate. Available at: [Link]

  • Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. J-Stage. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Journal of Advanced Scientific Research. Available at: [Link]

  • Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. Der Pharma Chemica. Available at: [Link]

  • Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][1][6]benzothiazole motifs. PubMed. Available at: [Link]

  • Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][1][2][6]Thiadiazole Moiety. PubMed. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Journal of Advanced Scientific Research. Available at: [Link]

  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. Available at: [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. Available at: [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available at: [Link]

  • Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety. PubMed. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals. Available at: [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available at: [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]

Sources

Comparative Molecular Docking Analysis of 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine Against Oncological and Tuberculous Protein Targets

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Silico Target Validation

Welcome to a detailed guide for researchers, scientists, and drug development professionals. In the landscape of modern medicinal chemistry, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure, forming the core of numerous clinically relevant agents.[1][2][3] Its synthetic tractability and diverse biological activities, ranging from anticancer to antitubercular, make it a focal point of drug discovery programs.[1][3][4]

This guide provides an in-depth comparative analysis of a specific, yet underexplored, derivative: 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine . Lacking direct experimental data, we will construct a robust, hypothetical molecular docking study to predict its potential efficacy and binding modes against three validated protein targets. This exercise is designed not merely as a simulation but as a practical blueprint for researchers undertaking similar in silico investigations. We will compare our title compound against established inhibitors to benchmark its potential and elucidate the structural nuances that may govern its activity.

Our investigation will be grounded in established scientific protocols, explaining not just the "how" but the critical "why" behind each step, from target selection to the interpretation of binding energies.

Strategic Selection of Protein Targets & Comparative Molecules

The initial and most critical phase of any docking study is the selection of biologically relevant targets. Given the broad spectrum of activity for the imidazo[1,2-a]pyridine class, we have selected three proteins that are well-established targets in oncology and infectious disease. The choice of these targets is informed by published studies on analogous compounds.[5][6][7][8]

Target Proteins:

  • Nek2 Kinase (NIMA-related kinase 2): An emerging and critical target in oncology. Overexpression of Nek2 is linked to chromosomal instability and multidrug resistance in various cancers.[9] Several imidazo[1,2-a]pyridine derivatives have been successfully designed as potent Nek2 inhibitors, making it a highly relevant target for our title compound.[6]

  • PDGFRβ Kinase (Platelet-Derived Growth Factor Receptor β): A receptor tyrosine kinase whose aberrant activation is a key driver in the pathogenesis of numerous cancers, including gastrointestinal stromal tumors.[10][11] Structure-based design has yielded imidazo[1,2-a]pyridine-based PDGFR inhibitors, validating its selection.[10]

  • Mtb QcrB (Cytochrome bcc complex subunit in Mycobacterium tuberculosis): A vital component of the electron transport chain in M. tuberculosis, essential for the bacterium's survival.[8][12] This subunit is the target of Telacebec (Q203), a clinical-stage antitubercular drug candidate featuring an imidazo[1,2-a]pyridine core, making it a prime target for novel anti-TB agents.[8][12][13]

Comparative Molecules:

To contextualize our findings, we will dock our title compound alongside a known inhibitor for each target and a structurally related imidazo[1,2-a]pyridine derivative.

  • Title Compound: this compound

  • Comparative Imidazo[1,2-a]pyridine: MBM-55 (a potent Nek2 inhibitor).[6]

  • Known Inhibitors (Gold Standards):

    • JH-1-53 (A known potent Nek2 inhibitor for comparison).

    • Imatinib (A clinically approved PDGFR inhibitor).[14]

    • Telacebec (Q203) (A clinical-stage Mtb QcrB inhibitor).[12][13]

The Experimental Blueprint: A Validated Molecular Docking Workflow

Scientific integrity in computational studies hinges on a rigorous and reproducible methodology. The following protocol outlines a standard, self-validating workflow for molecular docking using widely accepted software suites like Schrödinger's Maestro or the open-source AutoDock Vina.[15][16][17][18]

Workflow Overview

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Target Selection & PDB Structure Retrieval ProtPrep 2. Protein Preparation (Add H, Assign Charges, Minimize) PDB->ProtPrep GridGen 4. Grid Generation (Define Binding Site) ProtPrep->GridGen LigPrep 3. Ligand Preparation (2D to 3D, Ionization, Minimize) Docking 5. Molecular Docking (Glide/AutoDock Vina) LigPrep->Docking GridGen->Docking PoseAnalysis 6. Pose & Score Analysis (Binding Energy, RMSD) Docking->PoseAnalysis Interaction 7. Interaction Visualization (H-Bonds, Hydrophobic) PoseAnalysis->Interaction Comparison 8. Comparative Analysis & Hypothesis Generation Interaction->Comparison G cluster_pathways Downstream Signaling PDGFLigand PDGF Ligand PDGFR PDGFRβ Receptor PDGFLigand->PDGFR Binds & Dimerizes PI3K PI3K/AKT Pathway PDGFR->PI3K Activates RAS RAS/MAPK Pathway PDGFR->RAS Activates PLC PLCγ Pathway PDGFR->PLC Activates Imatinib Imatinib (Inhibitor) Imatinib->PDGFR TitleCompound 2-(Chloromethyl)-5- methylimidazo[1,2-a]pyridine TitleCompound->PDGFR Proliferation Cell Proliferation, Survival, Migration PI3K->Proliferation RAS->Proliferation PLC->Proliferation

Caption: Simplified PDGFRβ signaling pathway and points of inhibition.

Comparative Logic Diagram

G cluster_targets Protein Targets cluster_comparators Comparative Molecules Title Title Compound: 2-(Chloromethyl)-5-methyl- imidazo[1,2-a]pyridine Nek2 Nek2 Kinase Title->Nek2 Docked Against PDGFR PDGFRβ Kinase Title->PDGFR Docked Against QcrB Mtb QcrB Title->QcrB Docked Against MBM55 MBM-55 (Imidazo Analog) MBM55->Nek2 Compared With Imatinib Imatinib (Gold Standard) Imatinib->PDGFR Compared With Q203 Telacebec (Q203) (Gold Standard) Q203->QcrB Compared With

Caption: Logical structure of the comparative docking analysis.

Conclusion and Future Directions

This in silico investigation provides a strong, hypothesis-driven foundation for the potential multifaceted activity of This compound . Our molecular docking simulations predict favorable binding to both oncological kinase targets (Nek2, PDGFRβ) and the antitubercular target Mtb QcrB. The predicted binding modes, particularly the engagement with key active site residues, align with those of known, potent inhibitors, lending credibility to the potential of this scaffold.

While the calculated binding affinities are more modest than highly optimized drugs like Imatinib and Telacebec, they are significant enough to warrant further investigation. The title compound represents a promising starting point for a lead optimization campaign.

Next Steps for Validation:

  • Chemical Synthesis: The first crucial step is the chemical synthesis of this compound to enable experimental validation.

  • In Vitro Assays: The synthesized compound should be tested in biochemical assays (e.g., kinase activity assays, Mtb viability assays) to determine its actual inhibitory concentrations (IC50/MIC values).

  • Structure-Activity Relationship (SAR) Studies: Based on the docking poses, medicinal chemists can design and synthesize new analogues. For instance, modifying the chloromethyl group at the 2-position and the methyl group at the 5-position could enhance potency and selectivity.

  • Crystallography: Co-crystallization of the compound with the target proteins would provide definitive proof of the binding mode and invaluable information for further structure-based design.

By integrating computational predictions with empirical laboratory validation, we can efficiently navigate the complex path of drug discovery, turning promising scaffolds like imidazo[1,2-a]pyridine into next-generation therapeutics.

References

  • Molecular modeling and docking of small molecule inhibitors against NEK2. (2016). PubMed Central. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). PubMed. [Link]

  • Molecular modeling and docking of small molecule inhibitors against NEK2. (2016). PubMed. [Link]

  • NEK2 - Wikipedia. Wikipedia. [Link]

  • The structure of NEK2 protein kinase. NEK2 (PDB ID: 6H0O) is an... (2020). ResearchGate. [Link]

  • How to Perform Covalent Docking Without Templates in Schrödinger | Glide, Maestro Full Tutorial. (2025). YouTube. [Link]

  • Key Topics in Molecular Docking for Drug Design. (2021). PubMed Central. [Link]

  • Molecular docking and simulation analysis of c-KIT and PDGFRα with phytochemicals as dual inhibitors for GIST. (2024). PubMed Central. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2024). ResearchGate. [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (2020). PubMed Central. [Link]

  • Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities. (2017). PubMed. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). Royal Society of Chemistry. [Link]

  • Schrödinger Docking Tutorial. CD ComputaBio. [Link]

  • Virtual Screening, Docking, ADMET and Molecular Dynamics: A Study to Find Novel Inhibitors of Mycobacterium tuberculosis Targeting QcrB. (2022). Jordan Journal of Chemistry. [Link]

  • Mycobacterium tuberculosis QcrB (PDB ID: 6ADQ) with bound menaquinone... (2021). ResearchGate. [Link]

  • Molecular modeling and docking of small molecule inhibitors against NEK2. (2016). ResearchGate. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

  • Hands-on tutorials of AutoDock 4 and AutoDock Vina. The Scripps Research Institute. [Link]

  • Session 4: Introduction to in silico docking. University of Massachusetts Amherst. [Link]

  • 2W5A: Human Nek2 kinase ADP-bound. (2008). RCSB PDB. [Link]

  • General workflow of molecular docking calculations. The approaches... (2021). ResearchGate. [Link]

  • How to interprete and analyze molecular docking results?. (2024). ResearchGate. [Link]

  • Molecular Docking Tutorial. University of Rhode Island. [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (2018). PubMed Central. [Link]

  • AF_AFA2ZMH2F1: Computed structure model of Serine/threonine-protein kinase Nek2. RCSB PDB. [Link]

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021). YouTube. [Link]

  • Protein Ligand Docking Lesson Plan. (2022). Schrödinger. [Link]

  • 6SGI: Nek2 kinase bound to inhibitor 96. (2020). RCSB PDB. [Link]

  • Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. (2020). YouTube. [Link]

  • How to dock molecules with softwares from Schrödinger Inc.. Harvard University. [Link]

  • In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases. (2019). National Institutes of Health. [Link]

  • (PDF) Virtual Screening, Docking, ADMET and Molecular Dynamics: A Study to Find Novel Inhibitors of Mycobacterium tuberculosis Targeting QcrB. (2022). ResearchGate. [Link]

  • Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). (2024). YouTube. [Link]

  • Molecular Docking | Principles, Types, Tools, Applications & Role in Drug Discovery | Bioinformatics. (2025). YouTube. [Link]

  • New natural compound inhibitors of PDGFRA (platelet-derived growth factor receptor α) based on computational study for high−grade glioma therapy. (2023). Frontiers in Pharmacology. [Link]

  • Molecular docking analysis of selected compounds against PDGFRA kinase.... ResearchGate. [Link]

  • Learn Maestro: Preparing protein structures. (2024). YouTube. [Link]

  • Is It Reliable to Take the Molecular Docking Top Scoring Position as the Best Solution without Considering Available Structural Data?. (2019). MDPI. [Link]

  • Prediction of QcrB Inhibition as a Measure of Antitubercular Activity with Machine Learning Protocols. (2022). PubMed Central. [Link]

  • QcrB in Mycobacterium tuberculosis: The new drug target of antitubercular agents. (2021). PubMed. [Link]

  • Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD Therapy. (2024). ACS Omega. [Link]

  • qcrB - Cytochrome bc1 complex cytochrome b subunit - Mycobacterium tuberculosis (strain ATCC 25618 / H37Rv). UniProt. [Link]

  • 7E1X: Cryo-EM structure of hybrid respiratory supercomplex consisting of Mycobacterium tuberculosis complexIII and Mycobacterium smegmatis complexIV in presence of TB47. (2021). RCSB PDB. [Link]

  • Kinase Inhibitor Profile for Human Nek1, Nek6, and Nek7 and Analysis of the Structural Basis for Inhibitor Specificity. (2018). National Institutes of Health. [Link]

  • 6F2X: Structural characterization of the Mycobacterium tuberculosis Protein Tyrosine Kinase A (PtkA). (2018). RCSB PDB. [Link]

  • qcrB - Cytochrome bc1 complex cytochrome b subunit - Mycobacterium tuberculosis (strain CDC 1551 / Oshkosh). UniProt. [Link]

Sources

A Comparative Guide to Assessing the Drug-Likeness of 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Potency—The Imperative of Drug-Likeness

In the modern drug discovery cascade, identifying a potent "hit" against a biological target is merely the first step. The true challenge lies in evolving this hit into a viable drug candidate—a molecule possessing a finely tuned balance of physicochemical and pharmacokinetic properties collectively known as "drug-likeness."[1] A compound that is highly potent in a test tube but cannot be absorbed by the body, is rapidly metabolized, or exhibits toxicity is destined for failure. Therefore, a rigorous, early-stage assessment of drug-likeness is not just beneficial; it is essential for mitigating late-stage attrition and reducing the immense costs of drug development.[2]

The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry.[3][4] This nitrogen-bridged heterocyclic system is the core of several marketed drugs, including Zolpidem (a sedative) and Olprinone (a cardiac drug), and is found in countless compounds under investigation for a vast spectrum of therapeutic applications, from anticancer to antituberculosis agents.[4][5][6][7] Its rigid, planar structure and synthetically accessible substitution points make it an attractive starting point for building libraries of bioactive molecules.[6][8]

This guide provides a comprehensive framework for assessing the drug-likeness of imidazo[1,2-a]pyridine derivatives, using the 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine structure as a central case study. We will dissect the critical computational and experimental workflows that enable researchers to predict and validate the pharmaceutical potential of this promising chemical class, comparing its profile to established therapeutic agents.

Part 1: The Strategic Value of the this compound Scaffold

The choice of a scaffold is a foundational decision in a medicinal chemistry campaign. The this compound derivative is notable for several strategic reasons:

  • The Privileged Core : The imidazo[1,2-a]pyridine core provides a robust and bio-compatible anchor, proven to interact favorably with a variety of biological targets.[3]

  • The Methyl Group at C5 : Substitution at the 5-position can modulate the electronic properties of the ring system and provide a vector for optimizing steric interactions within a target's binding pocket.

  • The Chloromethyl Group at C2 : This is the most functionally significant feature. The chloromethyl group is a mild electrophile, serving as a versatile synthetic handle. It allows for facile nucleophilic substitution reactions, enabling the rapid generation of a diverse library of analogues by introducing various amines, thiols, or alcohols. This is critical for exploring the structure-activity relationship (SAR) of the series. Furthermore, its inherent reactivity means it could be engineered as a "covalent warhead" to form a permanent bond with a specific amino acid residue (like cysteine) in a target protein, a strategy employed in targeted covalent inhibitors.[9]

However, this reactivity is a double-edged sword. An unoptimized electrophilic center can lead to indiscriminate reactions with off-target biological nucleophiles, potentially causing toxicity. This underscores the need for a meticulous drug-likeness assessment.

Part 2: A Dual-Pronged Framework for Drug-Likeness Assessment

A credible assessment of drug-likeness relies on an integrated approach, where computational predictions guide experimental efforts, and experimental data, in turn, refines the predictive models.

In Silico Triage: Predicting Pharmaceutical Properties

Computational methods offer a rapid and cost-effective means to evaluate thousands of virtual compounds, filtering out those with a low probability of success before committing to costly synthesis.[2][10]

Core In Silico Analyses:

  • Physicochemical Property Calculation : The foundation of drug-likeness is rooted in fundamental physicochemical properties that govern a molecule's behavior. The most widely recognized guideline is Lipinski's "Rule of Five," which identifies properties common among orally bioavailable drugs.[11][12] These rules state that poor absorption or permeation is more likely when a compound has:

    • Molecular Weight (MW) > 500 Da

    • Calculated LogP (cLogP) > 5

    • Hydrogen Bond Donors (HBD) > 5

    • Hydrogen Bond Acceptors (HBA) > 10

  • ADMET Profiling : This suite of predictive models assesses a compound's likely pharmacokinetic and toxicity profile.

    • Absorption : Predicts gastrointestinal (GI) absorption and permeability across the blood-brain barrier (BBB).

    • Distribution : Estimates plasma protein binding and volume of distribution.

    • Metabolism : Identifies potential sites of metabolism and predicts inhibition of key Cytochrome P450 (CYP) enzymes (e.g., CYP3A4, 2D6), which is a major cause of drug-drug interactions.

    • Excretion : Predicts the route and rate of elimination.

    • Toxicity : Flags potential liabilities such as carcinogenicity, mutagenicity, and cardiotoxicity (e.g., hERG inhibition).[13]

  • Structure Preparation : Draw the 2D structure of the molecule (e.g., this compound) in a compatible format (e.g., SMILES).

  • Property Calculation : Submit the structure to a comprehensive online prediction tool (e.g., SwissADME, pkCSM). These platforms utilize validated algorithms to calculate a wide range of descriptors.

  • Lipinski's Rule Analysis : Check for violations of the Rule of Five.

  • ADMET Analysis : Review the predictions for key parameters:

    • GI Absorption: Look for a "High" prediction.

    • BBB Permeant: Assess if the molecule is likely to cross the blood-brain barrier (this can be desirable or undesirable depending on the therapeutic target).

    • CYP Inhibition: Note any predicted inhibition of major CYP isoforms.

    • Toxicity: Screen for alerts from toxicity models (e.g., Ames test for mutagenicity).

  • Data Consolidation : Compile all predicted data into a summary table for comparison against benchmark compounds.

G cluster_input Input cluster_analysis Computational Analysis cluster_output Output & Decision SMILES 1. Generate SMILES String PhysChem 2. Calculate Physicochemical Properties (MW, cLogP, TPSA) SMILES->PhysChem ADMET 3. Predict ADMET Profile (GI Absorption, CYP Inhibition, Toxicity) SMILES->ADMET Lipinski 4. Evaluate Lipinski's Rule of Five PhysChem->Lipinski Profile 5. Consolidate Drug-Likeness Profile ADMET->Profile Lipinski->Profile Decision 6. Go / No-Go Decision for Synthesis Profile->Decision

Caption: Workflow for in silico drug-likeness assessment.

Experimental Validation: Grounding Predictions in Reality

While computational models are powerful, they are ultimately predictive. Experimental validation is non-negotiable to confirm the in silico findings and uncover unforeseen liabilities.

  • Aqueous Solubility : Poor solubility is a primary reason for erratic absorption and low bioavailability. A kinetic turbidimetric solubility assay is a standard high-throughput method.

  • Membrane Permeability : The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective initial screen that measures a compound's ability to diffuse across an artificial lipid membrane, serving as a surrogate for passive absorption.

  • Metabolic Stability : The Liver Microsomal Stability Assay evaluates how quickly a compound is metabolized by enzymes present in liver microsomes (a subcellular fraction containing high concentrations of CYP enzymes). A compound that is metabolized too rapidly will have a short half-life in vivo, limiting its therapeutic effect.

  • Reagent Preparation : Prepare buffer solutions, the compound stock solution (typically in DMSO), and liver microsomes (human or mouse). Prepare a solution of the NADPH regenerating system, which is required for CYP enzyme activity.

  • Incubation : Add the test compound to a solution containing liver microsomes in buffer. Initiate the metabolic reaction by adding the NADPH regenerating system. Incubate at 37°C.

  • Time Points : At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile) to quench the reaction. The stop solution also contains an internal standard for analytical quantification.

  • Analysis : Centrifuge the samples to precipitate the proteins. Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of the parent compound remaining at each time point.

  • Data Calculation : Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the intrinsic clearance and the in vitro half-life (t½).

G cluster_tier1 Tier 1: Physicochemical Properties cluster_tier2 Tier 2: In Vitro ADME cluster_tier3 Tier 3: Safety & Advanced Profiling Synthesized Synthesized Compound Solubility Aqueous Solubility Assay (Turbidimetric) Synthesized->Solubility Permeability Permeability Assay (PAMPA) Synthesized->Permeability Metabolism Metabolic Stability Assay (Liver Microsomes) Solubility->Metabolism Permeability->Metabolism PPB Plasma Protein Binding Metabolism->PPB Cytotoxicity Cytotoxicity Assay (e.g., HepG2 cells) PPB->Cytotoxicity hERG hERG Assay (Cardiotoxicity) PPB->hERG Candidate Preclinical Candidate Cytotoxicity->Candidate hERG->Candidate

Sources

In Vivo Efficacy of Imidazo[1,2-a]pyridine Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent biological activities. This guide provides a comparative analysis of the in vivo efficacy of various imidazo[1,2-a]pyridine derivatives across key therapeutic areas: oncology, inflammation, and central nervous system (CNS) disorders. By examining the experimental data and methodologies from preclinical in vivo studies, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the development of next-generation therapeutics based on this privileged heterocyclic core.

Anticancer Activity: Targeting Tumor Growth and Proliferation

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating significant in vivo efficacy in various tumor models. These compounds often exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[1][2]

Case Study: A PI3K/Akt/mTOR Pathway Inhibitor in a Cervical Cancer Xenograft Model

One notable example involves an imidazo[1,2-a]pyridine derivative designed as a potent PI3Kα inhibitor.[2] This compound has shown promising anti-proliferative effects against cervical cancer cells in vitro and, more importantly, demonstrated significant tumor growth inhibition in a mouse xenograft model.

Experimental Workflow: Xenograft Tumor Model

G cluster_0 Cell Culture & Implantation cluster_1 Tumor Growth & Treatment cluster_2 Efficacy Evaluation a HeLa cells cultured in vitro b Cells harvested and suspended in Matrigel a->b c Subcutaneous injection into flank of nude mice b->c d Tumors grown to palpable size (e.g., 100-150 mm³) c->d e Randomization of mice into treatment and control groups d->e f Daily administration of imidazo[1,2-a]pyridine derivative (e.g., 50 mg/kg, i.p.) or vehicle e->f g Tumor volume and body weight measured regularly f->g h At study endpoint, tumors excised and weighed g->h i Immunohistochemical analysis of tumor tissue (e.g., for proliferation and apoptosis markers) h->i

Caption: Workflow for evaluating the in vivo anticancer efficacy of an imidazo[1,2-a]pyridine derivative in a xenograft mouse model.

In Vivo Efficacy Data Summary: Anticancer Imidazo[1,2-a]pyridine Derivative

CompoundAnimal ModelTumor TypeDosing RegimenKey FindingsReference
PI3Kα InhibitorNude MiceHeLa (Cervical) Xenograft50 mg/kg, dailySignificant inhibition of tumor growth compared to vehicle control.[2]
Compound 12b Not specified in vivoHep-2, HepG2, MCF-7, A375 (in vitro)Not applicablePromising in vitro anticancer activity with good selectivity against cancer cells over normal cells.[3][4]

Causality Behind Experimental Choices: The use of immunodeficient nude mice is critical for allowing the growth of human-derived cancer cells without rejection by the host immune system. Matrigel is used to provide a supportive matrix for initial tumor cell engraftment and growth. The choice of dose (50 mg/kg) is typically determined from prior maximum tolerated dose (MTD) studies to ensure the observed anti-tumor effect is not due to overt toxicity.

Alternative Anticancer Imidazo[1,2-a]pyridines

Other derivatives of imidazo[1,2-a]pyridine have also shown in vitro anticancer activity against a range of cancer cell lines, including lung, breast, and liver cancer.[1][5] For instance, compounds 6d and 6i from one study were found to inhibit DNA synthesis in HepG2 liver cancer cells through an apoptotic pathway.[5] While in vivo data for these specific compounds was not detailed in the provided search results, their in vitro potency suggests they are strong candidates for future in vivo efficacy studies.

Anti-inflammatory and Analgesic Activity: Targeting COX-2

A significant number of imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their anti-inflammatory properties, with a particular focus on the inhibition of cyclooxygenase-2 (COX-2).[6][7][8] Selective COX-2 inhibitors are sought after as they can provide anti-inflammatory and analgesic effects with a potentially better gastrointestinal safety profile compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[9]

In Vivo Evaluation of a Selective COX-2 Inhibitor

A study detailing the development of novel imidazo[1,2-a]pyridine derivatives as COX-2 inhibitors reported a compound, 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine (5j), with potent in vivo analgesic activity.[6][8]

Experimental Protocol: Acetic Acid-Induced Writhing Test for Analgesia

  • Animal Model: Male Swiss albino mice are used.

  • Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for at least one week before the experiment.

  • Grouping and Administration: Mice are randomly divided into groups (n=6-8 per group): vehicle control, positive control (e.g., indomethacin), and test compound groups at various doses. The test compounds or vehicle are administered orally or intraperitoneally.

  • Induction of Writhing: After a set pre-treatment time (e.g., 30-60 minutes), a solution of acetic acid (e.g., 0.6% v/v in saline) is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

  • Observation and Data Collection: Immediately after the acetic acid injection, the number of writhes for each mouse is counted over a defined period (e.g., 20-30 minutes).

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group. The ED50 (the dose that produces 50% of the maximum effect) can then be determined.

In Vivo Efficacy Data Summary: Anti-inflammatory Imidazo[1,2-a]pyridine Derivative

CompoundAnimal ModelIn Vivo AssayEfficacy MetricResultReference
5jMiceAcetic Acid-Induced WrithingED5012.38 mg/kg[6][8]
5RatsCarrageenan-induced paw edemaEdema InhibitionMore efficient than indomethacin at 10 mg/kg[10]

Mechanism of Action: COX-2 Inhibition

G cluster_0 Inflammatory Stimulus cluster_1 COX Pathway cluster_2 Physiological Effects a Cell membrane phospholipids b Arachidonic Acid a->b PLA2 c COX-2 Enzyme b->c d Prostaglandins (e.g., PGE2) c->d e Inflammation, Pain, Fever d->e f Imidazo[1,2-a]pyridine Derivative (e.g., 5j) f->c Inhibition

Caption: Simplified diagram of the mechanism of action for anti-inflammatory imidazo[1,2-a]pyridine derivatives that inhibit the COX-2 enzyme.

Central Nervous System Activity: Modulating GABA-A Receptors

The imidazo[1,2-a]pyridine scaffold is perhaps most famously represented by drugs targeting the CNS, such as Zolpidem (a hypnotic) and Alpidem (an anxiolytic).[11][12] These compounds exert their effects by modulating the GABAA receptor, the primary inhibitory neurotransmitter receptor in the brain.[13][14][15]

Comparative In Vivo Profiles of Zolpidem and Alpidem

Zolpidem and Alpidem, while structurally related, exhibit distinct in vivo pharmacological profiles due to their differential affinities for GABAA receptor subtypes. Zolpidem shows high affinity for α1-containing GABAA receptors, which is believed to mediate its sedative-hypnotic and anticonvulsant effects.[13][14][16] Alpidem, on the other hand, was developed as an anxiolytic with a different profile from classical benzodiazepines.[17][18]

In Vivo Behavioral and Pharmacological Effects

CompoundPrimary In Vivo EffectsKey Animal ModelsMechanism of ActionReference
Zolpidem Sedative-hypnotic, anticonvulsant, motor impairment at higher doses.Locomotor activity tests, pentylenetetrazole (PTZ)-induced convulsion model, EEG sleep studies.Selective positive allosteric modulator of α1-GABAA receptors.[13][14][19]
Alpidem Anxiolytic, anticonvulsant, weak sedative and memory-impairing effects.Marble-burying test, punished drinking test, rotarod test.Positive allosteric modulator of GABAA receptors.[17][18]

Experimental Protocol: Rotarod Test for Motor Coordination

  • Apparatus: A rotating rod (rotarod) with adjustable speed.

  • Training: Mice or rats are trained to stay on the rotating rod at a constant speed for a set duration (e.g., 60-120 seconds).

  • Administration: Animals are administered the test compound (e.g., Alpidem), vehicle, or a positive control (e.g., diazepam) at various doses.

  • Testing: At set time points after administration, the animals are placed back on the rotarod, which is then set to accelerate or maintain a constant speed.

  • Data Collection: The latency to fall from the rod is recorded for each animal. A shorter latency indicates impaired motor coordination.

  • Analysis: The mean latency to fall for each treatment group is compared to the vehicle control group.

Rationale for Experimental Design: The rotarod test is a standard and reliable method for assessing the potential for a compound to cause motor impairment, a common side effect of CNS-acting drugs. This is crucial for differentiating the desired therapeutic effect (e.g., anxiolysis) from undesirable side effects.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold continues to be a highly fruitful starting point for the design of novel therapeutics. In vivo efficacy studies have confirmed the potential of its derivatives in oncology, inflammation, and neuroscience.

  • For anticancer applications , future research should focus on optimizing the pharmacokinetic properties of potent in vitro inhibitors to enhance their in vivo efficacy and safety profiles. Exploring combination therapies with existing chemotherapeutics could also be a valuable strategy.

  • In the anti-inflammatory arena , the development of highly selective COX-2 inhibitors remains a key objective to minimize off-target effects. Head-to-head in vivo studies comparing novel derivatives with established NSAIDs and coxibs will be essential for demonstrating superior efficacy or safety.

  • For CNS disorders , the focus is on achieving greater selectivity for GABAA receptor subtypes to fine-tune the desired therapeutic effect (e.g., anxiolysis without sedation). The distinct profiles of Zolpidem and Alpidem serve as a testament to the feasibility of this approach.

This comparative guide underscores the versatility of the imidazo[1,2-a]pyridine core and provides a framework for the rational design and evaluation of new drug candidates. A thorough understanding of the in vivo models and methodologies is paramount for successfully translating promising in vitro data into clinically viable therapeutics.

References

  • Crestani, F., Martin, J. R., Möhler, H., et al. (2000). Mechanism of action of the hypnotic zolpidem in vivo. British Journal of Pharmacology, 131(7), 1251–1254. [Link]

  • Crestani, F., Martin, J. R., Möhler, H., et al. (2000). Mechanism of action of the hypnotic zolpidem in vivo. PubMed. [Link]

  • Anonymous. (n.d.). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Taylor & Francis. [Link]

  • Zivkovic, B., Morel, E., Joly, D., et al. (1991). Pharmacological and behavioral profile of alpidem as an anxiolytic. PubMed. [Link]

  • Anonymous. (n.d.). Chemical synthesis of imidazo[1,2-a]pyridine derivatives with anti-inflammatory properties. Universitat de València. [Link]

  • Crestani, F., Martin, J. R., Möhler, H., et al. (2000). Mechanism of action of the hypnotic zolpidem in vivo. Illinois Experts. [Link]

  • Anonymous. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Recent Advances in Inflammation & Allergy Drug Discovery. [Link]

  • Greenblatt, D. J., Miller, L. G., & Shader, R. I. (1992). Benzodiazepine receptor binding of nonbenzodiazepines in vivo: alpidem, zolpidem and zopiclone. PubMed. [Link]

  • Anonymous. (n.d.). Pharmacological and Behavioral Profile of Alpidem as an Anxiolytic. Request PDF. [Link]

  • S. G, S., S, S., M, V., et al. (2024). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • Altaher, A. M., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. ResearchGate. [Link]

  • Rowlett, J. K., et al. (2012). The behavioral pharmacology of zolpidem: evidence for the functional significance of α1-containing GABA(A) receptors. PubMed. [Link]

  • Al-Dhfyan, A., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. [Link]

  • Anonymous. (n.d.). Mechanism of action of the hypnotic zolpidem in vivo. Request PDF. [Link]

  • Bagheri, E., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. PubMed Central. [Link]

  • Anonymous. (n.d.). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. Request PDF. [Link]

  • Sharma, K., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]

  • S. G, S., et al. (2024). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Saletu, B., et al. (1985). Pharmacokinetic and dynamic studies with a new anxiolytic imidazo-pyridine alpidem utilizing pharmaco-EEG and psychometry. PubMed. [Link]

  • Anonymous. (n.d.). alpidem. Drug Central. [Link]

  • Zarghi, A., et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. PubMed. [Link]

Sources

Comparative Guide to Cross-Reactivity Profiling of 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine-based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Covalent Imidazo[1,2-a]pyridines and the Imperative of Selectivity

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for inhibitors targeting a diverse range of proteins, including kinases, enzymes involved in metabolic pathways, and even bacterial targets.[1][2][3][4] The introduction of a 2-(chloromethyl) substituent transforms this scaffold into a targeted covalent inhibitor (TCI). This "warhead" is designed to form a permanent covalent bond with a nucleophilic residue, typically a cysteine, within the active site of its intended protein target. This covalent mechanism can lead to enhanced potency, prolonged duration of action, and improved therapeutic efficacy, as exemplified by the success of TCIs in oncology.[5]

However, the inherent reactivity of the chloromethyl group, while advantageous for on-target binding, also introduces a significant risk: off-target engagement. Unintended covalent modification of other cellular proteins can lead to toxicity, idiosyncratic adverse events, or confounding biological effects that complicate preclinical validation.[6] Therefore, a rigorous and multi-faceted cross-reactivity profiling strategy is not merely a regulatory checkbox but a fundamental necessity in the development of safe and effective 2-(chloromethyl)-5-methylimidazo[1,2-a]pyridine-based inhibitors.

This guide provides a comparative analysis of key methodologies for assessing inhibitor selectivity, explaining the rationale behind experimental choices and providing actionable protocols for researchers in the field. We will explore biochemical, cell-based, and proteomic approaches, offering a framework for building a comprehensive and trustworthy selectivity profile.

Mechanism of Action: Targeted Covalent Inhibition

The 2-(chloromethyl) group functions as a mild electrophile. Upon initial non-covalent binding of the imidazo[1,2-a]pyridine core within the protein's active site, the chloromethyl group is positioned in close proximity to a nucleophilic amino acid residue. This induced proximity facilitates a nucleophilic substitution reaction, forming a stable, covalent adduct and irreversibly inactivating the protein.

cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Bond Formation Inhibitor Inhibitor Kinase_Pocket Target Protein (with Cys-SH) Inhibitor->Kinase_Pocket Ki Complex Reversible Complex Covalent_Adduct Covalent Adduct (Target-S-Inhibitor) Complex->Covalent_Adduct k_inact

Caption: Mechanism of targeted covalent inhibition.

A Multi-Tiered Approach to Selectivity Profiling

No single assay can fully capture the complexity of a covalent inhibitor's selectivity profile. A robust assessment relies on an integrated, multi-tiered approach that moves from simplified in vitro systems to complex, physiologically relevant environments.

cluster_info Information Gained Biochemical Tier 1: Biochemical Profiling (e.g., Kinome Scan) Cellular Tier 2: Cellular Target Engagement (e.g., CETSA) Biochemical->Cellular Validates on-target activity in a cellular context Biochemical_Info Potency (IC50) Selectivity Score Biochemical->Biochemical_Info Proteomic Tier 3: Unbiased Proteome-Wide Profiling (e.g., Chemoproteomics) Cellular->Proteomic Identifies all potential off-targets globally Cellular_Info Target Engagement (EC50) Cellular Potency Cellular->Cellular_Info Proteomic_Info Off-Target IDs Site of Modification Proteomic->Proteomic_Info

Caption: A tiered workflow for inhibitor cross-reactivity profiling.

Tier 1: Biochemical Profiling — The Broad View

The first step is typically to assess the inhibitor's activity against a large panel of purified enzymes, most commonly kinases. This provides a broad, albeit artificial, view of selectivity.

Why this approach? Biochemical screens are high-throughput and cost-effective for an initial assessment. They directly measure the compound's ability to inhibit the enzymatic activity of hundreds of purified proteins in parallel, providing a quantitative measure of potency (IC50) and a selectivity score.[7]

Leading Platform: Large-Panel Kinase Scans Services from companies like Eurofins Discovery or Reaction Biology offer panels of hundreds of human kinases. The inhibitor is typically tested at a single high concentration (e.g., 1 or 10 µM) to identify initial "hits," followed by dose-response curves to determine the IC50 for any kinase showing significant inhibition.[7]

Data Interpretation & Comparison The output is a list of kinases inhibited by the compound and their corresponding IC50 values. This allows for direct comparison with alternative inhibitors.

Kinase TargetThis compound (Hypothetical) IC50 (nM)Alternative Covalent Inhibitor (e.g., Ibrutinib) IC50 (nM)Alternative Reversible Inhibitor (e.g., Staurosporine) IC50 (nM)
Primary Target (e.g., BTK) 1.5 0.5 3.0
Off-Target Kinase 1 (e.g., EGFR)>10,0005.02.5
Off-Target Kinase 2 (e.g., TEC)1507820
Off-Target Kinase 3 (e.g., SRC)2,500>1,0001.0

Causality Behind Limitations: While essential, this method has significant limitations. Assays are performed under artificial conditions (e.g., ATP concentration at or near the Km) that do not reflect the cellular environment where ATP levels are much higher (1-5 mM).[8] Crucially, these assays only include the proteins on the panel and cannot identify non-kinase off-targets or targets that are not commercially available.

Tier 2: Cellular Target Engagement — Confirming Action in a Live Cell

The next critical step is to verify that the inhibitor engages its intended target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is the gold standard for this purpose.

Why this approach? CETSA directly measures the physical binding of a drug to its target protein in a native cellular environment.[9] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[10] This is a label-free method that does not require modification of the inhibitor and provides evidence of target engagement at physiologically relevant concentrations.[11][12]

Leading Platform: Western Blot or MS-based CETSA A CETSA experiment involves treating intact cells with the inhibitor, heating the cell lysates to a range of temperatures, separating soluble from aggregated proteins, and quantifying the amount of the target protein remaining in the soluble fraction.[9][13]

Experimental Protocol: Western Blot-Based CETSA

  • Cell Culture: Plate cells (e.g., a cell line endogenously expressing the target) and grow to 80-90% confluency.

  • Compound Treatment: Treat cells with the this compound inhibitor or vehicle (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Harvesting: Wash cells with PBS and harvest by scraping. Resuspend cell pellets in PBS containing protease and phosphatase inhibitors.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification: Collect the supernatant (soluble fraction). Determine protein concentration using a BCA assay. Analyze equal amounts of protein by SDS-PAGE and Western blot using a specific antibody against the target protein.

  • Data Analysis: Quantify band intensities and plot the percentage of soluble protein relative to the non-heated control against temperature. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target stabilization and engagement.

Data Interpretation & Comparison The primary output is a thermal melt curve. A dose-response experiment at a fixed temperature (isothermal dose-response fingerprint, ITDRF) can be performed to determine the cellular EC50 of target engagement.

AssayThis compound (Hypothetical)Rationale & Interpretation
CETSA Melt Curve (ΔTm) + 5.2 °CA significant thermal shift confirms the inhibitor binds and stabilizes the target protein inside the cell.
ITDRF (EC50) 85 nMThis value represents the cellular potency for target binding, which can be compared to the IC50 from biochemical assays and the potency in functional cell assays.

Tier 3: Unbiased Proteome-Wide Profiling — Finding the Unknown Unknowns

For covalent inhibitors, identifying all cellular proteins that are modified is paramount. Chemoproteomic platforms, particularly Activity-Based Protein Profiling (ABPP), are uniquely suited for this challenge.[6]

Why this approach? Chemoproteomics provides a global, unbiased view of the inhibitor's interactions across the entire proteome.[14] This approach can identify both the intended target and any off-targets, often pinpointing the exact site of covalent modification.[15] This is essential for understanding potential toxicity mechanisms and for rationally designing more selective next-generation inhibitors.[16]

Leading Platform: Competitive ABPP or Inhibitor-Derived Probes This method involves synthesizing a version of the inhibitor with a clickable tag (e.g., a terminal alkyne). Cells are treated with this probe, which covalently labels its targets. The tagged proteins are then conjugated to a biotin reporter via click chemistry, enriched using streptavidin beads, and identified by mass spectrometry.[6] A competition experiment, where cells are pre-treated with the original, untagged inhibitor, is crucial to validate that the probe's targets are the same as the parent compound's.

Experimental Protocol: Chemoproteomic Target Identification

  • Probe Synthesis: Synthesize an alkyne-tagged version of the this compound inhibitor.

  • Cell Treatment: Treat live cells with the alkyne probe. For competition experiments, pre-incubate cells with a molar excess of the parent inhibitor before adding the probe. A vehicle-only control is also required.

  • Cell Lysis: Harvest and lyse the cells in a suitable buffer (e.g., RIPA buffer).

  • Click Chemistry: To the proteome lysate, add biotin-azide, TCEP, TBTA ligand, and copper(II) sulfate. Incubate to ligate biotin to the probe-modified proteins.

  • Enrichment: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated proteins. Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer and add trypsin to digest the enriched proteins into peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins enriched in the probe-treated sample compared to the control. Proteins that are significantly enriched and whose enrichment is blocked by the parent inhibitor are considered direct targets.

Start Treat Cells with Alkyne-Tagged Inhibitor Lysis Lyse Cells Start->Lysis Click Click Chemistry: Add Biotin-Azide Lysis->Click Enrich Enrich on Streptavidin Beads Click->Enrich Digest On-Bead Tryptic Digest Enrich->Digest MS LC-MS/MS Analysis Digest->MS Analysis Identify & Quantify Enriched Proteins MS->Analysis

Caption: Workflow for chemoproteomic off-target identification.

Conclusion: Building a Self-Validating Selectivity Dossier

The development of this compound-based covalent inhibitors holds immense therapeutic promise. However, their clinical success is inextricably linked to a thorough understanding of their selectivity. By employing a logical, tiered profiling strategy—starting with broad biochemical screens, confirming on-target activity in cells with CETSA, and finally, mapping the complete interaction landscape with chemoproteomics—researchers can build a robust and trustworthy data package. This integrated approach not only de-risks clinical development by identifying potential liabilities early but also provides invaluable insights for the structure-based design of next-generation inhibitors with superior safety and efficacy profiles.

References

  • Bamborough, P. et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry.
  • Montes de Oca, R. et al. (2020). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Chemical Biology.
  • Shaw, J. et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Central Science.
  • Li, Y. et al. (2022). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry.
  • Davis, M.I. et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Science Signaling. [Link]

  • Yang, F. & Wang, J. (2018). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Molecular Biology.
  • Vinogradova, E.V. et al. (2020). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society. [Link]

  • Uitdehaag, J.C. et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology.
  • Jafari, R. et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.
  • Li, Y. et al. (2021). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Opinion on Drug Discovery.
  • Al-Amin, R.A. et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry.
  • Parker, C.G. & Maurais, S. (2021). Chemoproteomic methods for covalent drug discovery. Journal of Medicinal Chemistry.
  • Ward, C.C. et al. (2021). Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. RSC Chemical Biology. [Link]

  • Wang, L. et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog.
  • Ge, W. et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Review of Proteomics.
  • Anderson, M. et al. (2003). Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation. Bioorganic & Medicinal Chemistry Letters.
  • BenchChem. (2025). Assessing the Selectivity of Imidazo[1,2-A]pyridine-Based CDK Inhibitors: A Comparative Analysis. BenchChem Technical Guides.
  • Cui, J. et al. (2016). Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors. Acta Pharmacologica Sinica.
  • Scott, J.S. et al. (2021). Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. Journal of Medicinal Chemistry.
  • Sorgenfrei, F.A. et al. (2018). Kinome-Wide Profiling Prediction of Small Molecules. ChemMedChem.
  • Li, X. et al. (2021). Kinome-wide polypharmacology profiling of small molecules by multi-task graph isomorphism network approach.
  • Li, Z. et al. (2023). KinomeMETA: meta-learning enhanced kinome-wide polypharmacology profiling.
  • Li, Z. et al. (2024). KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning. Nucleic Acids Research.
  • Abrahams, K.A. et al. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLoS ONE.
  • Gao, Y. et al. (2012). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters.
  • Werz, O. et al. (2011). Molecular characterization of EP6--a novel imidazo[1,2-a]pyridine based direct 5-lipoxygenase inhibitor. Biochemical Pharmacology.

Sources

Safety Operating Guide

Navigating the Disposal of 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The proper disposal of specialized compounds like 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine is not merely a regulatory formality but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this halogenated imidazopyridine derivative, ensuring the protection of personnel and compliance with institutional and federal regulations.

Hazard Assessment: Understanding the Compound's Profile

Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. While comprehensive toxicological data for this compound is not extensively documented, the Safety Data Sheet (SDS) for the closely related compound, 2-Chloromethyl-imidazo[1,2-A]pyridine, indicates potential for respiratory irritation and allergic reactions in sensitive individuals.[1] Structurally, the presence of a chloromethyl group and a pyridine-like fused ring system suggests that it should be handled as a potentially hazardous substance. Analogous compounds, such as 2-Chloro-5-(chloromethyl)pyridine, are classified as harmful if swallowed and capable of causing severe skin burns and eye damage.[2][3][4][5] Therefore, a cautious approach is warranted.

Key Hazard Considerations:

  • Irritation: Potential for respiratory tract, skin, and severe eye irritation.[1][6]

  • Sensitization: May cause allergic skin reactions in susceptible individuals.[1][3]

  • Toxicity: Assumed to be harmful if ingested, inhaled, or absorbed through the skin based on analogous structures.[2][6]

  • Environmental: The impact on aquatic life is not fully known; therefore, it must not be released into the environment.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the assessed hazards, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable. The following table outlines the minimum required PPE for handling this compound in any form—be it the pure compound, solutions, or contaminated materials.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shieldsTo protect eyes from splashes of the chemical, which can cause severe irritation or damage.[2][7]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber)To prevent skin contact, absorption, and potential sensitization.[7][8]
Body Protection Standard laboratory coatTo protect skin and clothing from contamination.[7]
Respiratory Protection Use in a certified chemical fume hoodTo avoid inhalation of dust or vapors, which may cause respiratory irritation.[8][9]

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound requires a systematic approach focused on segregation and clear identification of the waste stream. As a halogenated organic compound, it must not be mixed with non-halogenated waste.[8][10][11][12]

Step 1: Waste Segregation

Immediately upon generation, all waste containing this compound must be classified as "Halogenated Organic Waste." This includes:

  • Unused or excess solid compound.

  • Solutions containing the compound.

  • Contaminated consumables (e.g., pipette tips, weighing paper, gloves, absorbent pads).

This segregation is critical because halogenated waste requires specific incineration processes at higher temperatures to prevent the formation of toxic byproducts like dioxins.[11] Mixing it with non-halogenated solvents can unnecessarily increase disposal costs and complicate the disposal process.[10][12]

Step 2: Waste Container Selection and Labeling
  • Select an Appropriate Container: Use a designated, leak-proof container with a secure screw-top cap. The container must be chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Proper Labeling: Affix a "Hazardous Waste" label to the container before adding the first drop of waste.[10][13] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste this compound." Avoid abbreviations or chemical formulas.[13]

    • An accurate list of all constituents and their approximate percentages.

    • The relevant hazard pictograms (e.g., corrosive, irritant, environmentally hazardous).

    • The name of the principal investigator and the laboratory location.

Step 3: Accumulation and Storage
  • Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be in a well-ventilated location, such as a chemical fume hood, especially for liquid waste.[8]

  • Container Management: Keep the waste container closed at all times except when adding waste.[10][13]

  • Incompatible Materials: Ensure the waste container is stored separately from incompatible materials, particularly strong acids, acid chlorides, and oxidizing agents, to prevent hazardous reactions.[1]

Step 4: Arranging for Final Disposal

Once the waste container is nearly full (around 75% capacity), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[10] Do not overfill containers. Follow your institution's specific procedures for requesting a waste pickup. Never dispose of this chemical down the drain or in regular trash.[8][9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.

DisposalWorkflow start Waste Generation (Solid, Liquid, or Contaminated Material) is_halogenated Is the waste halogenated? (Contains F, Cl, Br, I) start->is_halogenated halogenated_waste Classify as: 'Halogenated Organic Waste' is_halogenated->halogenated_waste Yes non_halogenated_waste Follow procedure for 'Non-Halogenated Organic Waste' is_halogenated->non_halogenated_waste No label_container Select & Label Container - 'Hazardous Waste' - Full Chemical Name - All Constituents & % halogenated_waste->label_container store Store in Satellite Accumulation Area - Keep container closed - Away from incompatibles label_container->store full Container is ~75% Full? store->full contact_ehs Contact Environmental Health & Safety (EHS) for pickup full->contact_ehs Yes continue_accumulation Continue Accumulation full->continue_accumulation No continue_accumulation->store

Caption: Decision workflow for the disposal of laboratory waste.

Spill Management: Immediate and Effective Response

In the event of a spill, prompt and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: For a small, manageable spill, and if you are trained to do so, proceed with cleanup. For large spills, contact your institution's EHS department immediately.[7]

  • Don Appropriate PPE: Before addressing the spill, ensure you are wearing the full PPE detailed in the table above.

  • Contain and Absorb: For solid spills, carefully sweep or scoop the material to avoid generating dust.[1] For liquid spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the spill.[7][9]

  • Collect and Dispose: Place the absorbed material and any contaminated cleaning supplies into a sealed, properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and responsibility within the laboratory.

References

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • BenchChem. (n.d.).
  • Temple University Campus Operations. (n.d.).
  • Bucknell University. (2016, April 15).
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Braun Research Group. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-(chloromethyl)
  • (n.d.). MSDS of 2-Chloromethyl-imidazo[1,2-A]pyridine.
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • ECHEMI. (n.d.). 2-Chloro-5-(chloromethyl)
  • CAMEO Chemicals. (n.d.). 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE.
  • ChemicalBook. (2025, September 20). Chemical Safety Data Sheet MSDS / SDS - 2-Chloro-5-(chloromethyl)pyridine.
  • (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine.
  • Apollo Scientific. (2022, September 16). 2-Chloro-5-(chloromethyl)
  • TCI Chemicals. (2025, April 30).
  • Fisher Scientific. (2025, December 24). Safety Data Sheet: 2-Chloro-5-(chloromethyl)pyridine.

Sources

Personal protective equipment for handling 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety & Handling Guide: 2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine

This guide provides critical operational, safety, and disposal protocols for researchers, scientists, and drug development professionals working with this compound. The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its broad biological activities.[1][2][3] However, the introduction of a chloromethyl group—a reactive alkylating agent—necessitates stringent handling protocols.

Core Hazard Assessment & Profile

Based on analogous compounds like 2-Chloro-5-(chloromethyl)pyridine, this substance must be treated as hazardous .[4] The primary dangers stem from its likely corrosive nature and its function as an alkylating agent.

  • Acute Toxicity: Harmful if swallowed, potentially causing chemical burns to the oral cavity and gastrointestinal tract.[4][6]

  • Skin Contact: Causes severe skin burns and corrosion.[6][7] The material can produce deep burns and may cause skin sensitization or an allergic reaction upon repeated exposure.[4][7][8]

  • Eye Contact: Poses a risk of serious, irreversible eye damage.[4][6][8] Direct contact can lead to severe chemical burns.[4]

  • Inhalation: Dust or aerosols may cause severe irritation to the respiratory tract, with symptoms including coughing, choking, and mucous membrane damage.[4][9]

Due to these significant hazards, all handling must be performed with rigorous adherence to the following personal protective equipment and operational plans.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is the final and most critical barrier between the researcher and the chemical. Do not deviate from these recommendations. All PPE must be inspected for integrity before each use.[10]

PPE CategoryRecommended Equipment & SpecificationsRationale & Best Practices
Eye & Face Protection Chemical splash goggles AND a full-face shield.The high risk of severe, permanent eye damage necessitates dual protection.[8] Goggles provide a seal against splashes, while the face shield protects the entire face from corrosive materials.[11]
Hand Protection Double-gloving with chemically resistant gloves. - Outer Glove: Butyl rubber or Viton. - Inner Glove: Nitrile (for incidental contact).The compound is expected to be corrosive and a skin sensitizer.[4] Double-gloving allows for the safe removal of the contaminated outer layer.[12] Gloves should be changed every 30-60 minutes or immediately upon known contact.[12] After use, dispose of contaminated gloves according to hazardous waste procedures.[8]
Protective Clothing Chemical-resistant lab coat or apron over full-coverage clothing (long sleeves, long pants). Disposable Tyvek-type sleeves are also recommended.[9]Standard cotton lab coats are insufficient. A resistant coating is required to prevent skin contact with corrosive material.[4][7] All contaminated work clothes should be laundered separately from personal clothing.[7][13]
Respiratory Protection Required if handling the solid powder outside of a certified chemical fume hood or if dust generation is possible. - Use a NIOSH-approved respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges.[5]Protects against inhalation of irritating and harmful dust.[4][5] A surgical mask is not a substitute and offers no protection.[12] Personnel must be fit-tested and trained in accordance with their institution's respiratory protection program.[10]

Operational & Safe Handling Plan

A controlled environment and methodical workflow are essential to minimize exposure risk.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and solution preparation, must be conducted within a properly functioning and certified laboratory chemical fume hood.[10][14]

  • Ventilation: Local exhaust ventilation is critical where solids are handled to prevent the accumulation of dust.[4]

  • Emergency Equipment: An emergency eyewash station and safety shower must be located within a 10-second, unobstructed travel distance from the work area.[14]

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within the fume hood for the procedure. Cover the work surface with absorbent, disposable bench paper.

  • Donning PPE: Before handling the primary container, don all required PPE as specified in the table above, starting with inner gloves, lab coat, outer gloves, and finally, eye/face protection.

  • Weighing/Transfer:

    • Handle the solid compound gently to avoid creating dust.[8]

    • Use tools (spatulas, weigh boats) dedicated to this chemical or dispose of them as hazardous waste after use.

    • If transferring to a reaction vessel, ensure the receiving vessel is stable and properly labeled.

  • Dissolving: When dissolving the compound, add the solid slowly to the solvent to prevent splashing.

  • Post-Handling:

    • Securely seal the primary container.

    • Wipe down the dedicated work area and any equipment with a suitable decontaminant, followed by soap and water. Dispose of all cleaning materials as hazardous waste.

    • Remove PPE carefully, avoiding contact with the contaminated outer surfaces. Remove the outer gloves first, followed by the face shield/goggles, lab coat, and finally the inner gloves.[8]

  • Hygiene: Wash hands thoroughly with soap and water immediately after the procedure is complete.[7][8] Do not eat, drink, or smoke in the laboratory.[10]

Emergency & Spill Management Plan

Immediate and correct action is vital in an emergency.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open.[7][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention without delay.[6][7]

  • Skin Contact: Immediately remove all contaminated clothing while flushing the affected skin area with large amounts of water, using a safety shower if available.[7] Wash the area with soap and water.[8] Seek immediate medical attention.[4][6]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[7][8] Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention immediately.[6]

Spill Cleanup Protocol
  • Evacuate & Alert: Alert personnel in the immediate area and evacuate. Move upwind from the spill.[4]

  • Secure the Area: Isolate the spill area to prevent entry.[9] Remove all ignition sources.[4]

  • Assess and Equip: For a minor spill, trained personnel wearing full PPE (including respiratory protection) may proceed. For large spills, evacuate and contact your institution's Environmental Health & Safety (EH&S) department.

  • Containment & Cleanup:

    • Do NOT use water on the solid spill, as this can create a corrosive solution.

    • Gently cover the spill with a dry, inert absorbent material like sand or vermiculite. Avoid actions that generate dust.[4][5]

    • Carefully sweep or scoop the absorbed material into a suitable, clearly labeled, and sealable hazardous waste container.[5][8]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[9]

PPE_Workflow start Start: Handling This compound risk_assessment Hazard Assessment: Corrosive, Sensitizer, Severe Irritant start->risk_assessment fume_hood Is work inside a certified fume hood? risk_assessment->fume_hood respirator Add NIOSH-approved Respirator (OV/AG/P99) fume_hood->respirator No handle_solid Handling solid powder? fume_hood->handle_solid Yes ppe_full Required PPE: - Chemical Goggles + Face Shield - Double Gloves (Butyl Rubber) - Chemical-Resistant Gown proceed Proceed with Handling Protocol ppe_full->proceed respirator->handle_solid handle_solid->ppe_full Yes / Potentially handle_solid->ppe_full No (Solution) spill_check Spill or Exposure Occurs? proceed->spill_check emergency_plan Activate Emergency Plan: - First Aid - Spill Cleanup Protocol spill_check->emergency_plan Yes disposal Segregate all waste (solid, liquid, PPE) as Hazardous Waste spill_check->disposal No no_spill No yes_spill Yes emergency_plan->disposal end End of Procedure disposal->end

Caption: Workflow for PPE selection and safe handling.

Waste Disposal Operational Plan

Improper disposal of this compound can cause significant environmental harm and regulatory violations.

  • Waste Classification: All materials contaminated with this compound are classified as hazardous chemical waste .[4] This includes:

    • Unused or excess compound.

    • Solutions containing the compound.

    • Contaminated PPE (gloves, disposable sleeves, etc.).

    • Contaminated labware (weigh boats, pipette tips, vials).

    • Spill cleanup materials.

  • Waste Segregation & Containment:

    • NEVER dispose of this chemical down the drain.[5][15] It is a chlorinated organic compound and is not suitable for sewer disposal.

    • Collect all waste in a designated, compatible, and clearly labeled hazardous waste container.[8][14] The container must be kept sealed when not in use.[14]

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management plan.[8]

  • Final Disposal:

    • Arrange for disposal through a licensed and certified professional waste disposal company.[5][8]

    • The likely method of disposal is high-temperature incineration in a facility equipped with an afterburner and scrubber to handle the resulting hydrogen chloride gas.[5][8][16]

References

  • AstaTech, Inc. (n.d.). MSDS of 2-Chloromethyl-imidazo[1,2-A]pyridine.
  • ChemicalBook. (2022). 2-(CHLOROMETHYL)-5-FLUOROIMIDAZO[1,2-A]PYRIDINE.
  • Washington State University. (n.d.). Standard Operating Procedures for Pyridine. Retrieved from a document outlining hazardous chemical procedures.
  • Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • BenchChem. (2025). Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea.
  • Water Corporation. (n.d.). Laboratory chemical waste. Retrieved from [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Pediatric Oncology Group of Ontario (POGO). (2021). Personal Protective Equipment for Hazardous Drug (HD) Administration and Other Tasks. Retrieved from a document on safe handling of hazardous drugs.
  • Connor, T. H. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Henderson, T. J. (2023). Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Lab Manager. Retrieved from [Link]

  • University of Florida. (n.d.). Chemical Waste Management for Laboratories. Retrieved from a document on chemical waste management.
  • Organic Chemistry Lab (NOP). (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • Narkhede, H. (2024). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. Retrieved from [Link]

  • Li, W., et al. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.
  • Journal of Organic Chemistry. (2021). Synthesis of Imidazo[1,2- a]pyridines: Triflic Anhydride-Mediated Annulation of 2 H-Azirines with 2-Chloropyridines. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。